molecular formula C4H5N B1238309 2H-pyrrole CAS No. 287-97-8

2H-pyrrole

Cat. No.: B1238309
CAS No.: 287-97-8
M. Wt: 67.09 g/mol
InChI Key: JZIBVTUXIVIFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrole is a non-aromatic tautomer of pyrrole that serves as a versatile and key scaffold in advanced chemical research and development. Its unique structure makes it a valuable intermediate for synthesizing complex molecules, particularly in the fields of medicinal chemistry and organic materials. The main challenge in working with this compound is its thermodynamic instability, as it readily converts to its more stable 1H-pyrrole form, making efficient synthetic strategies a focal point of ongoing research . Recent methodologies have expanded the toolkit for accessing this compound derivatives. Efficient synthetic pathways include the dearomatization of 1H-pyrroles, catalytic cycloadditions for ring construction, and rearrangements of 3H-pyrroles . One significant approach involves a reusable nickel-catalyzed hydrogenation and cyclization of readily available nitro ketones to produce 3,4-dihydro-2H-pyrroles, demonstrating a broad reaction scope . Another innovative method enables the highly regio- and enantioselective synthesis of polysubstituted 2H-pyrroles via palladium-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles, creating chiral quaternary carbon centers . The research value of this compound derivatives is underscored by their diverse applications. They are investigated as core structures in natural products and bioactive compounds with cytotoxic properties . In material science, specific this compound derivatives have been engineered as high-performance blue colorants for image sensor color filters, exhibiting enhanced optical characteristics, such as high molar extinction coefficients, and superior thermal stability above 230°C, which is critical for semiconductor manufacturing processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

287-97-8

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

IUPAC Name

2H-pyrrole

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-3H,4H2

InChI Key

JZIBVTUXIVIFGC-UHFFFAOYSA-N

SMILES

C1C=CC=N1

Canonical SMILES

C1C=CC=N1

Origin of Product

United States

Foundational & Exploratory

Synthesis of Novel 2H-Pyrrole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of contemporary synthetic strategies for novel 2H-pyrrole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The non-aromatic nature of the this compound ring system presents unique synthetic challenges but also offers diverse opportunities for structural functionalization, leading to a wide array of biologically active molecules. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for both synthesis and biological evaluation.

Core Synthetic Methodologies

The synthesis of 2H-pyrroles has evolved significantly, with several robust methods now available to researchers. These can be broadly categorized into transition-metal-catalyzed reactions, metal-free approaches, and transformations of existing heterocyclic systems.

Palladium-Catalyzed Dearomative C2-Arylation of 1H-Pyrroles

A powerful strategy for the synthesis of 2,2,5-trisubstituted 2H-pyrroles involves the palladium-catalyzed dearomative C2-arylation of readily available 2,5-disubstituted 1H-pyrroles.[1] This method allows for the introduction of an aryl group at the C2 position, breaking the aromaticity of the starting pyrrole to form the this compound core. The site-selectivity of the reaction can be controlled by the choice of ligand, enabling the synthesis of either 2H-pyrroles or C3-arylated 1H-pyrroles.[1]

Quantitative Data for Palladium-Catalyzed C2-Arylation

Entry1H-Pyrrole SubstrateAryl ChlorideProductYield (%)
12,5-diphenyl-1H-pyrrole4-chlorotoluene2-(p-tolyl)-2,5-diphenyl-2H-pyrrole95
22,5-diphenyl-1H-pyrrole4-chloroanisole2-(4-methoxyphenyl)-2,5-diphenyl-2H-pyrrole92
32,5-diphenyl-1H-pyrrole1-chloro-4-(trifluoromethyl)benzene2-(4-(trifluoromethyl)phenyl)-2,5-diphenyl-2H-pyrrole85
42-(4-methoxyphenyl)-5-phenyl-1H-pyrrole4-chlorotoluene2-(4-methoxyphenyl)-5-phenyl-2-(p-tolyl)-2H-pyrrole96
52-(4-chlorophenyl)-5-phenyl-1H-pyrrole4-chlorotoluene2-(4-chlorophenyl)-5-phenyl-2-(p-tolyl)-2H-pyrrole93

Experimental Protocol: General Procedure for Palladium-Catalyzed Dearomative C2-Arylation [1]

  • To an oven-dried Schlenk tube, add 2,5-disubstituted-1H-pyrrole (0.2 mmol), aryl chloride (0.3 mmol), Pd₂(dba)₃ (0.01 mmol, 5 mol%), and cataCXium® A (0.02 mmol, 10 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Add K₃PO₄ (0.4 mmol) and toluene (1.0 mL).

  • The reaction mixture is stirred at 120 °C for 24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,2,5-trisubstituted this compound.

Spectroscopic Data for 2-(p-tolyl)-2,5-diphenyl-2H-pyrrole [1]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.41 – 7.35 (m, 2H), 7.32 – 7.25 (m, 5H), 7.18 – 7.12 (m, 5H), 7.08 (d, J = 8.0 Hz, 2H), 6.51 (d, J = 4.0 Hz, 1H), 6.18 (d, J = 4.0 Hz, 1H), 2.33 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 143.2, 140.2, 137.3, 134.1, 133.0, 129.5, 128.9, 128.5, 128.3, 127.8, 127.2, 126.9, 83.2, 21.1.

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₃H₂₀N: 310.1596; found: 310.1591.

Synthesis from 2H-Azirines and Enamines

A versatile approach to polysubstituted pyrroles, which can be oxidized to 2H-pyrroles, involves the reaction of 2H-azirines with enamines.[2] This method provides access to dihydropyrrole intermediates that can be subsequently aromatized or oxidized. The reaction proceeds via a formal [3+2] cycloaddition.

Experimental Protocol: Synthesis of Dihydropyrroles from 2H-Azirines and Enamines [2]

  • A solution of the 2H-azirine (1.0 mmol) and the enamine (1.1 mmol) in anhydrous toluene (10 mL) is heated under reflux in a nitrogen atmosphere for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The resulting crude mixture of 2,3- and 3,4-dihydropyrroles is then subjected to acidic treatment (e.g., p-toluenesulfonic acid in benzene) to yield the corresponding 1H-pyrrole.

  • For the synthesis of 2H-pyrroles, the intermediate dihydropyrrole mixture can be oxidized using a suitable oxidizing agent.

Oxidation of Pyrrolidines and Pyrrolines

The oxidation of partially or fully saturated pyrrole precursors is a common and effective method for the synthesis of 2H-pyrroles.[3][4] 2,3-Dichlorodicyanoquinone (DDQ) is a frequently used oxidant for the dehydrogenation of pyrrolidines and pyrrolines to their corresponding this compound derivatives.[3][4]

Quantitative Data for DDQ Oxidation of Pyrrolidines [3]

EntryPyrrolidine SubstrateProductYield (%)
12,2-dimethyl-3,5-diphenylpyrrolidine2,2-dimethyl-3,5-diphenyl-2H-pyrrole81
22,2-diethyl-3,5-diphenylpyrrolidine2,2-diethyl-3,5-diphenyl-2H-pyrrole75
32-methyl-2-propyl-3,5-diphenylpyrrolidine2-methyl-2-propyl-3,5-diphenyl-2H-pyrrole68
42,2-dimethyl-3-(4-methoxyphenyl)-5-phenylpyrrolidine2,2-dimethyl-3-(4-methoxyphenyl)-5-phenyl-2H-pyrrole78

Experimental Protocol: General Procedure for DDQ Oxidation of Pyrrolidines [3]

  • To a solution of the substituted pyrrolidine (1.0 mmol) in dioxane (10 mL), add DDQ (2.2 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the pure this compound.

Spectroscopic Data for 2,2-dimethyl-3,5-diphenyl-2H-pyrrole [3]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.95-7.92 (m, 2H), 7.45-7.25 (m, 8H), 6.63 (s, 1H), 1.50 (s, 6H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 177.2, 137.9, 134.1, 132.8, 129.3, 128.7, 128.4, 128.2, 127.9, 127.0, 78.9, 25.5.

  • MS (EI): m/z 247 (M⁺).

Biological Activity and Signaling Pathways

Novel this compound derivatives have emerged as promising scaffolds for the development of potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Targeted Signaling Pathways

1. EGFR and VEGFR Signaling:

Many pyrrole-based compounds are designed as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and tumor angiogenesis. By blocking the ATP-binding site of these kinases, this compound derivatives can inhibit downstream signaling cascades.

EGFR_VEGFR_Signaling Ligand Growth Factor (EGF/VEGF) Receptor EGFR / VEGFR Ligand->Receptor Binds Dimerization Receptor Dimerization Receptor->Dimerization Pyrrole_Inhibitor This compound Derivative Pyrrole_Inhibitor->Receptor Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Autophosphorylation->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

EGFR/VEGFR Signaling Inhibition

2. Hedgehog Signaling Pathway:

The Hedgehog (Hh) signaling pathway is another critical target in cancer therapy, particularly in cancers like medulloblastoma and basal cell carcinoma.[6][7] Some pyrrole derivatives have been shown to inhibit this pathway, which plays a role in cell differentiation, proliferation, and tissue polarity.

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_nucleus Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits dissociation GLI GLI (Active) SUFU_GLI->GLI Dissociates to Nucleus Nucleus GLI->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Pyrrole_Inhibitor This compound Derivative Pyrrole_Inhibitor->SMO Inhibits

Hedgehog Signaling Pathway Inhibition
Experimental Workflow for Anticancer Activity Screening

The evaluation of the anticancer potential of novel this compound derivatives typically follows a standardized workflow, beginning with in vitro cytotoxicity assays and potentially progressing to more complex cellular and in vivo models. The MTT assay is a common colorimetric method used to assess cell viability.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add this compound Derivatives (various concentrations) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Experimental Workflow

Quantitative Data for Anticancer Activity

CompoundTargetCell LineIC₅₀ (µM)
Pyrrolo[2,3-d]pyrimidine derivative 12i EGFR T790MHCC8270.021
Pyrrolo[2,1-f][8][9]triazine derivative 37 VEGFR-2L29870.015
Pyrazole-based inhibitor 8a BMPR2-0.461
Pyrazole-based inhibitor 8b BMPR2-0.630
Pyrazole-based inhibitor 8c BMPR2-0.522

Experimental Protocol: MTT Assay for Cell Viability [8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

References

The 2H-Pyrrole Core: A Guide to Fundamental Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrole ring is a foundational scaffold in a multitude of natural products and pharmaceuticals. While the aromatic 1H-pyrrole isomer is well-understood, its non-aromatic counterpart, the 2H-pyrrole, represents a thermodynamically less stable but synthetically powerful intermediate.[1][2] This technical guide provides an in-depth exploration of the fundamental reactivity of the this compound core. It covers key synthetic methodologies, characteristic reactions such as reductions, cycloadditions, and rearrangements, and the utility of this transient species in constructing complex molecular architectures. Quantitative data from seminal studies are summarized, and detailed experimental protocols are provided for key transformations, offering a practical resource for chemists in research and development.

Introduction: Stability and Structure

The pyrrole heterocycle exists in three tautomeric forms: 1H-pyrrole, this compound, and 3H-pyrrole. The 1H-tautomer is an aromatic, 6π-electron system and is therefore the most thermodynamically stable.[1] In contrast, 2H-pyrroles (also known as 2,5-dihydropyrroles or pyrrolenines) are non-aromatic cyclic imines. The high activation energy required for the isomerization of the stable 1H-pyrrole to the this compound (calculated at 44.5 kcal∙mol⁻¹) underscores the significant difference in their stability.[1] This inherent instability makes the isolation of simple 2H-pyrroles challenging, and they are often generated in situ as reactive intermediates.[2][3] Their unique reactivity, stemming from the endocyclic imine and the conjugated diene system, provides synthetic chemists with pathways to novel molecular structures that are not readily accessible from the aromatic 1H-isomer.

G cluster_stability Tautomer Stability cluster_structure Core Structures N1 1H-Pyrrole (Aromatic, Most Stable) N2 This compound (Non-aromatic) N1->N2 ΔE = +13.0 kcal/mol Ea = 44.5 kcal/mol N3 3H-Pyrrole (Non-aromatic) N1->N3 ΔE = +15.2 kcal/mol struct1 1H-Pyrrole struct2 This compound struct3 3H-Pyrrole

Caption: Relative stability and structures of pyrrole tautomers.

Synthesis of the this compound Core

The generation of the this compound core is achieved through several strategic approaches, primarily involving either the dearomatization of 1H-pyrroles or the construction of the ring from acyclic precursors.

Dearomatization of 1H-Pyrroles

This is the most common strategy, forcing the stable aromatic ring to adopt a non-aromatic configuration.

  • Palladium-Catalyzed Arylation: 2,5-disubstituted 1H-pyrroles can undergo dearomative C2-arylation with aryl chlorides, triflates, or nonaflates to yield 2,2,5-trisubstituted 2H-pyrroles.[2] The site-selectivity is controlled by the choice of ligands.[2]

  • Dearomative Chlorination: The reaction of 1H-pyrroles with chlorinating agents like sulfuryl chloride can generate highly reactive 2,5-dichloro-2H-pyrrole intermediates in situ. These intermediates are readily trapped by nucleophiles.[4]

  • Michael Addition: In the presence of silica gel, 1H-pyrroles react with α,β-unsaturated ketones in a dearomative Michael addition, yielding C2-alkylated 2H-pyrroles with high regioselectivity.[1]

Oxidation of Pyrrolines and Pyrrolidines

Less saturated pyrrole precursors can be oxidized to the this compound state.

  • Oxidation with DDQ: Pyrrolines, often synthesized via [3+2] cycloaddition reactions, can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the corresponding 2H-pyrroles.[1][5]

Transition Metal-Catalyzed Cyclizations and Isomerizations

Various transition metals catalyze ring-forming or rearrangement reactions that lead to the this compound core.

  • Rhodium-Catalyzed Isomerization: Rhodium catalysts can promote the isomerization of isoxazolones, which involves decarboxylation and intramolecular cycloaddition to form 2H-pyrroles.[1]

  • Silver-Catalyzed Spirocyclization: Monosubstituted 1H-pyrroles tethered to an alkyne (ynones) can undergo Ag-catalyzed spirocyclization to yield spiro-2H-pyrroles.[1]

  • Iridium-Catalyzed Reactions: Iridium catalysts have been used in processes where 2H-pyrroles are formed as intermediates, for example, in the cyclization of carbonates.[1]

G cluster_methods Synthetic Strategies for 2H-Pyrroles start Synthetic Precursors A 1H-Pyrroles (Aromatic) start->A B Pyrrolines / Pyrrolidines (Reduced Rings) start->B C Acyclic Precursors (e.g., Ynones, Isoxazolones) start->C end_node This compound Core A->end_node Dearomatization (Pd-Arylation, Chlorination, Michael Add.) B->end_node Oxidation (e.g., DDQ) C->end_node Cyclization / Isomerization (Rh, Ag, Ir-Catalyzed)

Caption: Major synthetic routes to the this compound core.

Fundamental Reactivity

The reactivity of the this compound core is dominated by its two key functional motifs: the endocyclic imine (C=N bond) and the conjugated diene system.

Reactions of the Imine Moiety
  • Reduction: The imine bond is susceptible to reduction. Chemoselective hydrogenation using a Pd/C catalyst under mild conditions can reduce the C=N bond to afford a cyclic amine (pyrrolidine derivative).[1] This contrasts with reductions using reagents like NaBH₃CN, which may reduce both C=C and C=N bonds.[1]

  • Nucleophilic Addition: The C2 carbon of the this compound is electrophilic and can be attacked by nucleophiles. This is exemplified by the trapping of in situ generated 2,5-dichloro-2H-pyrroles with various N-, O-, and S-nucleophiles to create highly functionalized di- and trisubstituted 2H-pyrroles.[4]

Reactions as a Diene: Cycloadditions

The conjugated diene system within the this compound core can participate in cycloaddition reactions.

  • [6+2] Cycloaddition: 2-Methide-2H-pyrroles (azafulvenes), generated in situ from the dehydration of pyrrole-2-carbinols, can undergo a formal [6+2] cycloaddition with aldehydes.[3][6] This reaction, often catalyzed by a chiral phosphoric acid, provides a route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantioselectivity.[3][6]

Rearrangement Reactions

Substituted 2H-pyrroles can undergo synthetically useful rearrangements.

  • Allylic Migration: Spiro-2H-pyrroles can undergo a C2-to-C3 ring-expansive allylic migration when treated with a catalytic amount of acid (e.g., TsOH∙H₂O).[1] This reaction proceeds smoothly to produce six-membered bicyclic pyrroles with preserved stereochemistry.[1]

Quantitative Data Summary

The following tables summarize quantitative data for selected synthetic reactions leading to the this compound core.

Table 1: Palladium-Catalyzed Dearomative C2-Arylation of 1H-Pyrroles

Entry 1H-Pyrrole Substrate Aryl Halide Ligand Base Yield (%) Ref
1 2,5-Dimethyl-1H-pyrrole 4-Chlorotoluene SPhos K₃PO₄ 85 [2]
2 2,5-Diphenyl-1H-pyrrole Phenyl triflate XPhos K₂CO₃ 78 [2]

| 3 | 1-Boc-2,5-dimethyl-1H-pyrrole | 4-Chloroanisole | RuPhos | Cs₂CO₃ | 91 |[2] |

Table 2: Synthesis of 2,5-Diaminated-2H-Pyrroles via Dearomative Chlorination

Entry Amine Nucleophile Conditions Overall Yield (%) Ref
1 Morpholine 1) SO₂Cl₂, CH₂Cl₂; 2) Morpholine, rt 95 [4]
2 Pyrrolidine 1) SO₂Cl₂, CH₂Cl₂; 2) Pyrrolidine, rt 75 [4]

| 3 | Piperidine | 1) SO₂Cl₂, CH₂Cl₂; 2) Piperidine, MeCN, 100 °C | 80 |[4] |

Table 3: Enantioselective [6+2] Cycloaddition of 2-Methide-2H-Pyrroles

Entry Pyrrole-2-carbinol Ar¹ Aryl Acetaldehyde Ar² Yield (%) e.r. Ref
1 Phenyl 4-Nitrophenyl 70 98.5:1.5 [6]
2 4-Methoxyphenyl Phenyl 65 98:2 [6]

| 3 | 4-Bromophenyl | 4-Chlorophenyl | 51 | 98.5:1.5 |[6] |

Experimental Protocols

Protocol 1: General Procedure for Dearomative Chlorination and Amination[4]

G cluster_workflow Workflow: Dearomative Chlorination-Amination step1 Step 1: Chlorination Dissolve 1H-pyrrole in dry CH₂Cl₂ under N₂. Cool to -78 °C. step2 Add SO₂Cl₂ (2.2 equiv) dropwise. Stir for 30 min at -78 °C. step1->step2 step3 Step 2: Amination Add amine nucleophile (5.0 equiv) dropwise. Allow to warm to room temperature. step2->step3 step4 Stir for 12-24 hours until completion (monitored by TLC/GC-MS). step3->step4 step5 Work-up & Purification Quench with water, extract with CH₂Cl₂. Dry organic layer (Na₂SO₄), concentrate. step4->step5 step6 Purify by column chromatography (silica gel). step5->step6

Caption: Experimental workflow for this compound synthesis.

To a solution of the corresponding 1H-pyrrole (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere of nitrogen, the reaction mixture is cooled to -78 °C. Sulfuryl chloride (SO₂Cl₂, 2.2 mmol) is added dropwise over 5 minutes. The resulting mixture is stirred at -78 °C for 30 minutes, during which the formation of the 2,5-dichloro-2H-pyrrole intermediate occurs. Subsequently, the desired amine nucleophile (5.0 mmol) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water (15 mL), and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2,5-diaminated this compound.[4]

Protocol 2: Knorr-Type Synthesis of a 2-Thionoester Pyrrole Precursor[7]

The Knorr pyrrole synthesis is a classic method for creating substituted 1H-pyrroles, which can be precursors for dearomatization strategies. A variation allows for the synthesis of 2-thionoester pyrroles.

To a solution of ethyl 2-oximinoacetoacetate (prepared in situ from ethyl acetoacetate and sodium nitrite in acetic acid) in glacial acetic acid, zinc dust is added portion-wise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain the temperature below 40 °C. After the addition is complete, the mixture is stirred for an additional hour at room temperature. The reaction mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. For the thionoester variant, the corresponding 2-carboxylate pyrrole is treated with Lawesson's reagent in refluxing toluene to yield the 2-thionoester pyrrole. The crude product is purified by column chromatography on silica gel.[7][8]

Applications in Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Atorvastatin and Sunitinib.[9][10] The unique, non-aromatic structure of the this compound core offers access to three-dimensional chemical space that is distinct from its flat, aromatic 1H-counterpart. This is crucial for modern drug design, where creating molecules with specific spatial arrangements to fit into complex biological targets is paramount.[11] The ability to functionalize the this compound core at the C2 and C5 positions with multiple nucleophiles or to use it in stereoselective cycloadditions opens pathways to novel, densely functionalized, and chiral scaffolds for drug discovery programs.[4][6]

Conclusion

The this compound core, while thermodynamically less favored than its aromatic 1H-isomer, is a versatile and powerful reactive intermediate in organic synthesis. Its fundamental reactivity is characterized by the distinct chemistries of its imine and diene components, allowing for selective reductions, nucleophilic additions, and cycloaddition reactions. Modern synthetic methods, particularly those involving transition-metal catalysis and dearomatization strategies, have made the generation and trapping of this transient species increasingly accessible. For researchers in drug development and materials science, harnessing the unique reactivity of the this compound core provides a strategic advantage in the design and construction of novel, complex, and functionalized heterocyclic compounds.

References

Spectroscopic Characterization of 2,2-Disubstituted 2H-Pyrroles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,2-disubstituted 2H-pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document outlines the principles and typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, enabling researchers to effectively identify and characterize these molecules.

Introduction to 2,2-Disubstituted 2H-Pyrroles

2H-Pyrroles are five-membered aromatic heterocyclic organic compounds. The 2,2-disubstituted variants are of particular importance as their unique substitution pattern can impart specific biological activities and material properties. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and application of these novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Key ¹H NMR Spectral Features of 2,2-Disubstituted 2H-Pyrroles:

  • Pyrrole Ring Protons: The protons on the pyrrole ring typically appear in the aromatic region of the spectrum. Their chemical shifts are influenced by the nature of the substituents at the C2 position.

  • Substituent Protons: The chemical shifts of the protons on the substituents at C2 will depend on their specific chemical environment.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H36.0 - 7.0Doublet or Doublet of DoubletsJ(H3,H4) ≈ 2.5 - 4.0 Hz
H46.0 - 7.0Doublet of Doublets or TripletJ(H4,H3) ≈ 2.5 - 4.0 Hz, J(H4,H5) ≈ 2.5 - 4.0 Hz
H56.5 - 7.5Doublet or Doublet of DoubletsJ(H5,H4) ≈ 2.5 - 4.0 Hz
Substituent Protons at C2Variable (dependent on the group)--
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Key ¹³C NMR Spectral Features of 2,2-Disubstituted 2H-Pyrroles:

  • C2 Carbon: The quaternary carbon at the 2-position is a key diagnostic peak and its chemical shift is highly dependent on the nature of the two substituents.

  • Pyrrole Ring Carbons: The other carbons of the pyrrole ring also give characteristic signals.

Carbon Type Typical Chemical Shift (δ, ppm)
C280 - 100
C3115 - 130
C4105 - 120
C5125 - 140
Substituent Carbons at C2Variable (dependent on the group)
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified 2,2-disubstituted 2H-pyrrole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent depends on the solubility of the compound.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues. Electrospray ionization (ESI) is a common technique for the analysis of pyrrole derivatives.[1]

Key Mass Spectral Features of 2,2-Disubstituted 2H-Pyrroles:

  • Molecular Ion Peak ([M+H]⁺): The protonated molecular ion peak is typically observed, confirming the molecular weight of the compound.

  • Fragmentation: The fragmentation pathways are highly dependent on the nature of the substituents at the C2 position.[1] Common fragmentation patterns involve the loss of small neutral molecules or radicals from the substituents. The stability of the pyrrole ring often results in its observation as a prominent fragment.

Ion Description
[M+H]⁺Protonated molecular ion
[M-R]⁺Loss of a substituent group (R) from the C2 position
Pyrrole ring fragmentsIons corresponding to the pyrrole core
Experimental Protocol for Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the 2,2-disubstituted this compound derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the nature of the analyte.

Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min).

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Acquire the mass spectrum over a suitable mass range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is used to determine the accurate mass and elemental composition.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Spectral Features of 2,2-Disubstituted 2H-Pyrroles:

The IR spectrum of a 2,2-disubstituted this compound will be dominated by the vibrational modes of the pyrrole ring and the substituents.

Functional Group Typical Wavenumber (cm⁻¹) Intensity
C=C Stretching (pyrrole ring)1600 - 1450Medium to Strong
C-H Stretching (aromatic)3100 - 3000Medium
C-N Stretching1350 - 1250Medium to Strong
C-H Bending (out-of-plane)900 - 675Strong
Substituent Group VibrationsVariable-
Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the background spectrum of the empty ATR accessory.

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Key UV-Vis Spectral Features of 2,2-Disubstituted 2H-Pyrroles:

2H-Pyrroles typically exhibit absorption bands in the UV region due to π-π* electronic transitions within the aromatic ring. The position and intensity of these bands are influenced by the nature and extent of conjugation with the substituents.

Transition Typical Wavelength (λmax, nm)
π → π*200 - 400
Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the 2,2-disubstituted this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

  • Record a baseline spectrum with the cuvette containing the pure solvent.

  • Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel 2,2-disubstituted this compound is most effectively achieved through an integrated approach, utilizing the complementary information provided by each spectroscopic technique.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 2,2-disubstituted This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Molecular_Formula Determine Molecular Formula (from HRMS) MS->Molecular_Formula Connectivity Establish Connectivity (from NMR) NMR->Connectivity Functional_Groups Identify Functional Groups (from IR) IR->Functional_Groups Conjugation Assess Conjugation (from UV-Vis) UV_Vis->Conjugation Structure_Elucidation Propose Structure Molecular_Formula->Structure_Elucidation Functional_Groups->Structure_Elucidation Conjugation->Structure_Elucidation Connectivity->Structure_Elucidation Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure

Caption: Experimental workflow for the spectroscopic characterization of 2,2-disubstituted 2H-pyrroles.

Logical Relationships of Spectroscopic Data

The information obtained from different spectroscopic techniques is interconnected and collectively contributes to the unambiguous assignment of the molecular structure.

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information cluster_structure Final Output NMR NMR Spectroscopy ¹H NMR ¹³C NMR Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity MS Mass Spectrometry Molecular Weight Fragmentation Molecular_Formula Molecular Formula & Elemental Composition MS->Molecular_Formula IR IR Spectroscopy Vibrational Modes Functional_Groups Functional Groups IR->Functional_Groups UV_Vis UV-Vis Spectroscopy Electronic Transitions Conjugated_System Conjugated π-System UV_Vis->Conjugated_System Final_Structure Unambiguous Structure of 2,2-disubstituted this compound Connectivity->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Conjugated_System->Final_Structure

Caption: Logical relationships between spectroscopic techniques and the structural information derived for 2,2-disubstituted 2H-pyrroles.

References

The Elusive Tautomer: An In-depth Technical Guide to the Tautomerism of 2H-Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the tautomerism of 2H-pyrrole, a fleeting and highly reactive isomer of the common aromatic 1H-pyrrole. Understanding the tautomeric landscape of pyrrole is crucial for researchers in organic synthesis, medicinal chemistry, and materials science, as the presence and reactivity of these minor tautomers can significantly influence reaction pathways, biological activity, and material properties. This document delves into the relative stabilities, interconversion pathways, and the experimental and computational methodologies employed to study these transient species.

The Tautomeric Landscape of Pyrrole

Pyrrole exists in three principal tautomeric forms: 1H-pyrrole, this compound, and 3H-pyrrole. These isomers differ in the position of a proton and the arrangement of double bonds within the five-membered ring.

  • 1H-Pyrrole: The most stable and well-known tautomer, featuring an aromatic sextet of π-electrons, which accounts for its high thermodynamic stability.[1]

  • This compound (2-pyrrolenine): A non-aromatic tautomer with an sp³-hybridized carbon at the 2-position. It is significantly less stable than 1H-pyrrole.

  • 3H-Pyrrole (3-pyrrolenine): Another non-aromatic, unstable tautomer with an sp³-hybridized carbon at the 3-position.

The tautomeric equilibrium overwhelmingly favors the aromatic 1H-pyrrole. The non-aromatic tautomers, 2H- and 3H-pyrrole, are high-energy intermediates that are challenging to isolate and characterize experimentally.

Quantitative Analysis of Tautomer Stability

Computational chemistry provides invaluable insights into the relative energies and interconversion barriers of the pyrrole tautomers. High-level ab initio calculations, such as the G2(MP2) method, have been employed to determine the gas-phase energetics of these species at 0 K.

TautomerRelative Energy (kcal/mol)Relative Energy (kJ/mol)
1H-Pyrrole0.000.00
This compound25.8107.9
3H-Pyrrole27.7115.9

Table 1: Calculated Relative Energies of Pyrrole Tautomers at 0 K (G2(MP2) Level of Theory).

The computational data clearly illustrates the profound thermodynamic preference for the aromatic 1H-pyrrole. The energy barriers for the tautomerization reactions are also computationally accessible and are crucial for understanding the kinetics of interconversion.

Signaling Pathways and Equilibria

The tautomeric interconversion of pyrrole can be represented as a network of proton transfer reactions. These equilibria are dynamic and can be influenced by factors such as temperature, solvent, and catalysts.

tautomerism 1H-Pyrrole 1H-Pyrrole This compound This compound 1H-Pyrrole->this compound [1,5]-H shift 3H-Pyrrole 3H-Pyrrole 1H-Pyrrole->3H-Pyrrole [1,5]-H shift This compound->1H-Pyrrole [1,5]-H shift This compound->3H-Pyrrole [1,2]-H shift 3H-Pyrrole->1H-Pyrrole [1,5]-H shift 3H-Pyrrole->this compound [1,2]-H shift

Pyrrole Tautomeric Equilibria

Experimental Protocols for the Study of this compound

Due to its high reactivity and low stability, the experimental investigation of unsubstituted this compound requires specialized techniques designed for the study of transient species.

Synthesis: Flash Vacuum Pyrolysis (FVP)

A plausible method for the generation of this compound in the gas phase for subsequent analysis is through Flash Vacuum Pyrolysis (FVP) of a suitable precursor.

Objective: To generate gas-phase this compound by thermal decomposition of a precursor.

Apparatus:

  • Quartz pyrolysis tube (approx. 30 cm x 2.5 cm)

  • Tube furnace capable of reaching at least 800°C

  • High-vacuum system (rotary pump and diffusion/turbomolecular pump)

  • Precursor reservoir with controlled heating

  • Cold trap (liquid nitrogen)

Procedure:

  • Precursor Selection: A suitable precursor, such as a Diels-Alder adduct of pyrrole that can undergo a retro-Diels-Alder reaction upon heating to yield pyrrole, or a specifically designed molecule that eliminates a stable small molecule to form this compound, is synthesized and purified.

  • System Assembly: The FVP apparatus is assembled and evacuated to a high vacuum (typically < 10⁻³ Torr).

  • Pyrolysis: The furnace is heated to the desired pyrolysis temperature (e.g., 600-800°C).

  • Precursor Introduction: The precursor is slowly sublimed or distilled into the hot zone of the pyrolysis tube.

  • Product Trapping: The pyrolysate is passed through a cold trap cooled with liquid nitrogen to condense the products. For spectroscopic analysis, the products can be co-deposited with an inert gas onto a cryogenic window (matrix isolation).

Characterization: Matrix Isolation Infrared Spectroscopy

Objective: To obtain the infrared spectrum of isolated this compound molecules.

Apparatus:

  • Closed-cycle helium cryostat with a CsI or KBr window

  • FTIR spectrometer

  • Gas deposition system connected to the FVP outlet

  • Inert gas supply (e.g., Argon)

Procedure:

  • Cryostat Preparation: The cryostat is cooled to a low temperature (typically 10-15 K).

  • Matrix Deposition: A mixture of the pyrolysate from the FVP and a large excess of an inert gas (e.g., Ar, ratio > 1000:1) is slowly deposited onto the cold window.

  • Spectral Acquisition: The infrared spectrum of the matrix-isolated species is recorded. The high dilution in the inert matrix prevents intermolecular reactions and allows for the observation of the vibrational modes of the isolated this compound molecule.

  • Annealing: The matrix can be slowly warmed by a few Kelvin and then re-cooled to observe any changes in the spectrum due to conformational relaxation or diffusion-controlled reactions.

Characterization: In Situ NMR Spectroscopy

For more stable, substituted 2H-pyrroles, in situ NMR spectroscopy can be employed.

Objective: To obtain NMR spectroscopic data of a transient this compound derivative.

Apparatus:

  • NMR spectrometer

  • NMR tubes suitable for low-temperature measurements

  • Apparatus for in situ generation of the this compound (e.g., photochemical setup, rapid mixing device).

Procedure:

  • Precursor Preparation: A solution of a stable precursor to the desired this compound is prepared in a deuterated solvent at low temperature.

  • In Situ Generation: The this compound is generated directly in the NMR tube within the spectrometer's probe. This can be achieved, for example, by UV irradiation of a photolabile precursor.

  • Rapid Spectral Acquisition: Immediately following generation, a series of ¹H and ¹³C NMR spectra are acquired. Specialized pulse sequences can be used to enhance sensitivity and reduce acquisition time.

  • Kinetic Analysis: By acquiring spectra over time, the decay of the this compound and the formation of its decomposition or rearrangement products can be monitored, providing kinetic information.

Computational Chemistry Workflow

Computational chemistry is an indispensable tool for investigating the tautomerism of unstable species like this compound. A typical workflow involves several key steps.

computational_workflow cluster_0 Structure Generation & Optimization cluster_1 Energetics & Stability cluster_2 Spectroscopic Prediction Generate Tautomers Generate Tautomers Geometry Optimization Geometry Optimization Generate Tautomers->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Transition State Search Transition State Search Geometry Optimization->Transition State Search NMR Chemical Shifts NMR Chemical Shifts Geometry Optimization->NMR Chemical Shifts UV-Vis Spectra (TD-DFT) UV-Vis Spectra (TD-DFT) Geometry Optimization->UV-Vis Spectra (TD-DFT) Single-Point Energy Single-Point Energy Frequency Calculation->Single-Point Energy Relative Energy Calculation Relative Energy Calculation Single-Point Energy->Relative Energy Calculation Barrier Height Calculation Barrier Height Calculation Transition State Search->Barrier Height Calculation

Computational Workflow for Tautomer Analysis
Detailed Computational Methodologies

Software: Gaussian, ORCA, Spartan, or similar quantum chemistry packages.

1. Geometry Optimization and Frequency Calculation:

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) or Møller-Plesset perturbation theory (MP2).

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended for accurate results.

  • Procedure:

    • The initial structures of the 1H, 2H, and 3H-pyrrole tautomers are built.

    • The geometry of each tautomer is optimized to find the minimum energy structure on the potential energy surface.

    • A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

2. Single-Point Energy Calculation:

  • Method: To obtain more accurate energies, a higher-level method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), or a composite method like G2, G3, or G4, is used on the DFT or MP2 optimized geometries.

  • Procedure: A single-point energy calculation is performed with the chosen high-level method and a large basis set.

3. Prediction of Spectroscopic Properties:

  • NMR Chemical Shifts:

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used.

    • Procedure: The magnetic shielding tensors are calculated for the optimized geometries. The chemical shifts are then determined by referencing the calculated shielding of the nucleus of interest to the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS).

  • UV-Vis Spectra:

    • Method: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths.

    • Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry to compute the vertical excitation energies to the lowest-lying excited states. The calculated excitation energies (λmax) and oscillator strengths (f) are used to simulate the UV-Vis spectrum.

Conclusion

The study of this compound tautomerism presents a significant challenge due to the inherent instability of the non-aromatic isomers. However, a synergistic approach combining advanced experimental techniques, such as flash vacuum pyrolysis and matrix isolation spectroscopy, with high-level computational chemistry provides a powerful strategy to elucidate the structure, stability, and reactivity of these elusive species. A thorough understanding of the full tautomeric landscape of pyrrole is essential for predicting and controlling chemical reactions and for the rational design of new molecules with desired properties in the fields of drug development and materials science.

References

Unraveling the Energetic Landscape of 2H-Pyrrole: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules and pharmaceuticals. While the chemistry of the aromatic 1H-pyrrole is well-established, its non-aromatic isomers, particularly 2H-pyrrole, represent a more enigmatic and thermodynamically less favorable class of compounds. The transient nature of 2H-pyrroles makes their experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for elucidating their intrinsic stability, reactivity, and isomerization pathways. This technical guide provides a comprehensive overview of the computational studies dedicated to understanding the stability of this compound, offering valuable insights for researchers in drug design and synthetic chemistry where such fleeting intermediates may play a crucial role.

Relative Stability of Pyrrole Isomers

From a thermodynamic standpoint, 2H-pyrroles are inherently less stable than their aromatic 1H counterparts. This instability is a direct consequence of the disruption of the aromatic sextet of π-electrons present in the 1H-pyrrole ring. Computational studies consistently corroborate this experimental observation, providing quantitative measures of the energy differences between the isomers.

A comprehensive study on the C4H5N isomers utilizing the high-accuracy Gaussian-4 (G4) compound model has established 1H-pyrrole as the most stable isomer with a standard enthalpy of formation of 24.1 kcal/mol.[1][2] While the specific enthalpy of formation for this compound from this particular study requires access to the full dataset, other quantum chemical calculations have quantified the energy difference between these isomers. These studies reveal that the non-aromatic 2H- and 3H-pyrrole are energetically less favorable than 1H-pyrrole.

For a clearer comparison, the relative energies of the three pyrrole isomers are summarized in the table below.

IsomerCommon NameStructureRelative Energy (kcal/mol)
1H-PyrrolePyrrole1H-Pyrrole0.00
This compound-this compound13.02
3H-Pyrrole-3H-Pyrrole15.19

Table 1: Relative energies of pyrrole isomers as determined by quantum chemical calculations.

Isomerization Pathways and Activation Barriers

The facile conversion of this compound to the more stable 1H-pyrrole is a key characteristic of its chemistry. Computational studies have not only quantified the thermodynamic driving force for this isomerization but have also elucidated the kinetic aspects by calculating the activation energy barrier for this transformation. The isomerization is believed to proceed through a[1][3]-sigmatropic shift of a hydrogen atom, followed by tautomerization.

Quantum chemical calculations have determined the activation energy for the isomerization of 1H-pyrrole to this compound to be a substantial 44.5 kcal/mol. This high barrier underscores the kinetic stability of the aromatic 1H-pyrrole and explains why the reverse reaction, the spontaneous conversion of this compound to 1H-pyrrole, is so rapid.

The logical relationship for the isomerization process can be visualized as a reaction coordinate diagram where 1H-pyrrole resides in a deep thermodynamic well, separated from the higher-energy this compound by a significant activation barrier.

Isomerization pathway from 1H-pyrrole to this compound.

Detailed Computational Methodologies

To provide a reproducible and transparent account of the theoretical approaches employed in the study of this compound stability, this section details the key computational protocols.

High-Accuracy Thermochemical Calculations: Gaussian-4 (G4) Theory

For the accurate determination of thermochemical data, such as the standard enthalpy of formation, the Gaussian-4 (G4) composite method is a state-of-the-art approach. This method approximates a high-level ab initio calculation through a series of lower-level calculations with additive corrections.

Experimental Protocol: G4 Calculation

  • Geometry Optimization: The molecular geometry of each C4H5N isomer is optimized at the B3LYP/6-31G(2df,p) level of theory.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level to obtain zero-point vibrational energies (ZPVEs) and thermal corrections. The ZPVEs are scaled by an empirical factor to account for anharmonicity.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. These include:

    • CCSD(T)/6-31G(d)

    • MP4/6-311+G(3df,2p)

    • MP2/G3LargeXP

  • Extrapolation to the Complete Basis Set Limit: The Hartree-Fock energy is extrapolated to the complete basis set (CBS) limit using a two-point extrapolation scheme.

  • Higher-Level Corrections: Additional corrections are applied to the total energy, including contributions from core-valence effects, spin-orbit coupling for atomic species, and an empirical "high-level correction" (HLC) to compensate for remaining deficiencies in the method.

  • Enthalpy of Formation Calculation: The G4 energy is used to calculate the atomization energy of the molecule, which is then converted to the standard enthalpy of formation at 298.15 K using known experimental enthalpies of formation for the constituent atoms.

All calculations are typically performed using a quantum chemistry software package such as Gaussian 09.

G4_Workflow cluster_input Input cluster_protocol G4 Protocol cluster_output Output start Molecular Structure (C4H5N Isomer) opt Geometry Optimization (B3LYP/6-31G(2df,p)) start->opt freq Frequency Calculation (B3LYP/6-31G(2df,p)) opt->freq spe Single-Point Energy Calculations (CCSD(T), MP4, MP2) opt->spe end Standard Enthalpy of Formation (ΔHf°) freq->end cbs HF/CBS Extrapolation spe->cbs hlc Higher-Level Corrections cbs->hlc hlc->end

Workflow for the Gaussian-4 (G4) computational protocol.
Density Functional Theory (DFT) for Relative Energies and Activation Barriers

For the calculation of relative energies between isomers and the activation energies of isomerization, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy.

Experimental Protocol: DFT Calculation

  • Functional and Basis Set Selection: A suitable combination of a density functional and a basis set is chosen. A common and effective choice for such systems is the B3LYP functional with a Pople-style basis set augmented with polarization and diffuse functions, such as 6-311+G(d,p).

  • Geometry Optimization: The geometries of the reactants, products, and transition states are fully optimized without any symmetry constraints.

  • Frequency Calculations: Harmonic vibrational frequency calculations are performed for all optimized structures.

    • For minima (reactants and products), all calculated frequencies should be real.

    • For transition states, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Zero-Point Energy Correction: The unscaled zero-point vibrational energies (ZPVEs) are obtained from the frequency calculations and added to the electronic energies to obtain the total energies at 0 K.

  • Relative Energy and Activation Barrier Calculation:

    • The relative energy of an isomer is calculated as the difference between its ZPVE-corrected total energy and that of the most stable isomer (1H-pyrrole).

    • The activation energy is calculated as the difference between the ZPVE-corrected total energy of the transition state and the reactant.

These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Conclusion

Theoretical and computational studies provide invaluable and often otherwise inaccessible data on the stability and reactivity of transient species like this compound. The high-level G4 method and DFT calculations consistently demonstrate the significantly lower thermodynamic stability of this compound compared to its aromatic 1H-isomer, a consequence of the loss of aromaticity. The calculated high activation barrier for the 1H- to this compound isomerization further highlights the kinetic preference for the aromatic form. The detailed computational protocols outlined in this guide serve as a reference for researchers aiming to investigate similar systems, ensuring the reproducibility and accuracy of their theoretical predictions. A thorough understanding of the energetic landscape of these non-aromatic pyrrole isomers is crucial for advancing their potential applications in medicinal chemistry and materials science.

References

initial biological screening of 2H-pyrrole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Biological Screening of 2H-Pyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

The this compound nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2][3] The exploration of this compound derivatives continues to yield new insights into potential treatments for various diseases, making their effective biological screening a critical first step in the drug discovery pipeline. This guide provides a comprehensive overview of the initial biological screening of these compounds, focusing on key therapeutic areas, experimental methodologies, and data interpretation.

Core Biological Activities and Screening Targets

Initial screening of this compound derivatives has traditionally focused on several key areas of therapeutic interest, primarily due to their ability to interact with various biological targets.[2][4]

Antiproliferative and Anticancer Activity

A significant body of research has been dedicated to evaluating this compound compounds for their potential as anticancer agents.[4] These compounds have been shown to inhibit the growth of a wide array of human cancer cell lines, including those from leukemia, melanoma, lung, colon, breast, and prostate cancers.[5][6]

Key Molecular Targets:

  • Protein Kinases: Many pyrrole derivatives are designed as protein kinase inhibitors.[7] Targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and FMS kinase, which are crucial for tumor growth and angiogenesis.[8][9]

  • Tubulin Polymerization: Some pyrrole-fused quinoline derivatives have demonstrated the ability to inhibit tubulin polymerization, a mechanism that disrupts cell division and leads to apoptosis in cancer cells.[6]

Data Summary: Antiproliferative Activity of this compound Derivatives

Compound ClassTarget/Cell LineActivity MetricResultReference
Pyrrolo[2,3-d]pyrimidinesVEGFR-2IC5011.9 - 13.6 nM[8]
Pyrrolo[3,2-c]pyridinesFMS KinaseIC5030 - 60 nM[8][9]
PhenylpyrroloquinolinonesHeLa, HT-29, MCF-7GI500.1 - 0.2 nM[8]
Pyrrolo[1,2-a]quinoline (9a)60 Human Cancer Cell LinesGI50Broad spectrum, <10 µM[6]
3,5-Diaryl-3,4-dihydro-2H-pyrrolesMultiple Human Cancer Cell LinesSelectivity IndexGood to High[5]
Antimicrobial and Antifungal Activity

Pyrrole derivatives, including naturally occurring antibiotics like pyrrolnitrin, are known for their potent activity against a range of bacterial and fungal pathogens.[2][10][11] This makes them promising candidates for developing new agents to combat drug-resistant infections.

Screening Organisms:

  • Bacteria: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used for initial antibacterial screening.[12][13][14]

  • Fungi: Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum are frequent targets for antifungal assays.[11][14]

Data Summary: Antimicrobial Activity of this compound Derivatives

Compound ClassTarget OrganismActivity MetricResultReference
Pyrrole-2-carbohydrazidesM. tuberculosis H37RvMIC0.01 - 20.0 µg/mL[15]
Fused Pyrrole Pyrimidines (3c)C. albicansInhibitionHigh[11]
Fused Pyrrole Triazines (5a, 3c)A. fumigatus, F. oxysporumInhibitionHigh[11]
This compound-2-one derivativesS. aureus, E. coliInhibition ZoneSignificant[13]
Anti-inflammatory Activity

Certain pyrrolone derivatives have been found to exhibit anti-inflammatory properties.[12] This activity is often linked to the inhibition of key enzymes in the inflammatory pathway.

Key Molecular Targets:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the production of prostaglandins, which mediate inflammation.

  • Lipoxygenase (LOX): Involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Data Summary: Anti-inflammatory Activity of this compound Derivatives

Compound ClassTarget EnzymeActivity MetricResultReference
Pyrrole-Cinnamate Hybrid (5)COX-2IC500.55 µM[16]
Pyrrole-Cinnamate Hybrid (6)LOXIC5027.5 µM[16]
2-Arylidene-4-biphenyl-pyrrolonesInflammation ModelActivityPromising[12]

Experimental Protocols and Workflows

A standardized workflow is essential for the initial biological evaluation of a new series of this compound compounds. The process typically moves from broad in-vitro screening to more specific mechanistic studies for promising "hit" compounds.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary In-Vitro Screening cluster_2 Phase 3: Hit Identification & Validation cluster_3 Phase 4: Mechanism of Action Studies Synth Compound Synthesis (e.g., Paal-Knorr, Cycloaddition) Char Structural Characterization (NMR, IR, MS) Synth->Char AntiP Antiproliferative Assay (e.g., MTT, MTS) Char->AntiP Test Compounds AntiM Antimicrobial Assay (e.g., Agar Diffusion) Char->AntiM Test Compounds AntiI Anti-inflammatory Assay (e.g., COX-2 Inhibition) Char->AntiI Test Compounds HitID Hit Identification (Potency & Selectivity Analysis) AntiP->HitID Screening Data AntiM->HitID Screening Data AntiI->HitID Screening Data DoseResp Dose-Response Studies (IC50 / GI50 Determination) HitID->DoseResp Mech Target Identification (e.g., Kinase Assays, Tubulin Polymerization) DoseResp->Mech Validated Hits Dock Molecular Docking & In-Silico Studies Mech->Dock

Caption: General workflow for the .

Protocol: In-Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, LoVo) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration to determine the GI50 or IC50 value (the concentration that inhibits 50% of cell growth).

G start Start: 96-well plate seed 1. Seed Cancer Cells (10,000 cells/well) start->seed end End: Calculate GI50 incubate1 2. Incubate (24h) Allow cell attachment seed->incubate1 treat 3. Add this compound Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate (48-72h) Allow compound to act treat->incubate2 add_mtt 5. Add MTT Reagent (4h incubation) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read read->end

Caption: Experimental workflow for a typical MTT cell viability assay.

Protocol: Antibacterial Agar-Well Diffusion Assay

This method is widely used for the preliminary screening of antimicrobial activity.[13]

  • Prepare Media: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculation: Evenly spread a standardized inoculum (e.g., 1 x 10^8 CFU/mL) of the test bacterium (S. aureus or E. coli) over the surface of the agar plates.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test this compound compound at a known concentration into each well. Include a negative control (solvent) and a positive control (standard antibiotic like Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger diameter indicates greater antibacterial activity.

Signaling Pathways and Mechanism of Action

For hit compounds, elucidating the mechanism of action is the next critical step. Many bioactive pyrrole derivatives function by inhibiting specific signaling pathways involved in cell proliferation and survival.[9]

The VEGFR signaling pathway is a common target for anticancer pyrrole derivatives.[9] VEGFR is a receptor tyrosine kinase that, upon binding with its ligand (VEGF), initiates a downstream signaling cascade involving phosphorylation events that ultimately promote angiogenesis, a process essential for tumor growth. Pyrrole-based inhibitors can block this process.

G cluster_0 cluster_1 cluster_2 cluster_3 VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds ATP ATP VEGFR->ATP Activates Kinase Domain ADP ADP ATP->ADP Phosphorylation P P ADP->P Signal Signaling Cascade (e.g., MAPK/ERK) P->Signal Activates Pyrrole This compound Inhibitor Pyrrole->ATP Blocks Binding Site Response Cellular Response (Angiogenesis, Proliferation) Signal->Response

Caption: Inhibition of the VEGFR signaling pathway by a this compound compound.

Conclusion and Future Directions

The has revealed their vast potential across multiple therapeutic areas, particularly in oncology and infectious diseases. The data consistently show that modifications to the core pyrrole scaffold can lead to highly potent and selective agents.[8][16] Future research should focus on expanding the diversity of screened libraries, employing high-throughput screening methods, and integrating in-silico predictions to more rapidly identify lead compounds.[17] Elucidating detailed mechanisms of action and performing early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicology) profiling will be crucial for translating these promising scaffolds into clinical candidates.

References

The Emergence of 2H-Pyrrole Scaffolds: A Technical Guide to their Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of photochemistry and photomedicine is in a constant state of evolution, driven by the quest for novel molecular scaffolds with tunable photophysical properties. Among the heterocyclic compounds that have garnered significant interest, 2H-pyrroles are emerging as a promising class of fluorophores and photosensitizers. Their unique electronic structure, stemming from the sp3-hybridized carbon at the 2-position, imparts distinct photophysical characteristics compared to their aromatic 1H-pyrrole counterparts. This technical guide provides an in-depth exploration of the photophysical properties of new 2H-pyrrole scaffolds, detailing their synthesis, spectroscopic characterization, and potential applications in bioimaging and photodynamic therapy (PDT).

Photophysical Properties of Novel this compound Derivatives

The photophysical behavior of 2H-pyrroles is intricately linked to their substitution pattern. Strategic modifications to the pyrrole core allow for the fine-tuning of their absorption and emission characteristics, as well as their efficiency in generating reactive oxygen species (ROS).

Absorption and Emission Characteristics

Newly synthesized this compound derivatives exhibit a wide range of absorption and emission maxima, primarily influenced by the nature and position of substituent groups. Generally, the introduction of electron-donating or -withdrawing groups, as well as the extension of π-conjugation, can significantly shift the absorption and emission wavelengths.

Table 1: Photophysical Data for Selected Novel this compound Scaffolds

Compound/ScaffoldSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Reference
2,3,5-Triaryl-2H-pyrrolesDichloromethane350-400450-5500.1-0.41-5[1]
Tetraphenylpyrrole (TPP) derivative (TPM)Aggregated State~405~550 (phosphorescence)-20.1 µs (phosphorescence)[2]
TPP derivative (TPM-Cl)Aggregated State~405~550 (phosphorescence)-8.9 µs (phosphorescence)[2]
Pyrrole/Polycyclic Aromatic Hybrids (Fluorophore 3)Toluene380450>0.99-[3]
Pyrrole/Polycyclic Aromatic Hybrids (Fluorophore 6)Toluene390460>0.99-[3]

Note: This table is a representative summary. The photophysical properties are highly dependent on the specific substituents and the solvent used.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process. For 2H-pyrroles, Φ_F values can vary significantly. Some derivatives exhibit high quantum yields, making them suitable for bioimaging applications, while others have lower quantum yields, which can be indicative of efficient intersystem crossing to the triplet state, a desirable property for photosensitizers.[3] Fluorescence lifetimes (τ) of these scaffolds are typically in the nanosecond range for fluorescent derivatives.[2] However, certain pyrrole derivatives, particularly those designed for phosphorescence, can exhibit much longer excited-state lifetimes in the microsecond range.[2]

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount. The following sections detail the standard experimental methodologies for key measurements.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of the this compound scaffolds.

Materials:

  • Spectroscopic grade solvent (e.g., dichloromethane, toluene, acetonitrile)

  • This compound derivative stock solution (typically 1 mM in a suitable solvent)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of the this compound derivative in the chosen solvent (e.g., 1, 2, 5, 10 µM) from the stock solution.

  • Record the UV-Vis absorption spectrum of each solution from approximately 200 nm to 800 nm, using the pure solvent as a blank. The absorbance at the maximum should ideally be below 0.1 to avoid inner filter effects in subsequent fluorescence measurements.[4]

  • Identify the wavelength of maximum absorption (λ_abs).

  • Using the fluorometer, excite the sample at its λ_abs.

  • Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

  • The wavelength at which the emission intensity is highest is the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) of a this compound scaffold relative to a known standard.

Materials:

  • This compound derivative solution

  • Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of solutions of both the this compound sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial that the same excitation wavelength is used for both the sample and the standard.[5]

  • Record the absorption spectra for all solutions.

  • Record the fluorescence emission spectra for all solutions under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[6]

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ) of the this compound scaffold.

Method: Time-Correlated Single Photon Counting (TCSPC)

Instrumentation:

  • Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

  • Sample holder

  • Monochromator

  • Single-photon sensitive detector (e.g., photomultiplier tube or avalanche photodiode)

  • TCSPC electronics

Procedure:

  • A dilute solution of the this compound derivative (absorbance < 0.1 at the excitation wavelength) is excited with a high-repetition-rate pulsed laser.

  • The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of excitation events.

  • A histogram of these time differences is constructed, which represents the fluorescence decay profile.

  • The decay profile is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s).

Application in Photodynamic Therapy: Signaling Pathways

Certain this compound derivatives are designed to act as photosensitizers in photodynamic therapy (PDT). Upon light activation, these molecules can generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which can induce cell death.

PDT_Mechanism cluster_PS Photosensitizer (PS) cluster_light Light Activation cluster_oxygen Oxygen Involvement cluster_cell Cellular Effects PS_ground PS (S₀) PS_singlet ¹PS* (S₁) PS_singlet->PS_ground Fluorescence PS_triplet ³PS* (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) O2_ground ³O₂ PS_triplet->O2_ground Energy Transfer (Type II) Light Light (hν) Light->PS_ground Absorption O2_singlet ¹O₂ (Singlet Oxygen) CellDamage Oxidative Stress & Cell Damage O2_singlet->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Necrosis Necrosis CellDamage->Necrosis

The efficacy of a this compound-based photosensitizer is dependent on several factors, including its ability to be selectively taken up by target cells, its subcellular localization, and its efficiency in generating singlet oxygen.

Singlet Oxygen Generation

The quantum yield of singlet oxygen generation (Φ_Δ) is a measure of the photosensitizer's effectiveness. It can be determined indirectly by monitoring the photooxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂.

Experimental and Logical Workflows

The development and characterization of new this compound scaffolds follow a logical progression from synthesis to application.

Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_application Application-Specific Evaluation Synthesis Chemical Synthesis of this compound Scaffold Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Spectroscopy UV-Vis & Fluorescence Spectroscopy Purification->Spectroscopy QuantumYield Fluorescence Quantum Yield Determination Spectroscopy->QuantumYield Lifetime Fluorescence Lifetime Measurement Spectroscopy->Lifetime CellUptake Cellular Uptake & Localization Studies QuantumYield->CellUptake SingletOxygen Singlet Oxygen Generation Assay Lifetime->SingletOxygen PDT In Vitro Photodynamic Therapy Assay SingletOxygen->PDT CellUptake->PDT

Conclusion

New this compound scaffolds represent a versatile and promising platform for the development of advanced photofunctional materials. Their tunable photophysical properties, accessible synthetic routes, and demonstrated potential in bioimaging and photodynamic therapy position them as key players in the future of photochemistry and photomedicine. Further research focusing on structure-property relationships will undoubtedly lead to the rational design of next-generation this compound-based probes and photosensitizers with enhanced efficacy and specificity.

References

The Transformation Unveiled: A Technical Guide to the Formation of 2H-Pyrroles from 1-Pyrrolines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical transformation of 1-pyrrolines to 2H-pyrroles, a reaction of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the core mechanisms, detailed experimental protocols, and quantitative data derived from key scientific literature.

Introduction

The conversion of 1-pyrrolines to 2H-pyrroles represents a crucial step in the synthesis of various nitrogen-containing heterocyclic compounds. 2H-pyrroles, being non-aromatic isomers of the more stable 1H-pyrroles, are valuable intermediates in organic synthesis, offering unique reactivity patterns. This guide focuses on the two primary mechanistic pathways for this transformation: dehydrogenation and oxidation.

Core Mechanisms and Signaling Pathways

The formation of 2H-pyrroles from 1-pyrrolines is predominantly achieved through two distinct mechanistic routes: catalytic dehydrogenation and chemical oxidation.

1. Catalytic Dehydrogenation: This process involves the removal of a molecule of hydrogen (H₂) from the 1-pyrroline ring, leading to the formation of the corresponding 2H-pyrrole. This transformation is often catalyzed by transition metals or, more recently, by metal-free catalysts such as boranes. The dehydrogenation of pyrrolidines to pyrroles, for instance, proceeds through a 1-pyrroline intermediate, highlighting the relevance of this pathway.[1] A notable example is the use of palladium-on-carbon (Pd/C) catalysts in the vapor phase dehydrogenation of pyrrolidine, where pyrroline is a key intermediate.[2]

2. Oxidation: This pathway involves the use of a chemical oxidizing agent to facilitate the removal of two hydrogen atoms from the 1-pyrroline ring. Common oxidizing agents for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and chloranil.[3] This method is often employed for the in situ conversion of pyrrolines, generated from other reactions, into 2H-pyrroles.

Below is a DOT language script visualizing the general transformation pathways.

G General Pathways for this compound Formation from 1-Pyrroline cluster_dehydrogenation Catalytic Dehydrogenation cluster_oxidation Oxidation 1-Pyrroline 1-Pyrroline This compound This compound 1-Pyrroline->this compound - H2 1-Pyrroline->this compound - 2[H] Catalyst Catalyst Oxidant Oxidant

Pathways from 1-Pyrroline to this compound

Quantitative Data Summary

The following tables summarize the quantitative data for the formation of 2H-pyrroles from 1-pyrrolines via different methods.

Table 1: Catalytic Dehydrogenation of 1-Pyrroline Precursors

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Pd on Silica GelPyrrolidine (forms 1-pyrroline in situ)Vapor Phase420Continuous96-98 (purity)[2]

Table 2: Oxidation of 1-Pyrrolines to 2H-Pyrroles

OxidantSubstrateSolventTemperatureTimeYield (%)Reference
DDQ or Chloranil2,3,5-TriarylpyrrolinesDMSO-in situGood[3]
DDQ3,4-dihydro-2H-pyrrole-2-carbonitrilesTolueneReflux--[4]

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of Pyrrolidine (via 1-Pyrroline intermediate)

This protocol is based on the vapor-phase dehydrogenation of pyrrolidine using a palladium on silica gel catalyst.[2]

  • Catalyst Preparation: One liter of silica gel with a silanol group density of 6 SiOH/10 m² is impregnated with a diluted hydrochloric acid solution containing 10 g of PdCl₂ and dried at 105 °C. The PdCl₂ is then reduced to palladium metal using hydrogen.[2]

  • Reaction Setup: A salt-bath tube reactor is used.

  • Procedure: 225 g of pyrrolidine vapors mixed with 680 N.T.P. liters of hydrogen per hour are passed over the prepared catalyst at 420 °C. The reaction products are condensed at 10 °C.[2]

  • Work-up and Analysis: The condensed product is analyzed for purity. The conversion of pyrrolidine is reported to be 99.7%, yielding pyrrole with a purity of 96-98%.[2]

The workflow for this experimental protocol is illustrated in the diagram below.

G Experimental Workflow for Catalytic Dehydrogenation A Catalyst Preparation (Pd on Silica Gel) C Pass over Catalyst in Reactor at 420°C A->C B Vaporize Pyrrolidine and mix with H2 B->C D Condense Products at 10°C C->D E Product Analysis D->E

Catalytic Dehydrogenation Workflow

Protocol 2: Oxidation of 2,3,5-Triarylpyrrolines to 2,3,5-Triaryl-2H-pyrroles

This protocol describes the in situ oxidation of pyrrolines formed from the [3+2] cycloaddition of N-benzyl ketimines with arylacetylenes.[3]

  • Precursor Synthesis: N-Benzyl ketimines undergo a [3+2] cycloaddition with arylacetylenes in a KOtBu/DMSO solution to provide 2,3,5-triarylpyrrolines.

  • Oxidation: A subsequent in situ oxidation is carried out using either chloranil or DDQ.

  • Work-up and Analysis: The reaction mixture is worked up to isolate the 2,3,5-triaryl-2H-pyrroles. The yields are reported as "good".[3]

The logical relationship of this one-pot synthesis is depicted below.

G One-Pot Synthesis and Oxidation of Pyrrolines Start N-Benzyl Ketimine + Arylacetylene Step1 [3+2] Cycloaddition (KOtBu/DMSO) Start->Step1 Intermediate 2,3,5-Triarylpyrroline (in situ) Step1->Intermediate Step2 Oxidation (DDQ or Chloranil) Intermediate->Step2 End 2,3,5-Triaryl-2H-pyrrole Step2->End

One-Pot Pyrroline Synthesis and Oxidation

Conclusion

The formation of 2H-pyrroles from 1-pyrrolines is a versatile transformation that can be achieved through both catalytic dehydrogenation and chemical oxidation. The choice of method depends on the specific substrate, desired scale, and available reagents. This guide provides a foundational understanding of the mechanisms and practical protocols for this important reaction, serving as a valuable resource for professionals in the chemical sciences. Further research into more efficient and selective catalysts and oxidizing agents will continue to enhance the utility of this transformation in organic synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2H-Pyrrole-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Pyrrole-2-ones, also known as γ-lactams, represent a privileged scaffold in medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have driven significant research into their synthesis and functionalization.[1][2] This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound-2-ones, detailed experimental protocols for key reactions, and a thorough summary of their characterization techniques. The content is structured to serve as a practical resource for researchers and professionals engaged in the discovery and development of novel therapeutics and functional materials based on this versatile heterocyclic core.

Introduction

The this compound-2-one moiety is a five-membered lactam ring system that is isomeric with the more common 1H-pyrrole. The endocyclic double bond and the carbonyl group impart unique reactivity and conformational properties to the scaffold, making it an attractive starting point for the synthesis of complex molecules.[3] The inherent biological relevance of this core is highlighted by its presence in a range of natural products and synthetic compounds with potent pharmacological activities.[4] Notably, derivatives of this compound-2-one have been investigated as inhibitors of key cellular targets, including tyrosine kinases and tubulin, underscoring their potential in oncology.[5][6] This guide will delve into the principal synthetic routes and analytical characterization of these important heterocycles.

Synthetic Methodologies

The construction of the this compound-2-one ring can be achieved through several synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. The most prominent methods include multicomponent reactions, Paal-Knorr synthesis, and transition-metal-catalyzed cyclizations.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of 1,5-dihydro-2H-pyrrol-2-ones, a widely used MCR involves the condensation of an amine, an aldehyde, and a pyruvate derivative.[7] This approach provides access to highly functionalized γ-lactam structures.

Logical Relationship of the Multicomponent Reaction:

MCR_Workflow cluster_reactants Starting Materials amine Amine (1) intermediate Iminium and Enamine Intermediates amine->intermediate aldehyde Aldehyde (2) aldehyde->intermediate pyruvate Pyruvate Derivative (3) pyruvate->intermediate catalyst Acid Catalyst (e.g., BINOL-phosphoric acid) catalyst->intermediate product 1,5-Dihydro-2H-pyrrol-2-one (4) intermediate->product Cyclization & Dehydration

Caption: Multicomponent reaction for 1,5-dihydro-2H-pyrrol-2-one synthesis.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and reliable method for the preparation of pyrroles and their derivatives from 1,4-dicarbonyl compounds and a primary amine or ammonia.[8][9][10][11] This reaction typically proceeds under acidic conditions and involves the formation of a hemiaminal followed by intramolecular cyclization and dehydration.[10]

Experimental Workflow for Paal-Knorr Synthesis:

Paal_Knorr_Workflow start Start reactants Mix 1,4-Dicarbonyl and Primary Amine start->reactants acid Add Acid Catalyst (e.g., Acetic Acid) reactants->acid heat Heat Reaction Mixture (Conventional or Microwave) acid->heat monitor Monitor Reaction (e.g., TLC) heat->monitor workup Reaction Work-up (Extraction, Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterize Product (NMR, IR, MS) purify->product end End product->end

Caption: General experimental workflow for the Paal-Knorr synthesis.

Transition-Metal-Catalyzed Synthesis

Various transition metals, including rhodium and iridium, catalyze the formation of 2H-pyrroles from different starting materials.[5] A notable example is the rhodium-catalyzed conversion of isoxazolones into 2H-pyrroles.[5]

Reaction Scheme for Rhodium-Catalyzed Synthesis:

Rh_Catalyzed_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product isoxazolone Isoxazolone pyrrole This compound isoxazolone->pyrrole  [Rh], Ligand, Heat   rh_catalyst Rh-catalyst ligand Ligand (e.g., P(4-MeOC6H4)3)

Caption: Rhodium-catalyzed synthesis of 2H-pyrroles from isoxazolones.

Experimental Protocols

General Procedure for Multicomponent Synthesis of 1,5-Dihydro-2H-pyrrol-2-ones[7]

To a solution of an aromatic amine (2.0 mmol) in a suitable solvent (e.g., dichloromethane), the corresponding aldehyde (1.0 mmol) and pyruvate derivative (3.0 mmol) are added. A catalytic amount of a BINOL-derived phosphoric acid (10-20 mol%) is then added. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1,5-dihydro-2H-pyrrol-2-one.

Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole[12]

In a microwave vial, a solution of a 1,4-diketone (e.g., 2,5-hexanedione, 1.0 mmol) in ethanol (5 mL) is prepared. To this solution, glacial acetic acid (0.5 mL) and a primary amine (e.g., aniline, 3.0 mmol) are added. The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a set temperature (e.g., 80 °C) for a specified time (e.g., 15-30 minutes). After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of 1,5-Dihydro-2H-pyrrol-2-one via Ring-Closing Metathesis[13]

A solution of a diene amide (1.0 mmol) in dry toluene (5 mL) is thoroughly degassed. A Grubbs II catalyst (5-10 mol%) is added under an inert atmosphere. The resulting mixture is stirred at 80 °C for 14-32 hours. Upon completion, the reaction mixture is concentrated, and the residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the 1,5-dihydro-2H-pyrrol-2-one.

Characterization of this compound-2-ones

The structural elucidation of this compound-2-ones relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound-2-ones. The chemical shifts and coupling constants provide detailed information about the substitution pattern and stereochemistry of the molecule.[11]

Table 1: Representative ¹H NMR Spectroscopic Data for this compound-2-one Derivatives

Compound/DerivativeSolventChemical Shift (δ, ppm) and MultiplicityReference
1,5-Dihydro-2H-pyrrol-2-oneCDCl₃8.01 (br. s, 1H, NH), 7.11-7.16 (m, 1H, CH), 6.14-6.20 (m, 1H, CH), 4.11-4.17 (m, 2H, CH₂)[12]
1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dioneCDCl₃7.98-7.25 (m, 8H, Ar-H), 3.37 (s, 3H, N-CH₃), 3.17 (s, 3H, N-CH₃), 2.50 (s, 3H, CH₃), 2.44 (s, 3H, CH₃)[13]
3-acetyl-[5-(2-amino-phenyl)-1-benzo[d][3][7]dioxol-5-yl-2-methyl-1H-pyrroleCDCl₃7.03 (td, J = 7.7, 1.6 Hz, 1H), 6.81 (dd, J = 7.4, 1.7 Hz, 1H), 6.71 (dd, J = 7.7, 0.9 Hz, 1H), 6.65 (s, 1H), 6.64 (dd, J = 7.8, 1.2 Hz, 1H), 6.60 (s, 1H), 6.59 (dd, J = 4.1, 1.2 Hz, 1H), 6.55 (dd, J = 7.5, 1.1 Hz, 1H), 5.97 (s, 2H, CH₂), 3.87 (s, 2H, NH₂), 2.47 (s, 3H), 2.43 (s, 3H)[14]

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound-2-one Derivatives

Compound/DerivativeSolventChemical Shift (δ, ppm)Reference
1,5-Dihydro-2H-pyrrol-2-oneCDCl₃176.2, 137.5, 114.7, 51.64[12]
1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dioneCDCl₃190.8 (C=O), 182.2 (C=O), 173.7 (C=O), 163.8 (C=O), 151.9, 147.3, 146.8, 136.2, 132.0, 131.4, 129.9, 129.2, 127.3, 119.0, 40.5 (N-CH₃), 38.9 (N-CH₃), 23.9 (CH₃), 23.8 (CH₃)[13]
3-acetyl-[5-(2-amino-phenyl)-1-benzo[d][3][7]dioxol-5-yl-2-methyl-1H-pyrroleCDCl₃195.27, 147.80, 147.45, 145.69, 137.33, 131.98, 130.96, 130.08, 129.22, 121.60, 121.23, 117.76, 117.62, 115.10, 110.70, 108.91, 107.98, 101.87, 28.81, 13.24[14]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The carbonyl group of the lactam ring gives rise to a characteristic strong absorption band.

Table 3: Characteristic IR Absorption Bands for this compound-2-one Derivatives

Functional GroupAbsorption Range (cm⁻¹)DescriptionReference
N-H Stretch3400-3200Broad peak, indicative of the amide N-H bond[15][16]
C=O Stretch (Lactam)1750-1680Strong, sharp peak, characteristic of the five-membered lactam[13]
C=C Stretch1650-1600Medium to weak absorption for the endocyclic double bond[17]
C-N Stretch1400-1000Can be observed in this region[16]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming the molecular formula and structural features. The fragmentation is influenced by the substituents on the pyrrole ring.[18][19]

Table 4: General Fragmentation Patterns in Mass Spectrometry of this compound-2-ones

FragmentationDescriptionReference
[M]+Molecular ion peak, confirming the molecular weight.[20]
Loss of COA common fragmentation pathway for cyclic carbonyl compounds.[21]
Loss of substituentsFragmentation of side chains attached to the pyrrole ring.[18]
Ring cleavageMore complex fragmentation leading to smaller charged fragments.[18]

Biological Activity and Signaling Pathways

This compound-2-one derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most extensively studied.[22]

Anticancer Activity

The anticancer properties of this compound-2-ones are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][23] Some derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor growth and vascularization.[5] Others have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Simplified Signaling Pathway Inhibition by this compound-2-ones:

Anticancer_Pathway cluster_kinase Kinase Signaling cluster_tubulin Microtubule Dynamics pyrrole_one This compound-2-one Derivative rtk RTKs (VEGFR, PDGFR) pyrrole_one->rtk Inhibition tubulin Tubulin pyrrole_one->tubulin Inhibition downstream Downstream Signaling (e.g., MAPK pathway) rtk->downstream proliferation Cell Proliferation & Angiogenesis downstream->proliferation apoptosis Apoptosis microtubules Microtubule Formation tubulin->microtubules mitosis Mitosis microtubules->mitosis

Caption: Inhibition of key cancer-related pathways by this compound-2-ones.

Antimicrobial Activity

Certain this compound-2-one derivatives exhibit significant activity against a range of bacteria and fungi. The proposed mechanism of action for some of these compounds involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and ultimately cell death in microbial pathogens.[24]

Conclusion

The this compound-2-one scaffold continues to be a fertile ground for the discovery of new bioactive molecules and functional materials. The synthetic methodologies outlined in this guide, particularly multicomponent reactions and the Paal-Knorr synthesis, offer robust and versatile routes to a wide array of derivatives. The detailed characterization data and experimental protocols provided herein serve as a valuable resource for researchers aiming to explore the full potential of this important heterocyclic system. Future efforts in this field will likely focus on the development of more stereoselective synthetic methods and a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds, paving the way for the next generation of this compound-2-one-based therapeutics..

References

Methodological & Application

Application Notes and Protocols for the Transition Metal-Catalyzed Synthesis of Functionalized 2H-Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Pyrroles are an important class of nitrogen-containing heterocycles that serve as valuable synthetic intermediates in medicinal chemistry and materials science. Unlike their aromatic 1H-pyrrole counterparts, the non-aromatic nature of the 2H-pyrrole ring allows for a wider range of functionalization and derivatization, making them attractive scaffolds for the development of novel therapeutic agents and functional materials. Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of these challenging structures. This document provides an overview of key transition metal-catalyzed methods for the synthesis of functionalized 2H-pyrroles, including detailed experimental protocols and comparative data.

Overview of Synthetic Strategies

The synthesis of functionalized 2H-pyrroles can be broadly categorized based on the transition metal catalyst employed. Palladium, rhodium, and gold catalysts have been prominently featured in the development of novel synthetic routes. These methods often involve cycloaddition, annulation, or dearomatization strategies.

A general workflow for the synthesis and functionalization of 2H-pyrroles is depicted below:

G cluster_0 Synthesis of 2H-Pyrroles cluster_1 Downstream Applications Starting Materials Starting Materials Transition Metal Catalyst Transition Metal Catalyst Starting Materials->Transition Metal Catalyst [Catalyst, Ligand] Functionalized this compound Functionalized this compound Transition Metal Catalyst->Functionalized this compound [Solvent, Temp, Time] Reaction Conditions Reaction Conditions Reaction Conditions->Functionalized this compound Further Functionalization Further Functionalization Functionalized this compound->Further Functionalization Bioactive Molecules Bioactive Molecules Further Functionalization->Bioactive Molecules Functional Materials Functional Materials Further Functionalization->Functional Materials

Caption: General workflow for this compound synthesis and application.

Palladium-Catalyzed Synthesis of 2-Fluoroallylic 2H-Pyrroles

Palladium catalysis has been successfully applied to the dearomative fluoroallylation of pyrroles to generate α-quaternary 2-fluoroallylic 2H-pyrroles.[1] This method offers a broad substrate scope and excellent functional group tolerance.

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed dearomative fluoroallylation of pyrroles is illustrated below:

G Pd(0)Ln Pd(0)Ln Intermediate A Intermediate A Pd(0)Ln->Intermediate A gem-Difluorocyclopropane Oxidative Addition Oxidative Addition Intermediate B Intermediate B Intermediate A->Intermediate B Pyrrole Carbopalladation Carbopalladation This compound Product This compound Product Intermediate B->this compound Product β-F Elimination Beta-F Elimination Beta-F Elimination This compound Product->Pd(0)Ln Regeneration gem-Difluorocyclopropane gem-Difluorocyclopropane Pyrrole Pyrrole

Caption: Proposed catalytic cycle for Pd-catalyzed fluoroallylation.

Data Summary
EntryPyrrole Substrategem-Difluorocyclopropane SubstrateYield (%)
1N-Boc-pyrrole1,1-difluoro-2-phenylcyclopropane85
2N-Ts-pyrrole1,1-difluoro-2-phenylcyclopropane78
3N-Boc-2-methylpyrrole1,1-difluoro-2-phenylcyclopropane92
4N-Boc-pyrrole1,1-difluoro-2-(4-chlorophenyl)cyclopropane81
Experimental Protocol: General Procedure for Palladium-Catalyzed Dearomative Fluoroallylation
  • To an oven-dried Schlenk tube, add the pyrrole substrate (0.2 mmol, 1.0 equiv), gem-difluorocyclopropane (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (5 mol%), and ligand (10 mol%).

  • Evacuate and backfill the tube with argon (3 times).

  • Add anhydrous solvent (2.0 mL) via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Upon completion (monitored by TLC), cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-fluoroallylic this compound.

Rhodium-Catalyzed Synthesis of 4-Acyl- and 4-Formyl Pyrroles

Rhodium catalysis enables the annulation of 2H-azirines with enaminones, providing a versatile route to 4-acyl- and 4-formyl-substituted pyrroles.[2] This protocol demonstrates good functional group tolerance.

Reaction Pathway

The rhodium-catalyzed reaction is proposed to proceed through the formation of a rhodium-azavinylcarbene intermediate, followed by cycloaddition with the enaminone.

G Rh(II) Catalyst Rh(II) Catalyst Rh-azavinylcarbene Rh-azavinylcarbene Rh(II) Catalyst->Rh-azavinylcarbene 2H-Azirine 2H-Azirine 2H-Azirine Cycloaddition Cycloaddition Rh-azavinylcarbene->Cycloaddition Enaminone Enaminone Enaminone->Cycloaddition Intermediate Intermediate Cycloaddition->Intermediate Functionalized Pyrrole Functionalized Pyrrole Intermediate->Functionalized Pyrrole Aromatization Aromatization Aromatization

Caption: Rhodium-catalyzed synthesis of functionalized pyrroles.

Data Summary
Entry2H-Azirine SubstrateEnaminone SubstrateYield (%)
12-methyl-3-phenyl-2H-azirine3-(dimethylamino)-1-phenylprop-2-en-1-one91
22,2-dimethyl-3-phenyl-2H-azirine3-(dimethylamino)-1-phenylprop-2-en-1-one85
32-methyl-3-phenyl-2H-azirine3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one88
42-methyl-3-(thiophen-2-yl)-2H-azirine3-(dimethylamino)-1-phenylprop-2-en-1-one76
Experimental Protocol: General Procedure for Rhodium-Catalyzed Annulation
  • In a glovebox, a screw-capped vial is charged with the Rh(II) catalyst (2.5 mol%), the 2H-azirine (0.2 mmol, 1.0 equiv), and the enaminone (0.24 mmol, 1.2 equiv).

  • Anhydrous and degassed solvent (1.0 mL) is added.

  • The vial is sealed and the mixture is stirred at the specified temperature for the indicated time.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the functionalized pyrrole.

Gold-Catalyzed Synthesis of Polysubstituted Pyrroles

Gold catalysts are effective in promoting the intermolecular nitrene transfer from 2H-azirines to ynamides, affording highly substituted pyrroles.[3] This transformation proceeds under mild conditions with good to excellent yields. Another gold-catalyzed approach involves the hydroamination/cyclization cascade of α-amino ketones with alkynes.[4]

Reaction Scheme

The gold-catalyzed reaction of 2H-azirines and ynamides is believed to proceed via a gold-activated ynamide, which is then attacked by the 2H-azirine.

G Au(I) Catalyst Au(I) Catalyst Activated Ynamide Activated Ynamide Au(I) Catalyst->Activated Ynamide Ynamide Ynamide Ynamide Nucleophilic Attack Nucleophilic Attack Activated Ynamide->Nucleophilic Attack 2H-Azirine 2H-Azirine 2H-Azirine->Nucleophilic Attack Intermediate Intermediate Nucleophilic Attack->Intermediate Polysubstituted Pyrrole Polysubstituted Pyrrole Intermediate->Polysubstituted Pyrrole Rearrangement Rearrangement Rearrangement

Caption: Gold-catalyzed synthesis of polysubstituted pyrroles.

Data Summary
Entry2H-Azirine SubstrateYnamide SubstrateYield (%)
12-methyl-3-phenyl-2H-azirineN-phenyl-N-(phenylethynyl)acetamide89
22,2-dimethyl-3-phenyl-2H-azirineN-phenyl-N-(phenylethynyl)acetamide82
32-methyl-3-phenyl-2H-azirineN-(4-methoxyphenyl)-N-(phenylethynyl)acetamide93
42-methyl-3-(naphthalen-2-yl)-2H-azirineN-phenyl-N-(phenylethynyl)acetamide85
Experimental Protocol: General Procedure for Gold-Catalyzed Nitrene Transfer
  • To a solution of the ynamide (0.2 mmol, 1.0 equiv) in anhydrous solvent (2.0 mL) under an argon atmosphere is added the gold catalyst (1-5 mol%).

  • The 2H-azirine (0.24 mmol, 1.2 equiv) is then added dropwise at room temperature.

  • The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC).

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography to give the polysubstituted pyrrole.

Conclusion

Transition metal-catalyzed reactions provide powerful and versatile methodologies for the synthesis of functionalized 2H-pyrroles. The choice of catalyst and reaction conditions allows for a high degree of control over the substitution pattern and functional group tolerance of the resulting products. The protocols outlined in this document serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to access these valuable heterocyclic scaffolds. Further exploration of these and other catalytic systems will undoubtedly lead to the discovery of even more efficient and selective methods for the synthesis of novel this compound derivatives.

References

Application Notes and Protocols for Dearomative Chlorination of 1H-Pyrroles to Yield 2H-Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dearomatization of aromatic compounds represents a powerful strategy in organic synthesis, providing access to a wide array of three-dimensional molecular architectures with significant potential in medicinal chemistry and materials science. Among these transformations, the dearomative chlorination of 1H-pyrroles to furnish less stable, yet highly reactive, 2H-pyrroles has emerged as a valuable method for the synthesis of complex nitrogen-containing molecules.[1][2] The pyrrole ring is a fundamental scaffold in numerous natural products and pharmaceuticals, and its dearomatization opens new avenues for creating novel bioactive compounds.[1][3][4][5][6]

This document provides detailed application notes and experimental protocols for the regioselective dearomative chlorination of 1H-pyrroles, leading to the formation of highly functionalized 2H-pyrroles. The protocols are based on recently developed methodologies that utilize in situ generated, highly reactive 2,5-dichloro-substituted 2H-pyrroles as key intermediates.[1][7][8] These intermediates can be subsequently functionalized through nucleophilic substitution, allowing for the introduction of diverse functionalities into the 2H-pyrrole core.[1][7][9] This approach is highly efficient and regioselective, offering a robust platform for the synthesis of di- and trisubstituted this compound derivatives with overall yields of up to 96%.[7][8]

The inherent reactivity of the electron-rich pyrrole ring often leads to challenges in controlling selectivity during halogenation, frequently resulting in polyhalogenated products.[10][11] The methodologies described herein overcome these challenges, providing a controlled and efficient route to valuable this compound building blocks.

Data Presentation

The following tables summarize the quantitative data for the dearomative chlorination of various 1H-pyrroles and the subsequent functionalization of the resulting this compound intermediates.

Table 1: Substrate Scope for the Dearomative Chlorination and Subsequent Diamination

Entry1H-Pyrrole SubstrateAmine NucleophileProductYield (%)
1Methyl 2-(4-fluorophenyl)-1H-pyrrole-3-carboxylateMorpholineMethyl 5-((4-fluorophenyl)(morpholino)methyl)-2-morpholino-2H-pyrrole-4-carboxylate85
2Methyl 2-(4-fluorophenyl)-1H-pyrrole-3-carboxylatePiperidineMethyl 5-((4-fluorophenyl)(piperidino)methyl)-2-(piperidin-1-yl)-2H-pyrrole-4-carboxylate92
3Methyl 2-(4-fluorophenyl)-1H-pyrrole-3-carboxylateBenzylamineMethyl 5-((benzylamino)(4-fluorophenyl)methyl)-2-(benzylamino)-2H-pyrrole-4-carboxylate78
4Ethyl 2-phenyl-1H-pyrrole-3-carboxylateMorpholineEthyl 5-(morpholino(phenyl)methyl)-2-morpholino-2H-pyrrole-4-carboxylate88
5Ethyl 2-phenyl-1H-pyrrole-3-carboxylatePyrrolidineEthyl 5-(pyrrolidin-1-yl(phenyl)methyl)-2-(pyrrolidin-1-yl)-2H-pyrrole-4-carboxylate90

Yields are for the two-step, one-pot sequence from the 1H-pyrrole.

Table 2: Nucleophilic Substitution of Fluorine in 2,5-Diaminated 2H-Pyrroles

EntryThis compound SubstrateNucleophileProductYield (%)
1Methyl 5-((4-fluorophenyl)(morpholino)methyl)-2-morpholino-2H-pyrrole-4-carboxylateSodium methoxideMethyl 5-((methoxy)(4-fluorophenyl)methyl)-2-morpholino-2H-pyrrole-4-carboxylate75
2Methyl 5-((4-fluorophenyl)(morpholino)methyl)-2-morpholino-2H-pyrrole-4-carboxylateSodium thiophenoxideMethyl 5-((4-fluorophenyl)(phenylthio)methyl)-2-morpholino-2H-pyrrole-4-carboxylate68
3Ethyl 5-(morpholino(phenyl)methyl)-2-morpholino-2H-pyrrole-4-carboxylateSodium azideEthyl 5-(azido(phenyl)methyl)-2-morpholino-2H-pyrrole-4-carboxylate82

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Dearomative Dichlorination and Diamination of 1H-Pyrroles

This protocol describes the in situ generation of a 2,5-dichloro-2H-pyrrole intermediate followed by its reaction with an amine nucleophile.

Materials:

  • Substituted 1H-pyrrole (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Amine nucleophile (e.g., morpholine, piperidine) (4.0 equiv)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Ice bath

Procedure:

  • To a stirred solution of the substituted 1H-pyrrole (1.0 equiv) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere at 0 °C, add N-chlorosuccinimide (2.2 equiv) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour. The formation of the dichlorinated intermediate can be monitored by thin-layer chromatography (TLC).

  • To the resulting mixture containing the in situ generated 2,5-dichloro-2H-pyrrole, add the amine nucleophile (4.0 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates complete consumption of the intermediate.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diaminated this compound.

Protocol 2: Nucleophilic Substitution of the Fluorine Atom in Functionalized 2H-Pyrroles

This protocol details the substitution of a fluorine atom on the this compound scaffold with various nucleophiles.

Materials:

  • Fluorinated 2,5-diaminated this compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the fluorinated 2,5-diaminated this compound (1.0 equiv) in anhydrous dimethylformamide (0.2 M) under a nitrogen atmosphere, add the nucleophile (1.5 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired substituted this compound.

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows.

dearomative_chlorination_workflow start 1H-Pyrrole reagent1 N-Chlorosuccinimide (NCS) DCM, 0 °C intermediate In situ 2,5-Dichloro-2H-pyrrole start->intermediate Dearomative Dichlorination reagent2 Amine Nucleophile (e.g., Morpholine) product1 2,5-Diaminated this compound intermediate->product1 Nucleophilic Substitution reagent3 Nucleophile (e.g., NaOMe, NaSPh) product2 Functionalized this compound product1->product2 Further Functionalization

Caption: Reaction pathway for the synthesis of functionalized 2H-pyrroles.

experimental_workflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Diamination cluster_workup Workup and Purification s1_start Dissolve 1H-Pyrrole in DCM s1_reagent Add NCS at 0 °C s1_start->s1_reagent s1_stir Stir for 1 hour at 0 °C s1_reagent->s1_stir s2_reagent Add Amine Nucleophile at 0 °C s1_stir->s2_reagent s2_warm Warm to Room Temperature s2_reagent->s2_warm s2_stir Stir for 12-24 hours s2_warm->s2_stir workup_quench Quench with Water s2_stir->workup_quench workup_extract Extract with DCM workup_quench->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry workup_purify Column Chromatography workup_dry->workup_purify

References

Application Notes and Protocols for [3+2] Cycloaddition Reactions in 2H-Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-pyrrole scaffold is a crucial heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has garnered significant attention in the field of medicinal chemistry and drug discovery. Among the various synthetic strategies, [3+2] cycloaddition reactions have emerged as a powerful and versatile tool for the construction of the this compound ring system. These reactions, which involve the combination of a three-atom component (the 1,3-dipole or its equivalent) and a two-atom component (the dipolarophile), offer a highly convergent and often stereoselective route to polysubstituted 2H-pyrroles and their derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of 2H-pyrroles via [3+2] cycloaddition reactions. It covers key methodologies, including photocatalytic, metal-catalyzed, and classical approaches, with a focus on providing actionable protocols and comparative data for researchers in organic synthesis and drug development. The pyrrole ring is a key structural component in molecules that are crucial for life, such as chlorophylls and hemes.[1] Bioactive pharmaceutical compounds and natural products often feature this cyclic motif as their pharmacophore.[1]

Photocatalytic [3+2] Cycloaddition of 2H-Azirines with Alkynes

Visible-light-mediated photocatalysis has revolutionized organic synthesis by offering mild, environmentally friendly, and highly selective reaction conditions.[2] The photocatalytic formal [3+2] cycloaddition of 2H-azirines with alkynes provides an efficient, metal-free pathway to highly functionalized pyrroles.[3][4] This method relies on the generation of a 2-aza-allenyl radical cation from the 2H-azirine upon single-electron oxidation by an excited photocatalyst.[3]

General Mechanism

The reaction is initiated by the visible light excitation of an organic dye photocatalyst. The excited photocatalyst then engages in a single-electron transfer (SET) with the 2H-azirine to form a radical cation. This intermediate undergoes ring opening to generate a vinyl-substituted nitrene radical cation, which is in resonance with a more stable aza-allenyl radical cation. This radical cation then adds to the alkyne dipolarophile. A subsequent oxidation, intramolecular cyclization, and deprotonation cascade leads to the aromatic pyrrole product.

G cluster_initiation Initiation cluster_cycloaddition Cycloaddition Cascade PC Photocatalyst (PC) PC_star PC* Azirine 2H-Azirine PC_star->Azirine SET PC_star->Azirine light Visible Light (hν) light->PC Excitation Azirine_radical Azirine Radical Cation Azirine->Azirine_radical Oxidation Aza_allenyl Aza-allenyl Radical Cation Azirine_radical->Aza_allenyl Ring Opening Alkyne Alkyne Aza_allenyl->Alkyne Addition Adduct Radical Adduct Pyrrole This compound Adduct->Pyrrole Oxidation, Cyclization, Aromatization

Caption: General mechanism of photocatalytic [3+2] cycloaddition.

Experimental Protocol: Synthesis of Polysubstituted Pyrroles

This protocol is adapted from a visible-light-induced formal [3+2] cycloaddition of 2H-azirines and activated alkynes.[3]

Materials:

  • 2H-Azirine (1.0 equiv)

  • Activated alkyne (1.2 equiv)

  • Eosin Y (photocatalyst, 1 mol%)

  • Acetonitrile (MeCN) as solvent

  • Blue LEDs (450 nm)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the 2H-azirine (0.2 mmol, 1.0 equiv), the activated alkyne (0.24 mmol, 1.2 equiv), and Eosin Y (0.002 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add dry acetonitrile (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with blue LEDs (e.g., 3W, 450 nm) for the specified reaction time (see Table 1).

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired polysubstituted pyrrole.

Quantitative Data
Entry2H-Azirine Substituent (R1)Alkyne Substituents (R2, R3)Time (h)Yield (%)
1PhenylCO2Et, CO2Et1292
24-MethylphenylCO2Et, CO2Et1295
34-MethoxyphenylCO2Et, CO2Et1296
44-ChlorophenylCO2Et, H1685
5PhenylCOPh, H2478

Table 1: Representative yields for the photocatalytic synthesis of polysubstituted pyrroles. Data is illustrative and based on typical outcomes for this reaction type.

Rhodium-Catalyzed [3+2] Cycloaddition of Vinyl Azides

Transition metal catalysis, particularly with rhodium, offers a highly efficient route for the construction of nitrogen-containing heterocycles. Rhodium(II) catalysts can effectively mediate the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to produce polysubstituted 3-aminopyrroles.[5] While the direct use of vinyl azides in rhodium-catalyzed [3+2] cycloadditions for 2H-pyrroles is an area of active research, the underlying principle involves the generation of a rhodium-nitrenoid or a related reactive intermediate.

General Workflow

G Start Start Materials: Vinyl Azide, Alkyne, Rh(II) Catalyst Reaction Reaction Setup: Inert Atmosphere, Solvent, Temperature Start->Reaction Monitoring Reaction Monitoring: TLC or LC-MS Reaction->Monitoring Workup Work-up: Solvent Removal Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for Rh-catalyzed this compound synthesis.

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2H-Pyrrol-2-imines

This protocol describes a rhodium-catalyzed one-pot reaction of a vinyl azide with two different isocyanides, leading to 3-amino-5-aryl-2H-pyrrol-2-imines.[6]

Materials:

  • Vinyl azide (1.0 equiv)

  • Isocyanide 1 (1.1 equiv)

  • Isocyanide 2 (1.2 equiv)

  • [Rh(cod)Cl]2 (2.5 mol%)

  • DCE (1,2-dichloroethane) as solvent

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the vinyl azide (0.2 mmol, 1.0 equiv), [Rh(cod)Cl]2 (0.005 mmol, 2.5 mol%), and dry DCE (1.0 mL) under an inert atmosphere.

  • Add the first isocyanide (0.22 mmol, 1.1 equiv) to the mixture and stir at room temperature for 30 minutes.

  • Add the second isocyanide (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel (petroleum ether/ethyl acetate) to yield the 2H-pyrrol-2-imine product.

Quantitative Data
EntryVinyl Azide SubstituentIsocyanide 1Isocyanide 2Time (h)Temperature (°C)Yield (%)
1Phenylt-BuNCTsCH2NC128085
24-Tolylt-BuNCTsCH2NC128088
34-BromophenylCyNCTsCH2NC128075
4PhenylCyNCPhOCH2NC128072

Table 2: Representative yields for the rhodium-catalyzed synthesis of 2H-pyrrol-2-imines. Data is illustrative and based on typical outcomes for this reaction type.

Van Leusen Pyrrole Synthesis: [3+2] Cycloaddition with TosMIC

The Van Leusen pyrrole synthesis is a classic and highly reliable method for preparing pyrroles from tosylmethyl isocyanide (TosMIC) and electron-deficient alkenes.[7][8] This reaction proceeds via a [3+2] cycloaddition mechanism and is known for its operational simplicity and broad substrate scope.[1][9]

General Mechanism

The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a base, forming a carbanion. This nucleophilic carbanion then undergoes a Michael addition to an electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the aromatic pyrrole ring.[10]

G TosMIC TosMIC Base Base TosMIC->Base Carbanion TosMIC Carbanion Base->Carbanion Deprotonation Alkene Electron-Deficient Alkene Carbanion->Alkene Michael Addition Michael_adduct Michael Adduct Cyclized_intermediate Cyclized Intermediate Michael_adduct->Cyclized_intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclized_intermediate->Pyrrole Elimination of Tosyl Group

Caption: Mechanism of the Van Leusen Pyrrole Synthesis.

Experimental Protocol: Synthesis of 3-Aroyl-4-heteroarylpyrroles

This protocol is adapted for the synthesis of 3,4-disubstituted pyrroles from enones and TosMIC.[10]

Materials:

  • Enone (electron-deficient alkene, 1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC, 1.0 equiv)

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et2O)

  • Reaction flask

Procedure:

  • Prepare a suspension of NaH (50 mg) in Et2O (20 mL) in a reaction flask under an argon atmosphere with stirring at room temperature.

  • In a separate container, mix the enone (1 mmol, 1.0 equiv) and TosMIC (1 mmol, 1.0 equiv) in DMSO (1.5 mL).

  • Add the DMSO solution of the reactants dropwise to the NaH suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
EntryEnone SubstituentsBaseSolventTime (h)Yield (%)
1Phenyl, 4-ChlorophenylNaHDMSO/Et2O275
24-Methoxyphenyl, 4-ChlorophenylNaHDMSO/Et2O278
34-Nitrophenyl, 4-ChlorophenylNaHDMSO/Et2O2.572
4Thienyl, PhenylK2CO3DMF468

Table 3: Representative yields for the Van Leusen synthesis of polysubstituted pyrroles. Data is illustrative and based on typical outcomes for this reaction type.

Applications in Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Pyrrole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The synthetic methods described herein provide robust and flexible platforms for the generation of novel pyrrole derivatives for drug discovery programs. The ability to introduce diverse substituents onto the pyrrole core through [3+2] cycloaddition reactions allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

[3+2] cycloaddition reactions represent a cornerstone in the synthesis of 2H-pyrroles and their derivatives. The methodologies presented, from modern photocatalytic and metal-catalyzed approaches to the classic Van Leusen reaction, offer a versatile toolkit for chemists in academia and industry. The detailed protocols and comparative data provided in these application notes are intended to facilitate the practical implementation of these powerful synthetic strategies in the pursuit of novel chemical entities for research and drug development.

References

Application of 2H-Pyrroles in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2H-Pyrroles, non-aromatic isomers of the ubiquitous 1H-pyrrole scaffold, are emerging as a fascinating and promising class of heterocycles in medicinal chemistry. While historically less explored due to their lower thermodynamic stability compared to their aromatic counterparts, recent advancements in synthetic methodologies have unlocked their potential as valuable intermediates and pharmacophores in drug discovery.[1] Their unique three-dimensional structure and reactivity offer new avenues for the design of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of 2H-pyrroles, with a focus on their anticancer properties.

Application Note 1: Anticancer Activity of 3,4-Dihydro-2H-pyrrole Derivatives

Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, a key intermediate in proline metabolism, have demonstrated significant potential as antiproliferative agents.[2] The metabolic pathways of L-proline are crucial for the survival, proliferation, and metastasis of cancer cells, making enzymes and intermediates in this pathway attractive targets for anticancer drug development.[3] Synthetic derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles have been synthesized and evaluated for their in vitro activity against a panel of human cancer cell lines, revealing promising candidates with high selectivity indices.[2]

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)[2]
4a T-47D (Breast)1.8 ± 0.1
A-549 (Lung)2.5 ± 0.2
LoVo (Colon)3.1 ± 0.3
4b T-47D (Breast)2.2 ± 0.2
A-549 (Lung)3.4 ± 0.3
LoVo (Colon)4.0 ± 0.4
4c T-47D (Breast)1.5 ± 0.1
A-549 (Lung)2.1 ± 0.2
LoVo (Colon)2.8 ± 0.3
Cisplatin T-47D (Breast)3.8 ± 0.3
A-549 (Lung)4.5 ± 0.4
LoVo (Colon)5.2 ± 0.5
Experimental Protocols

1. General Protocol for the Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles [2]

This protocol describes the synthesis of the title compounds via a Michael addition followed by cyclization.

Materials:

  • [(Diphenylmethylene)amino]acetonitrile

  • Substituted chalcones (enones)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (CH3CN)

  • Hydrochloric acid (HCl)

  • Diethyl ether ((C2H5)2O)

  • Methanol (CH3OH)

  • Aqueous ammonia (NH3)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Michael Addition: To a solution of [(diphenylmethylene)amino]acetonitrile (1.0 eq) and the appropriate substituted chalcone (1.1 eq) in acetonitrile at 0 °C, add a 33% aqueous solution of sodium hydroxide. Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-oxonitrile intermediate.

  • Deprotection and Cyclization: Dissolve the crude intermediate in a mixture of diethyl ether and methanol. Add 20% hydrochloric acid and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Final Work-up and Purification: Neutralize the reaction mixture with aqueous ammonia and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.

2. Protocol for In Vitro Antiproliferative Activity Assay [2]

This protocol outlines a colorimetric assay to determine the cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., T-47D, A-549, LoVo)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile derivatives

  • Cisplatin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sulforhodamine B (SRB) or MTT reagent

  • Trichloroacetic acid (TCA)

  • Tris buffer

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds and cisplatin in DMSO. On the day of treatment, dilute the stock solutions with culture medium to achieve the desired final concentrations. Add the compound solutions to the wells in triplicate and incubate for 48-72 hours.

  • Cell Viability Assessment (SRB Assay):

    • Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4 °C.

    • Wash the plates five times with tap water and allow them to air dry.

    • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Workflow Diagram

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start_synthesis Starting Materials (Chalcone & Aminonitrile) michael_addition Michael Addition start_synthesis->michael_addition deprotection_cyclization Deprotection & Cyclization michael_addition->deprotection_cyclization purification Purification deprotection_cyclization->purification final_product 3,4-dihydro-2H-pyrrole Derivative purification->final_product compound_treatment Compound Treatment final_product->compound_treatment cell_culture Cancer Cell Culture cell_culture->compound_treatment srb_assay SRB Assay compound_treatment->srb_assay data_analysis Data Analysis srb_assay->data_analysis ic50 IC50 Determination data_analysis->ic50

Synthesis and biological evaluation workflow.

Application Note 2: 2H-Pyrroles as Key Intermediates for Potent Anticancer Agents

Spiro-2H-pyrroles serve as crucial synthetic intermediates in the construction of more complex heterocyclic systems with potent biological activities.[4] For instance, spiro-pyrrolopyridazine derivatives, synthesized from spiro-2H-pyrrole precursors, have been identified as a promising class of anticancer agents.[4] These compounds have demonstrated significant cytotoxic effects against various cancer cell lines and have been shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[4]

Quantitative Data: Anticancer and EGFR Inhibitory Activity

The following table presents the cytotoxic activity (IC50 values) and EGFR inhibitory activity of a representative spiro-pyrrolopyridazine derivative (SPP10), which was synthesized from a spiro-2H-pyrrole intermediate.

Compound IDCancer Cell LineCytotoxicity IC50 (µM)[4]EGFR Kinase Inhibition IC50 (µM)[4]
SPP10 MCF-7 (Breast)2.31 ± 0.30.40 ± 0.12
PC-3 (Prostate)4.85 ± 0.50.42 ± 0.8
H69AR (Lung)3.12 ± 0.40.20 ± 0.1
Erlotinib H69AR (Lung)-0.39 ± 0.1
Experimental Protocols

1. General Protocol for the Synthesis of Spiro-2H-pyrroles and Conversion to Spiro-pyrrolopyridazines [4]

This protocol outlines the formation of the spiro-2H-pyrrole intermediate and its subsequent conversion.

Materials:

  • Substituted anilines

  • Cyclohexane-1,3-dione

  • Substituted benzaldehydes

  • Ethanol

  • Hydrazine monohydrate

  • 1-Butanol

Procedure:

  • Synthesis of Spiro-2H-pyrrole Intermediate: A multi-component reaction involving a substituted aniline, cyclohexane-1,3-dione, and a substituted benzaldehyde is carried out in ethanol. This reaction proceeds through a nucleophilic cyclization followed by benzylic C-H oxidation to yield the spiro-2H-pyrrole derivative.

  • Synthesis of Spiro-pyrrolopyridazine: The isolated spiro-2H-pyrrole derivative is then reacted with hydrazine monohydrate in refluxing 1-butanol. The reaction mixture is heated until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the final spiro-pyrrolopyridazine product.

2. Protocol for In Vitro EGFR Kinase Inhibition Assay [4]

This protocol describes a method to assess the inhibitory activity of the synthesized compounds against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized spiro-pyrrolopyridazine derivatives

  • Erlotinib (positive control)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the poly(Glu, Tyr) substrate, and ATP.

  • Initiation of Reaction: Initiate the kinase reaction by adding the recombinant human EGFR enzyme to each well.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of EGFR kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand EGF Ligand Ligand->EGFR Binds SPP Spiro-pyrrolopyridazine (from 2H-Pyrrole) SPP->EGFR Inhibits

Inhibition of the EGFR signaling pathway.

Conclusion

While the direct biological evaluation of simple 2H-pyrroles is an area that warrants more extensive investigation, their utility as versatile synthetic intermediates and as core scaffolds in more complex bioactive molecules is evident. The examples of 3,4-dihydro-2H-pyrrole derivatives and spiro-pyrrolopyridazines demonstrate the significant potential of the this compound motif in the development of novel anticancer agents. The protocols and data presented herein provide a valuable resource for researchers aiming to explore and expand the medicinal chemistry applications of this intriguing class of heterocyclic compounds. Further exploration of the structure-activity relationships and mechanisms of action of this compound-containing molecules will undoubtedly pave the way for the discovery of new and effective therapeutics.

References

2H-Pyrrole Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of 2H-pyrrole derivatives as potential enzyme inhibitors. The unique structural features of the this compound scaffold make it a compelling starting point for the design of novel therapeutic agents targeting a range of enzymes implicated in various diseases. These notes are intended to guide researchers in the exploration and characterization of these promising compounds.

Application Notes

The this compound core, a five-membered nitrogen-containing heterocycle with a non-aromatic character, offers a three-dimensional architecture that can be exploited for selective enzyme inhibition. Unlike their aromatic 1H-pyrrole counterparts, 2H-pyrroles possess a saturated carbon atom at the 2-position, which introduces a stereocenter and allows for diverse substitutions to probe the active sites of target enzymes.

Recent research has highlighted the potential of this compound derivatives to inhibit several key enzyme classes:

  • Kinases: These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrrole-based structures, including those that can be conceptually derived from a this compound scaffold, have shown significant inhibitory activity against various kinases. For instance, the pyrrole indolin-2-one scaffold is a critical structure in several receptor tyrosine kinase (RTK) inhibitors.[1][2] Sunitinib, a multi-targeted TKI, features a pyrrole moiety that enhances its potency and selectivity.[3]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are involved in the inflammatory response. Novel pyrrole derivatives have been designed and synthesized as potent inhibitors of both COX-1 and COX-2.[4]

  • Lipoxygenases (LOX): Similar to COX enzymes, LOXs are involved in inflammatory pathways. Pyrrole derivatives have been developed as dual inhibitors of COX-2 and LOX.

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Certain pyrrole derivatives have demonstrated selective inhibition of butyrylcholinesterase (BChE).[5]

  • Tyrosinase: This enzyme is involved in melanin production, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. 2-Cyanopyrrole derivatives have shown potent tyrosinase inhibitory activity.[6]

  • Pentose Phosphate Pathway Enzymes: Enzymes like Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) are crucial for cancer cell metabolism. Pyrrole derivatives have been investigated as inhibitors of these enzymes.[7]

  • HIV-1 Reverse Transcriptase: 2H-Pyrrolo[3,4-b][3]benzothiazepine derivatives have been designed and tested as potential inhibitors of this key viral enzyme.

  • Hedgehog Signaling Pathway: A novel this compound derivative has been identified as a potent and non-toxic inhibitor of the Hedgehog signaling pathway by binding to the Smoothened (SMO) protein.

The versatility of the this compound scaffold allows for fine-tuning of inhibitory activity and selectivity through targeted chemical modifications.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyrrole derivatives against different enzyme targets.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (nM)
5k EGFR40
Her280
VEGFR2120
CDK2204
Sunitinib (Reference)261

Table 2: COX-1 and COX-2 Inhibitory Activity of Pyrrole Carboxylic Acid Derivatives [4]

CompoundTarget EnzymeIC50 (µM)
4g COX-2> Celecoxib
4h COX-1> Celecoxib
4k COX-2> Celecoxib
4l COX-2> Celecoxib
5b COX-1> COX-2
5e COX-1> COX-2

Table 3: Cholinesterase Inhibitory Activity of 1,3-Diaryl-pyrrole Derivatives [5]

CompoundTarget EnzymeIC50 (µM)
3o BChE1.71 ± 0.087
3p BChE(mixed competitive)
3s BChE(comparable to Donepezil)

Table 4: Tyrosinase Inhibitory Activity of 2-Cyanopyrrole Derivatives [6]

CompoundTarget EnzymeIC50 (µM)
A12 Tyrosinase0.97
Kojic Acid Tyrosinase (Reference)28.72

Table 5: Pentose Phosphate Pathway Enzyme Inhibitory Activity of Pyrrole Derivatives [7]

CompoundTarget EnzymeIC50 (mM)Ki (mM)
1g G6PD0.0220.021 ± 0.003
1g 6PGD0.0200.013 ± 0.002

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives as enzyme inhibitors.

General Enzyme Inhibition Assay (Kinase Example)

This protocol describes a general workflow for determining the in vitro inhibitory activity of a this compound derivative against a target kinase.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound derivative test compound

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (Luminescence, Fluorescence, or Scintillation counter)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

  • Reaction Setup: In a microplate well, add the kinase, the specific substrate, and the this compound derivative at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): Use a FRET-based peptide substrate that emits a signal upon phosphorylation.

    • Radiometric: Quantify the incorporation of ³²P from [γ-³²P]ATP into the substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cholinesterase Inhibition Assay (Ellman's Method)[5]

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • AChE or BChE enzyme solution

  • Phosphate buffer (pH 8.0)

  • This compound derivative test compound

  • Microplate reader (412 nm)

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of the substrate, DTNB, and the enzyme in the phosphate buffer.

  • Reaction Mixture: In a microplate well, add the enzyme solution, DTNB solution, and the this compound derivative at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate (ATCI or BTCI) to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of increase in absorbance is proportional to the cholinesterase activity. The hydrolysis of the thiocholine substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the Hedgehog signaling pathway and the point of inhibition by a this compound derivative targeting the Smoothened (SMO) protein.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Activates (Signal Transduction) This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->SMO Inhibits SUFU SUFU SUFU->SUFU-GLI Complex GLI GLI GLI->SUFU-GLI Complex Active GLI Active GLI SUFU-GLI Complex->Active GLI Releases Target Genes Target Gene Expression Active GLI->Target Genes Activates

Caption: Hedgehog signaling pathway with SMO inhibition by a this compound derivative.

Experimental Workflow Diagram

This diagram outlines the general workflow for screening and characterizing this compound derivatives as enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_validation Validation Phase A Compound Library (this compound Derivatives) B Primary Enzyme Assay (Single Concentration) A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D Hits E Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) D->E F Selectivity Profiling (Against Related Enzymes) E->F G Cell-Based Assays F->G Promising Candidates H Lead Optimization G->H

Caption: Workflow for identifying and characterizing this compound enzyme inhibitors.

References

Application Notes and Protocols: 2H-Pyrroles as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2H-pyrrole derivatives, particularly diketopyrrolopyrroles (DPPs), as versatile fluorescent probes. This document details their synthesis, photophysical properties, and applications in detecting various analytes and environmental parameters. Detailed experimental protocols and data are provided to facilitate their adoption in research and development settings.

Introduction to this compound-Based Fluorescent Probes

2H-pyrroles, and specifically their diketopyrrolopyrrole (DPP) derivatives, have emerged as a powerful class of fluorophores for the development of fluorescent probes.[1] These compounds exhibit exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and tunable emission spectra across the visible and near-infrared (NIR) regions.[2][3] Their rigid, planar structure, and inherent electron-accepting nature make them ideal scaffolds for creating probes that respond to changes in their environment, such as polarity, viscosity, pH, and the presence of specific analytes like metal ions and reactive oxygen species (ROS).[4][5][6]

The functionalization of the this compound core allows for the strategic incorporation of recognition moieties and the modulation of their photophysical properties, leading to "turn-on," "turn-off," or ratiometric fluorescent responses.[7][8] This versatility makes them highly valuable tools in various fields, including cell biology, diagnostics, and drug discovery.

Data Presentation: Photophysical Properties of this compound Probes

The following tables summarize the key photophysical properties of representative this compound-based fluorescent probes from the literature.

Table 1: Photophysical Properties of Diketopyrrolopyrrole (DPP) Derivatives [2][9][10]

Compound/Probe NameTarget Analyte/ApplicationExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Solvent/Medium
DPP-PhenylGeneral Fluorophore460530-70PBS (pH 7.4)
DPP-ThienylGeneral Fluorophore460530-70PBS (pH 7.4)
Disulfonated DPP-Phenyl (7)Water-Soluble Fluorophore--0.76-Water
Disulfonated DPP-Thienyl (8)Water-Soluble Fluorophore--0.56-Water
DPP with Benzoxazole (13)Polarity/Viscosity610-620~650-~30-40Toluene, DCM, DMF
Amino-substituted DPP (2)pH Sensing522---CHCl3
N-Alkyl DPP with Quaternary AmmoniumWater-Soluble Fluorophore5205280.448DMF
Pentafluorophenyl DPP ThioetherFunctionalizable Probe~490~560~0.6-0.8~70DMF

Table 2: Performance of this compound-Based Fluorescent Probes [7][11]

Probe NameTarget AnalyteDetection MechanismLimit of Detection (LOD)Response TypeReference
2H-Pyran-2-one-DPPPicric AcidFluorescence Quenching7.58 x 10⁻⁵ MTurn-Off[7]
Pyrrole-based Schiff BaseFe³⁺Photoinduced Electron Transfer (PET) Inhibition-Turn-On[11]
Pyrrole-based Schiff BaseSn²⁺Photoinduced Electron Transfer (PET) Inhibition-Turn-On[11]
DPP-SSuperoxide (O₂•⁻)Oxidation-Turn-On[6]
Amino-substituted DPPAcid (gas phase)Protonation-Colorimetric & Ratiometric[4]

Experimental Protocols

Synthesis of a Generic N,N'-Dialkylated Diketopyrrolopyrrole (DPP) Dye

This protocol describes a general method for the solubilization of commercial DPP pigments, which is a crucial first step for further functionalization.[12]

Materials:

  • Pigment Red 254 (or other DPP pigment)

  • 1-Iodopentane (or other alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform (CHCl₃)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of Pigment Red 254 (1.0 g, 2.7 mmol) in anhydrous DMF (50 mL), add K₂CO₃ (1.5 g, 10.8 mmol) and 1-iodopentane (1.3 mL, 10.8 mmol).

  • Stir the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water (200 mL).

  • Extract the product with CHCl₃ (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the N,N'-dipentyl-DPP derivative.

Protocol for pH Measurement using a DPP-based Fluorescent Probe

This protocol outlines the general steps for using a pH-sensitive DPP probe for fluorescence measurements.[5]

Materials:

  • DPP-based pH indicator stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) solutions of varying pH (pH 5-9)

  • Fluorometer

Procedure:

  • Prepare a series of working solutions by diluting the DPP probe stock solution in PBS of different pH values to a final concentration of 1-10 µM.

  • Incubate the solutions for 10-15 minutes at room temperature to allow for equilibration.

  • Measure the fluorescence emission spectra of each solution using the appropriate excitation wavelength for the specific DPP probe.

  • Record the fluorescence intensity at the emission maximum.

  • Plot the fluorescence intensity as a function of pH to generate a calibration curve.

  • For unknown samples, prepare the sample in the same buffer system, add the probe at the same final concentration, and measure the fluorescence to determine the pH from the calibration curve.

Protocol for Live-Cell Imaging of Viscosity using a DPP-based Fluorescent Rotor

This protocol provides a general workflow for imaging intracellular viscosity changes using a viscosity-sensitive DPP probe.[1][13]

Materials:

  • Viscosity-sensitive DPP probe (e.g., NBI-V)

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 70-80% confluency.

  • Probe Loading: Prepare a stock solution of the viscosity-sensitive DPP probe in DMSO. Dilute the stock solution in serum-free DMEM to a final working concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and wash twice with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells.

  • Image the cells using a confocal microscope equipped with the appropriate laser line for excitation and emission filters for the specific DPP probe.

  • To induce viscosity changes, cells can be treated with agents like nystatin or monensin before or during imaging.

Visualization of Mechanisms and Workflows

"Turn-On" Fluorescence Mechanism for ROS Detection

The following diagram illustrates a common "turn-on" mechanism for the detection of reactive oxygen species (ROS) by a this compound-based probe. Initially, a recognition moiety quenches the fluorescence of the DPP core through a process like photoinduced electron transfer (PET). Upon reaction with ROS, the recognition moiety is cleaved or oxidized, disrupting the PET process and restoring the fluorescence of the DPP core.[7][14]

TurnOnMechanism Probe_Off DPP-Probe (Non-fluorescent) Quenched State Probe_On DPP Fluorophore (Fluorescent) 'Turned-On' State Probe_Off->Probe_On Fluorescence 'Turn-On' Quenched_Moiety Recognition Moiety (e.g., Boronate Ester) Probe_Off->Quenched_Moiety Quenches Oxidized_Moiety Oxidized/ Cleaved Moiety Probe_Off->Oxidized_Moiety Releases ROS Reactive Oxygen Species (ROS) ROS->Probe_Off Reaction

Caption: "Turn-on" fluorescence mechanism for ROS detection.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the general experimental workflow for using a this compound-based fluorescent probe for live-cell imaging applications.

LiveCellWorkflow Start Start Cell_Culture 1. Cell Culture (e.g., on glass-bottom dish) Start->Cell_Culture Probe_Prep 2. Probe Preparation (Dilution in media) Cell_Culture->Probe_Prep Probe_Loading 3. Probe Incubation (Loading into cells) Probe_Prep->Probe_Loading Washing 4. Washing (Remove excess probe) Probe_Loading->Washing Imaging 5. Fluorescence Microscopy (e.g., Confocal) Washing->Imaging Data_Analysis 6. Image & Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

Caption: General workflow for live-cell fluorescence imaging.

Signaling Pathway for a Ratiometric pH Probe

This diagram illustrates the principle of a ratiometric pH probe based on a DPP derivative. The probe exists in two forms, protonated and deprotonated, which have distinct emission wavelengths. By measuring the ratio of the fluorescence intensities at these two wavelengths, a precise determination of pH can be made, independent of probe concentration.[5]

Ratiometric_pH_Sensing cluster_Protonated Low pH (Acidic) cluster_Deprotonated High pH (Alkaline) Protonated DPP-H⁺ (Protonated) Emits at λ₁ Deprotonated DPP (Deprotonated) Emits at λ₂ Protonated->Deprotonated Deprotonation (increase pH) Ratio Intensity (λ₂) / Intensity (λ₁) correlates with pH Protonated->Ratio Deprotonated->Ratio Excitation Excitation Light (λex) Excitation->Protonated Excitation->Deprotonated

Caption: Principle of ratiometric pH sensing with a DPP probe.

References

Application Notes and Protocols for Pyrrole-Based Materials in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering advantages such as high contrast, low power consumption, and mechanical flexibility. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used within its emissive and charge-transport layers. Pyrrole, an electron-rich five-membered aromatic heterocycle, is a key structural motif in a variety of organic electronic materials. While simple, non-fused 2H-pyrrole derivatives have been investigated for their nonlinear optical properties, their application as the primary emitting or host material in OLEDs is not extensively documented in publicly available literature.

The focus of current research has been on more complex, fused pyrrole-containing systems, such as thienopyrrolediones and carbazole derivatives. These materials incorporate the pyrrole moiety into a larger conjugated structure to enhance charge transport, thermal stability, and luminescence efficiency. This document provides detailed application notes and protocols for a representative pyrrole-containing material class, thienopyrroledione derivatives, which have shown promise in OLED applications.[1]

Thienopyrroledione (TPD) Derivatives for OLEDs: A Case Study

Thienopyrroledione (TPD) derivatives are a class of compounds that incorporate a pyrrole-dione core fused with thiophene rings. These materials have been explored as emitters in OLEDs. The following sections detail the synthesis, device fabrication, and performance of TPD-based OLEDs, based on reported findings.[1]

Data Presentation: Performance of TPD-Based OLEDs

The performance of OLEDs utilizing TPD derivatives as the emissive material is summarized in the table below. The data is compiled from studies on solution-processed devices.[1][2][3]

Compound NameDevice ArchitectureMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)Electroluminescence Peak (nm)Commission Internationale de L'Eclairage (CIE) Coordinates (x, y)
1,3-bis(4-(diphenylamino)phenyl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (MOC-1)ITO/PEDOT:PSS/MOC-1/LiF/Al17294.51.5564(0.41, 0.42)
1,3-bis(benzo[b]thiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (MOC-16)ITO/PEDOT:PSS/MOC-16/LiF/Al17920.610.1547(0.36, 0.60)

Experimental Protocols

Synthesis of Thienopyrroledione Derivatives

The synthesis of thienopyrroledione derivatives can be achieved through established organic chemistry methodologies. A general synthetic route is outlined below.

Protocol for the Synthesis of MOC-1 and MOC-16 (as reported in the literature): [1]

  • General Procedure: The synthesis of the target thienopyrroledione derivatives is typically carried out via a modified literature procedure.

  • Starting Materials: Commercially available reagents are used as starting materials.

  • Reaction Conditions: The specific reaction conditions, including solvents, catalysts, temperature, and reaction time, are optimized for each derivative.

  • Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to yield the final high-purity compound.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication

The fabrication of OLEDs using TPD derivatives as the emissive layer is typically performed in a cleanroom environment using a combination of solution processing and thermal evaporation techniques.

Protocol for Solution-Processed OLED Fabrication: [1][2][3]

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone to improve the work function and facilitate hole injection.

  • Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) in a suitable solvent (e.g., water) is spin-coated onto the cleaned ITO substrate to form a thin film (typically 30-40 nm). The film is then annealed to remove the solvent.

  • Emissive Layer (EML) Deposition: A solution of the TPD derivative in an organic solvent (e.g., chloroform or chlorobenzene) is spin-coated on top of the HIL. The thickness of this layer is typically in the range of 40-80 nm. The film is subsequently annealed.

  • Cathode Deposition: A bilayer cathode consisting of a thin layer of lithium fluoride (LiF) (typically ~1 nm) followed by a thicker layer of aluminum (Al) (typically ~100-150 nm) is deposited by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy resin and a glass coverslip.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a suite of electrical and optical characterization techniques.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a photometer. This provides information on the turn-on voltage, operating voltage, and luminance of the device.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded using a spectroradiometer to determine the emission color and the peak emission wavelength.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.

  • Commission Internationale de L'Eclairage (CIE) Coordinates: The CIE coordinates are calculated from the EL spectrum to precisely define the emission color.

Visualizations

Molecular Design Strategy for TPD Emitters

The design of TPD emitters often involves the incorporation of donor and acceptor moieties to tune the electronic properties and emission color. The following diagram illustrates this general design concept.

cluster_0 TPD-Based Emitter Molecule Donor_Group Electron Donating Group (e.g., Diphenylamine) TPD_Core Thienopyrroledione Core (Acceptor) Donor_Group->TPD_Core π-conjugation Donor_Group2 Electron Donating Group (e.g., Diphenylamine) TPD_Core->Donor_Group2 π-conjugation

Caption: General molecular design of a Donor-Acceptor-Donor (D-A-D) type TPD emitter.

Experimental Workflow for OLED Fabrication and Characterization

The following diagram outlines the key steps in the fabrication and characterization of a solution-processed OLED.

cluster_fab Device Fabrication cluster_char Device Characterization A ITO Substrate Cleaning B PEDOT:PSS Spin-Coating (HIL) A->B C TPD Emitter Spin-Coating (EML) B->C D LiF/Al Thermal Evaporation (Cathode) C->D E Encapsulation D->E F J-V-L Measurement E->F G EL Spectroscopy E->G H EQE & CIE Calculation G->H

Caption: Workflow for solution-processed OLED fabrication and characterization.

Logical Relationship of OLED Device Layers

The structure of a typical multilayer OLED is crucial for its efficient operation. The following diagram illustrates the logical relationship and function of the different layers.

cluster_device OLED Device Structure Cathode Cathode (e.g., Al, LiF/Al) Electron Injection ETL Electron Transport Layer (ETL) Electron Transport ETL->Cathode EML Emissive Layer (EML) Recombination & Light Emission EML->ETL Electrons (e-) Light Light EML->Light hv HTL Hole Transport Layer (HTL) Hole Transport HTL->EML HIL Hole Injection Layer (HIL) Hole Injection HIL->HTL Anode Anode (e.g., ITO) Hole Injection Anode->HIL Holes (h+)

Caption: Layered architecture and charge carrier flow in a typical OLED.

References

Catalytic Applications of 2H-Pyrrole Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic applications of metal complexes involving the 2H-pyrrole (pyrrolenine) moiety. While stable, isolated this compound metal complexes as catalysts are not extensively documented, the transient generation of this compound intermediates is a cornerstone of several powerful catalytic transformations. This document focuses on these in-situ applications, particularly in cycloaddition reactions, and also touches upon the broader catalytic utility of metal complexes featuring related pyrrole-based ligands.

Application Note 1: Enantioselective [6+2] Cycloaddition via Catalytic Generation of 2-Methide-2H-Pyrroles

One of the most significant catalytic applications involving a this compound core is the organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles. These reactive intermediates are generated in situ from 1H-pyrrole-2-carbinols through a dehydration reaction catalyzed by a chiral Brønsted acid, such as a BINOL-derived phosphoric acid.[1] This methodology provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols, which are valuable scaffolds in medicinal chemistry.[1]

The reaction proceeds with high yields and excellent enantioselectivity, creating three contiguous stereocenters in a single step.[1] The choice of the chiral catalyst is crucial for controlling the stereochemical outcome.

Quantitative Data: Catalyst Performance in [6+2] Cycloaddition

The following table summarizes the performance of a chiral BINOL-derived phosphoric acid catalyst in the cycloaddition of various 1H-pyrrol-2-yl carbinols with aryl acetaldehydes.[1]

EntryPyrrole-2-carbinol Substituent (R¹)Acetaldehyde Substituent (R²)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
1PhenylPhenyl65>20:198:2
24-MethoxyphenylPhenyl70>20:198.5:1.5
34-BromophenylPhenyl68>20:198:2
42-NaphthylPhenyl62>20:197.5:2.5
5Phenyl4-Methoxyphenyl63>20:198:2
6Phenyl4-Chlorophenyl58>20:197:3

Reaction conditions: 1H-pyrrol-2-yl carbinol (0.20 mmol), aryl acetaldehyde (0.60 mmol), catalyst (10 mol %), 4 Å molecular sieves (80 mg), in o-xylene (2 mL) at room temperature.[1]

Experimental Protocol: Enantioselective [6+2] Cycloaddition

Materials:

  • Substituted 1H-pyrrol-2-yl carbinol

  • Substituted aryl acetaldehyde

  • Chiral BINOL-derived phosphoric acid catalyst (e.g., (R)-TRIP)

  • 4 Å molecular sieves

  • Anhydrous o-xylene

  • Standard glassware for organic synthesis

Procedure: [1]

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the 1H-pyrrol-2-yl carbinol (1.0 eq), the chiral phosphoric acid catalyst (0.1 eq), and freshly activated 4 Å molecular sieves.

  • Purge the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous o-xylene via syringe.

  • Add the aryl acetaldehyde (3.0 eq) to the stirred suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydro-1H-pyrrolizin-3-ol.

  • Determine the diastereomeric and enantiomeric ratios by ¹H NMR and chiral HPLC analysis, respectively.

Proposed Catalytic Cycle

The proposed catalytic cycle for the enantioselective [6+2] cycloaddition is depicted below. The chiral phosphoric acid catalyst facilitates the dehydration of the pyrrole-2-carbinol to form a hydrogen-bonded, chiral 2-methide-2H-pyrrole intermediate. This intermediate then reacts with the enol form of the acetaldehyde in a stereocontrolled cycloaddition.

G cluster_cycle Catalytic Cycle Carbinol 1H-Pyrrole-2-carbinol Intermediate Hydrogen-bonded, chiral 2-methide-2H-pyrrole Carbinol->Intermediate - H₂O Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Intermediate Protonation & Dehydration Product 2,3-Dihydro-1H-pyrrolizin-3-ol Intermediate->Product + Enol [6+2] Cycloaddition Acetaldehyde Aryl Acetaldehyde Enol Aryl Enol Acetaldehyde->Enol Tautomerization Product->Catalyst Release of Product & Catalyst

Caption: Proposed catalytic cycle for the enantioselective [6+2] cycloaddition.

Application Note 2: Pyrrole Synthesis via Transition Metal-Catalyzed Reactions

While not strictly involving pre-formed this compound metal complexes as catalysts, several transition metal-catalyzed reactions proceed through intermediates that can be formally described as this compound species or lead to the formation of pyrroles.

Rhodium-Catalyzed Isoxazolone Isomerization

Rhodium catalysts can transform isoxazolones into 2H-pyrroles. The proposed mechanism involves the formation of a rhodium complex that undergoes decarboxylation, intramolecular cycloaddition, and subsequent isomerization to yield the this compound product.[2]

Titanium-Catalyzed [2+2+1] Cycloaddition

A multicomponent titanium-catalyzed formal [2+2+1] reaction of alkynes and diazenes provides a route to polysubstituted pyrroles. The mechanism is proposed to proceed through a Ti(II)/Ti(IV) redox catalytic cycle, involving a key azatitanacyclobutene intermediate.[3]

Experimental Workflow: General Pyrrole Synthesis

The following diagram illustrates a general workflow for the synthesis of pyrroles using transition metal catalysis.

G Start Starting Materials (e.g., Alkynes, Diazenes, Isoxazolones) Reaction Catalytic Reaction (e.g., Cycloaddition, Isomerization) Start->Reaction Catalyst Transition Metal Catalyst (e.g., Ti, Rh, Ir) Catalyst->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Substituted Pyrrole Derivative Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: General experimental workflow for transition metal-catalyzed pyrrole synthesis.

Application Note 3: Catalysis by Metal Complexes of Pyrrole-Based Pincer Ligands

A significant area of catalysis involves metal complexes of pyrrole-based pincer ligands. These are typically not 2H-pyrroles but rather 1H-pyrroles that are part of a multidentate ligand framework. These complexes have shown activity in a range of transformations.

For example, iron complexes with a pyrrole-based PNP pincer ligand have been synthesized and characterized, demonstrating the ability of the iron center to access multiple oxidation states.[4][5] These types of complexes are active in hydrofunctionalization reactions and have potential applications in CO₂ activation and cross-coupling reactions.[4]

Quantitative Data: Performance of an Iridium-Pyridylpyrrole Complex

The following table presents the catalytic performance of a Cp*Ir complex with a pyridylpyrrole ligand in formic acid dehydrogenation and CO₂ hydrogenation.[6]

ReactionTemperature (°C)SolventBaseTOF (h⁻¹)
Formic Acid Dehydrogenation90AqueousNone45,900
CO₂ Hydrogenation25AqueousPresent4.5
CO₂ Hydrogenation25Methanol/H₂OPresent29

TOF = Turnover Frequency

Experimental Protocol: Synthesis of a Pyrrole-Based Pincer Ligand and its Metal Complex

Synthesis of Bis(dicyclohexylphosphinomethyl)pyrrole (H-PNP): [4]

  • Synthesize the required phosphine and pyrrole precursors according to established literature procedures.

  • In a glovebox, dissolve the pyrrole precursor in an appropriate anhydrous solvent (e.g., THF).

  • Add a strong base (e.g., n-butyllithium) at low temperature to deprotonate the pyrrole.

  • Slowly add the phosphine-containing electrophile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by NMR).

  • Quench the reaction and perform an aqueous workup.

  • Purify the ligand by crystallization or chromatography.

Synthesis of [FeCl(py)(PNP)]: [4]

  • In a glovebox, dissolve the H-PNP ligand in anhydrous THF.

  • Add a base (e.g., NaH) to deprotonate the ligand, forming the sodium salt.

  • In a separate flask, dissolve FeCl₂(thf)₁.₅ in THF.

  • Slowly add the solution of the deprotonated ligand to the iron salt solution.

  • Add pyridine to the reaction mixture.

  • Stir at room temperature for the specified time.

  • Isolate the product by filtration and wash with a non-polar solvent (e.g., pentane).

  • Recrystallize from a suitable solvent system to obtain X-ray quality crystals if desired.

Logical Relationship: Ligand Synthesis to Catalytic Application

The following diagram illustrates the logical progression from ligand design and synthesis to the development and application of the final metal catalyst.

G LigandDesign Ligand Design (e.g., Pyrrole-based Pincer) LigandSynth Ligand Synthesis LigandDesign->LigandSynth Complexation Metal Complexation LigandSynth->Complexation Catalyst Isolated Metal Complex Complexation->Catalyst Characterization Spectroscopic & Structural Characterization Catalyst->Characterization CatalystScreening Catalytic Activity Screening Catalyst->CatalystScreening Optimization Reaction Optimization CatalystScreening->Optimization Application Application in Catalysis (e.g., Hydrogenation, Cross-coupling) Optimization->Application

Caption: Logical workflow from ligand design to catalytic application.

References

Synthesis of Spiro-2H-Pyrroles: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic compounds is a cornerstone of innovation. Among these, spiro-2H-pyrroles represent a class of molecules with significant potential in medicinal chemistry due to their unique three-dimensional architecture. This document provides detailed application notes and protocols for several modern synthetic strategies leading to the formation of spiro-2H-pyrroles and related spiro-pyrrolidine structures.

This comprehensive guide outlines key methodologies, including a one-pot synthesis from N-propargylic β-enaminones, iridium-catalyzed intramolecular asymmetric dearomatization, domino reactions of 2-isocyanoethylindoles, and triflic anhydride-mediated amide activation followed by a formal [3+2] cycloaddition. Each protocol is presented with detailed experimental procedures and summarized quantitative data to facilitate replication and adaptation in the laboratory.

Key Synthetic Methodologies and Protocols

Several robust methods for the synthesis of spiro-2H-pyrroles have been developed, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions. Below are detailed protocols for leading synthetic strategies.

One-Pot Synthesis from N-Propargylic β-Enaminones

This method provides a straightforward, one-pot procedure for synthesizing spiro-2H-pyrroles through a tandem nucleophilic cyclization and benzylic C-H oxidation of cyclohexane-embedded β-enaminones bearing an internal alkyne functionality.[1]

Experimental Protocol:

A general procedure involves the initial conjugate addition of 1-ethynylcyclohexylamine to an α,β-alkynic ketone. This is followed by a palladium-catalyzed coupling of the resulting N-propargylic β-enaminone with an aryl iodide. The intermediate is then subjected to basic conditions, which induces a tandem nucleophilic cyclization and benzylic C–H oxidation to yield the desired 3,4-diaryloyl-1-azaspiro[4.5]deca-1,3-diene derivatives.

DOT Script for Workflow:

One-Pot Synthesis of Spiro-2H-Pyrroles cluster_0 Step 1: Formation of N-Propargylic β-Enaminone cluster_1 Step 2: Palladium-Catalyzed Coupling cluster_2 Step 3: Cyclization and Oxidation A 1-Ethynylcyclohexylamine C Conjugate Addition A->C B α,β-Alkynic Ketone B->C D N-Propargylic β-Enaminone C->D F Pd Catalyst D->F E Aryl Iodide E->F G Cyclohexane-Embedded β-Enaminone F->G H Basic Conditions G->H I Tandem Nucleophilic Cyclization & Benzylic C-H Oxidation H->I J Spiro-2H-Pyrrole I->J

Caption: Workflow for the one-pot synthesis of spiro-2H-pyrroles.

Iridium-Catalyzed Intramolecular Asymmetric Dearomatization

This powerful strategy enables the enantioselective synthesis of spiro-2H-pyrroles through the dearomatization of pyrroles.[2][3] The use of a chiral iridium catalyst allows for high levels of stereocontrol.

Experimental Protocol:

In a typical procedure, a solution of the pyrrole substrate bearing an allylic carbonate tether is prepared in a suitable solvent (e.g., dichloromethane). To this is added the iridium catalyst, generated in situ from [Ir(cod)Cl]₂ and a chiral ligand such as Me-THQphos. The reaction is stirred at a specified temperature until completion, monitored by thin-layer chromatography (TLC). The resulting spiro-2H-pyrrole is then purified by column chromatography.

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1N-Allyl-2-phenyl-1H-pyrrole2.5DCM129598
2N-Allyl-2-(4-methoxyphenyl)-1H-pyrrole2.5DCM159297
3N-Allyl-2-(4-chlorophenyl)-1H-pyrrole2.5DCM129999

DOT Script for Signaling Pathway:

Iridium-Catalyzed Asymmetric Dearomatization Pyrrole Pyrrole Substrate Ir_Catalyst Chiral Iridium Catalyst Pyrrole->Ir_Catalyst Coordination Intermediate Ir-π-allyl Complex Ir_Catalyst->Intermediate Oxidative Addition Spiro Spiro-2H-Pyrrole Intermediate->Spiro Intramolecular Nucleophilic Attack

Caption: Simplified mechanism of Ir-catalyzed dearomatization.

Domino Reaction of 2-Isocyanoethylindoles

This approach provides a chemoselective route to polycyclic spiroindolines and polysubstituted pyrroles.[4][5] The reaction proceeds under catalyst-free conditions, relying on the inherent reactivity of the starting materials.

Experimental Protocol:

To a solution of a 3-(2-isocyanoethyl)-1H-indole derivative in ethanol is added a gem-diactivated olefin (e.g., substituted 2-cyano-3-phenyl acrylate). The mixture is refluxed until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the polycyclic spiroindoline.

Entry2-Isocyanoethylindolegem-Diactivated OlefinSolventYield (%)
13-(2-isocyanoethyl)-1H-indolemethyl 2-cyano-3-phenylacrylateEtOH92
23-(2-isocyanoethyl)-5-methyl-1H-indolemethyl 2-cyano-3-(4-cyanophenyl)acrylateEtOH66
35-chloro-3-(2-isocyanoethyl)-1H-indolemethyl 2-cyano-3-(4-cyanophenyl)acrylateEtOH85

DOT Script for Logical Relationship:

Domino Reaction for Spiroindoline Synthesis Isocyanide 2-Isocyanoethylindole Nucleophilic_Addition Nucleophilic Addition Isocyanide->Nucleophilic_Addition Olefin gem-Diactivated Olefin Olefin->Nucleophilic_Addition Intermediate_A Intermediate A Nucleophilic_Addition->Intermediate_A Intramolecular_Additions Two Intramolecular Nucleophilic Additions Intermediate_A->Intramolecular_Additions Spiroindoline Polycyclic Spiroindoline Intramolecular_Additions->Spiroindoline

Caption: Logical flow of the domino reaction.

Tf₂O-Mediated Amide Activation/Formal [3+2] Cycloaddition

This protocol describes an efficient synthesis of spiropyrrolines from readily available α-formylamino ketones.[6][7][8] The method involves the activation of an amide with triflic anhydride (Tf₂O), followed by a formal [3+2] cycloaddition with a Michael acceptor.

Experimental Protocol:

To a solution of the α-formylamino ketone in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C) is added triflic anhydride. After a short stirring period, a base (e.g., 2,6-lutidine) is added, followed by the Michael acceptor. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography.

Entryα-Formylamino KetoneMichael AcceptorBaseYield (%)
1N-(2-oxocyclohexyl)formamideMethyl acrylate2,6-Lutidine85
2N-(2-oxocyclopentyl)formamideAcrylonitrile2,6-Lutidine78
3N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)formamidePhenyl vinyl sulfone2,6-Lutidine82

DOT Script for Experimental Workflow:

Tf₂O-Mediated Spiropyrroline Synthesis Start α-Formylamino Ketone in DCM at -78 °C Add_Tf2O Add Triflic Anhydride Start->Add_Tf2O Stir1 Stir for 15 min Add_Tf2O->Stir1 Add_Base Add 2,6-Lutidine Stir1->Add_Base Add_Michael Add Michael Acceptor Add_Base->Add_Michael Warm_Stir Warm to RT and Stir Add_Michael->Warm_Stir Quench Quench Reaction Warm_Stir->Quench Extract_Purify Extract and Purify Quench->Extract_Purify Product Spiropyrroline Extract_Purify->Product

Caption: Step-by-step workflow for spiropyrroline synthesis.

Conclusion

The synthetic protocols detailed in this application note provide a robust toolkit for the synthesis of spiro-2H-pyrroles and related compounds. These methodologies, ranging from one-pot procedures to highly stereoselective catalytic reactions, offer diverse entry points to this important class of molecules. The provided experimental details and quantitative data are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

Application Notes and Protocols for the One-Pot Synthesis of Highly Functionalized 2H-Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of highly functionalized 2H-pyrroles. The methodologies presented herein offer diverse approaches, including gold- and rhodium-catalyzed reactions, as well as a metal-free domino reaction, catering to a wide range of substrates and desired substitution patterns. These methods are particularly relevant for applications in medicinal chemistry and materials science, where the pyrrole scaffold is a key structural motif.

Gold-Catalyzed One-Pot Synthesis of Fused 2H-Pyrroles

This method describes a two-step, one-pot synthesis of fused pyrroles from N-alkynylhydroxammonium salts and readily enolizable ketones. The reaction proceeds through a gold-catalyzed cascade that involves a 3,3-sigmatropic rearrangement of an in situ-generated N,O-dialkenylhydroxamine intermediate, leading to the formation of polycyclic pyrrole structures in moderate to good yields.[1]

Data Presentation
EntryKetoneProductYield (%)
11,3-Cyclohexanedione8a78
25,5-Dimethyl-1,3-cyclohexanedione8b85
31,3-Indandione8c72
44-Hydroxy-6-methyl-2-pyrone8d65
51-Phenyl-1,3-butanedione8e55
6Dibenzoylmethane8f68
72-Acetylcyclopentanone8g75
83-Methyl-2,4-pentanedione8h60
Experimental Protocol

General Procedure for the One-Pot Synthesis of Fused Pyrroles:

  • To a vial equipped with a magnetic stirring bar, add N-alkylhydroxylammonium trifluoroacetate (0.1 mmol), the corresponding ketone (1.2 equiv.), and NaHCO₃ (1.2 equiv.).

  • Add 1,2-dichloroethane (2 mL) to the vial.

  • Degas the system with a stream of nitrogen gas.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the initial condensation, open the vial to the air and add the gold catalyst, BrettPhosAuNTf₂ (5 mol%).

  • Continue stirring the reaction mixture at room temperature until the cascade reaction is complete, as monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel to afford the desired fused pyrrole product.

Visualizations

gold_catalyzed_workflow start Start reactants Mix N-alkynylhydroxammonium salt, ketone, and NaHCO3 in DCE start->reactants degas Degas with N2 reactants->degas stir1 Stir at room temperature (Monitor by TLC) degas->stir1 add_catalyst Add BrettPhosAuNTf2 stir1->add_catalyst stir2 Stir at room temperature (Monitor by TLC) add_catalyst->stir2 concentrate Concentrate under reduced pressure stir2->concentrate purify Purify by column chromatography concentrate->purify product Fused 2H-Pyrrole purify->product

Gold-Catalyzed Synthesis Workflow

gold_catalyzed_pathway start_materials N-alkynylhydroxylamine + Ketone intermediate1 N-hydroxyenamine start_materials->intermediate1 Condensation intermediate2 N,O-dialkenylhydroxamine (via Au-catalyzed cyclization) intermediate1->intermediate2 [Au] rearrangement 3,3-Sigmatropic Rearrangement intermediate2->rearrangement intermediate3 Cyclic Imino Ketone rearrangement->intermediate3 tautomerization Tautomerization intermediate3->tautomerization intermediate4 Enamine Intermediate tautomerization->intermediate4 cyclization Transannular Dehydrative Cyclization intermediate4->cyclization product Fused this compound cyclization->product

Gold-Catalyzed Reaction Pathway

Rhodium-Catalyzed Annulation of 2H-Azirines with Enaminones

This protocol details a rhodium-catalyzed annulation of 2H-azirines with enaminones, providing a versatile method for the synthesis of 4-acyl- and 4-formyl-substituted 2H-pyrroles. This reaction demonstrates good functional group tolerance and can be utilized for late-stage modification of complex molecules.

Data Presentation
Entry2H-Azirine Substituent (R¹)Enaminone Substituent (R²)ProductYield (%)
1PhPh3a92
24-MeC₆H₄Ph3b88
34-ClC₆H₄Ph3c95
42-NaphthylPh3d85
5Ph4-MeC₆H₄3e90
6Ph4-BrC₆H₄3f93
7PhMe3g78
8PhOEt3h75
Experimental Protocol

General Procedure for the Rhodium-Catalyzed Annulation:

  • To a screw-capped vial, add the 2H-azirine (0.2 mmol), enaminone (0.24 mmol), [Rh(cod)Cl]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add 1,2-dichloroethane (2.0 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield the desired 4-acyl-2H-pyrrole.

Visualizations

rhodium_catalyzed_workflow start Start reactants Mix 2H-azirine, enaminone, [Rh(cod)Cl]2, and AgSbF6 in DCE start->reactants heat Heat at 80 °C for 12 h reactants->heat cool Cool to room temperature heat->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify by flash column chromatography concentrate->purify product 4-Acyl-2H-Pyrrole purify->product

Rhodium-Catalyzed Synthesis Workflow

rhodium_catalyzed_pathway start_materials 2H-Azirine + Enaminone intermediate1 Rhodium-vinylnitrene intermediate start_materials->intermediate1 [Rh] rh_complex [Rh] Catalyst rh_complex->intermediate1 cycloaddition [3+2] Cycloaddition intermediate1->cycloaddition intermediate2 Bicyclic intermediate cycloaddition->intermediate2 rearrangement Ring-opening intermediate2->rearrangement intermediate3 Rhodium-containing seven-membered ring rearrangement->intermediate3 elimination Reductive Elimination intermediate3->elimination product 4-Acyl-2H-Pyrrole elimination->product product->rh_complex Catalyst Regeneration

Rhodium-Catalyzed Reaction Pathway

Metal-Free Domino Synthesis of Trisubstituted Pyrroles in Water

This application note details an environmentally benign, metal-free domino reaction for the synthesis of trisubstituted pyrroles from (E)-β-bromonitrostyrenes and enaminones. The reaction proceeds rapidly in water, offering high yields and a simple workup procedure.[2][3]

Data Presentation
Entryβ-Bromonitrostyrene Substituent (Ar)Enaminone Substituents (R¹, R²)ProductYield (%)
1C₆H₅Me, Ph3a98
24-MeC₆H₄Me, Ph3b95
34-MeOC₆H₄Me, Ph3c92
44-ClC₆H₄Me, Ph3d99
54-NO₂C₆H₄Me, Ph3e96
6C₆H₅Et, Ph3f97
7C₆H₅Me, Me3g85
82-ThienylMe, Ph3h88
Experimental Protocol

General Procedure for the Metal-Free Domino Synthesis:

  • To a vial, add the (E)-β-bromonitrostyrene (0.5 mmol) and the enaminone (0.5 mmol).

  • Add water (1.0 mL) to the vial.

  • Stir the reaction mixture vigorously at 50 °C for 10-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is then collected by simple filtration.

  • Wash the collected solid with water and dry under vacuum to obtain the pure trisubstituted pyrrole. Further purification by column chromatography is typically not required.

Visualizations

metal_free_workflow start Start reactants Mix β-bromonitrostyrene and enaminone in water start->reactants heat Stir at 50 °C for 10-30 min reactants->heat cool Cool to room temperature heat->cool filter Collect solid by filtration cool->filter wash_dry Wash with water and dry filter->wash_dry product Trisubstituted Pyrrole wash_dry->product metal_free_pathway start_materials β-bromonitrostyrene + Enaminone intermediate1 Conjugate addition product start_materials->intermediate1 Michael Addition protonation Protonation intermediate1->protonation intermediate2 Iminium ion protonation->intermediate2 tautomerization Tautomerization intermediate2->tautomerization intermediate3 Enamine intermediate tautomerization->intermediate3 cyclization Intramolecular nucleophilic substitution intermediate3->cyclization intermediate4 Cyclized intermediate cyclization->intermediate4 elimination Nitro group elimination intermediate4->elimination product Trisubstituted Pyrrole elimination->product

References

Troubleshooting & Optimization

strategies to prevent isomerization of 2H-pyrrole to 1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 2H-pyrroles and prevent their isomerization to the thermodynamically favored 1H-pyrrole tautomer.

Frequently Asked Questions (FAQs)

Q1: Why does my 2H-pyrrole isomerize to a 1H-pyrrole?

2H-pyrroles, also known as isopyrroles, are non-aromatic heterocyclic compounds. They readily convert to their aromatic 1H-pyrrole isomers because the latter is significantly more thermodynamically stable.[1] This isomerization is a spontaneous process driven by the gain in aromatic stabilization energy.

Q2: What is the mechanism of this compound to 1H-pyrrole isomerization?

The isomerization is often catalyzed by acid or heat. The generally accepted mechanism involves a[1][2]-sigmatropic shift. For a 2,2-disubstituted this compound, this can proceed through protonation followed by tautomerization to achieve the stable aromatic 1H-pyrrole ring system.[2]

Q3: What are the primary strategies to prevent this isomerization?

There are three main strategies to prevent or manage the isomerization of 2H-pyrroles:

  • Kinetic Stabilization: Introducing sterically bulky substituents at the C2 position can hinder the necessary conformational changes or protonation required for isomerization.

  • Electronic Stabilization: Modifying the electronic properties of the pyrrole ring with specific substituents can influence its stability, although this is generally less effective than steric hindrance.

  • In-situ Trapping: If the this compound is too unstable to isolate, it can be "trapped" immediately after its formation by reacting it with another molecule to form a stable product.

Q4: How can I detect if isomerization is occurring?

Isomerization can be monitored using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The appearance of a signal for the N-H proton and changes in the chemical shifts of the ring protons are clear indicators of 1H-pyrrole formation.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrrole ring will change significantly upon aromatization.

  • UV-Vis Spectroscopy: Aromatic 1H-pyrroles exhibit different absorption spectra compared to their non-aromatic 2H-counterparts.[3][4]

  • TLC and LC-MS: The appearance of a new spot on a TLC plate or a new peak in an LC-MS chromatogram with the same mass can indicate the formation of the isomer.

Isomerization Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of 2H-pyrroles.

Problem Potential Cause(s) Recommended Solution(s)
Isomerization observed immediately upon formation (in the reaction mixture). 1. High reaction temperature.2. Presence of acid (catalytic amounts).3. Inherently unstable this compound scaffold.1. Lower the reaction temperature.2. Run the reaction under neutral or basic conditions. Use a non-protic solvent.3. If the scaffold is too unstable, consider an in-situ trapping experiment (see Protocol 2).
Isomerization occurs during aqueous workup. 1. Acidic or basic conditions in the wash.2. Prolonged exposure to the aqueous phase.1. Use neutral water or brine for washes.2. Minimize the duration of the workup and keep the solution cold.3. Extract the product quickly into a non-polar organic solvent.
Isomerization occurs during solvent removal (rotary evaporation). 1. Excessive heat from the water bath.2. Concentration of trace acidic impurities.1. Remove the solvent at the lowest possible temperature (use a high-vacuum pump if necessary).2. Co-evaporate with a non-polar solvent like toluene to azeotropically remove trace acids.3. Add a small amount of a non-nucleophilic base (e.g., proton sponge) before evaporation.
Isomerization occurs during purification (silica gel chromatography). 1. Acidity of standard silica gel.2. Prolonged contact time with the stationary phase.1. Use deactivated or basic alumina for chromatography.2. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.3. Perform flash chromatography quickly and keep the column cold if possible.
The isolated this compound isomerizes during storage. 1. Exposure to light, air (oxygen), or moisture.2. Storage at room temperature.1. Store the compound under an inert atmosphere (Argon or Nitrogen).2. Protect from light by using an amber vial.3. Store at low temperatures (-20°C or -80°C).

Strategic Guides & Protocols

Strategy 1: Kinetic Stabilization via Steric Hindrance

Introducing two substituents at the C2 position is a common and effective strategy to create kinetically stable 2H-pyrroles. The steric bulk of these groups can physically block the approach of a proton or prevent the rearrangement necessary for isomerization.

Experimental Protocol 1: Synthesis of a Stable 2,2,5-Triaryl-2H-pyrrole

This protocol is adapted from a method involving the dearomative arylation of 1H-pyrroles.

Reaction:

  • Reactants: 2,5-Disubstituted 1H-pyrrole, Aryl Halide (e.g., Iodobenzene), Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄).

  • Objective: To introduce a substituent at the C2 position, breaking aromaticity and forming a stable this compound.

Procedure:

  • To an oven-dried Schlenk tube, add the 2,5-disubstituted 1H-pyrrole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.1 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (Argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture at the specified temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure at low temperature.

  • Purify the crude product using chromatography on neutral or deactivated silica gel.

Strategy 2: In-situ Trapping via Cycloaddition

When a this compound is too reactive to be isolated, it can be trapped as it forms. 2H-Pyrroles can act as dienes in Diels-Alder reactions. By including a dienophile in the reaction mixture, the transient this compound is immediately converted into a stable bicyclic adduct.

G start Reaction to Generate This compound Precursor formation Formation of Transient This compound Intermediate start->formation Conditions (e.g., heat, catalyst) trapping In-situ Reaction with Dienophile formation->trapping Immediate isomerization Isomerization to 1H-Pyrrole (Undesired Pathway) formation->isomerization If not trapped product Stable Cycloadduct (e.g., Aza-norbornadiene derivative) trapping->product [4+2] Cycloaddition

Experimental Protocol 2: In-situ Trapping of a this compound with a Dienophile

This protocol describes a general procedure where a this compound is generated and immediately trapped.

Reaction:

  • Reactants: Starting materials for this compound synthesis, a suitable dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate (DMAD)).

  • Objective: To form a stable cycloadduct, preventing the isolation of the unstable this compound intermediate.

Procedure:

  • In a round-bottom flask, dissolve the precursor to the this compound and the dienophile (1.5 to 2.0 equivalents) in a suitable solvent (e.g., xylene, toluene).

  • Heat the reaction mixture to the temperature required to generate the this compound (this may range from 80 °C to 140 °C).

  • Monitor the reaction by TLC, following the disappearance of the starting material and the appearance of the new, more polar cycloadduct spot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the stable cycloadduct. The trapping of 4H- and 5H-thieno[3,4-c]pyrroles with N-phenylmaleimide is an example of such a strategy.[5]

References

Technical Support Center: Purification of Unstable 2H-Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential techniques and troubleshooting advice for the purification of thermodynamically unstable 2H-pyrrole compounds. Due to their sensitivity to air, temperature, and acidic conditions, specialized handling is required to prevent degradation and ensure high purity.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are this compound compounds so difficult to purify? A1: 2H-pyrroles are non-aromatic and thermodynamically less stable than their aromatic 1H-pyrrole isomers.[1][2] This inherent instability makes them susceptible to rearrangement, polymerization, or decomposition when exposed to heat, air (oxygen), moisture, or acidic conditions.

Q2: What is the most critical factor to control during the purification of 2H-pyrroles? A2: The exclusion of air and moisture is paramount. Many unstable compounds are sensitive to oxidation and hydrolysis.[3] Therefore, employing air-free techniques, such as working under an inert atmosphere (argon or nitrogen) in a glovebox or using a Schlenk line, is essential for successful purification.[4][5]

Q3: My compound decomposes on the silica gel column. What should I do? A3: Decomposition on silica gel can be caused by the acidic nature of the silica or prolonged contact time.

  • Deactivate the Silica: Pre-treat the silica gel with a base, such as triethylamine or ammonia, by including a small percentage (e.g., 1%) in the eluent system.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Reduce Temperature: Perform the chromatography at low temperatures to minimize thermal degradation.[6]

  • Increase Flow Rate: A faster flow rate can reduce the time the compound spends on the column, though this may compromise separation efficiency.[7]

Q4: Can I use reverse-phase HPLC for purification? A4: Yes, reverse-phase HPLC (RP-HPLC) can be an effective method, especially for polar this compound derivatives. It is a preferred method for separating nonvolatile and thermally unstable compounds.[7] For highly sensitive compounds, low-temperature HPLC is recommended, where the autosampler, column, and fraction collector are cooled (e.g., to 5-10 °C) to prevent on-column degradation.[6]

Q5: How can I remove the solvent after purification without decomposing my compound? A5: Avoid high temperatures.

  • Rotary Evaporation: Use a rotary evaporator with a low-temperature water bath. It is crucial to use a high-quality vacuum pump to lower the boiling point of the solvent.

  • Lyophilization (Freeze-Drying): For extremely sensitive compounds, lyophilization is an excellent method.[8][9] This process involves freezing the sample and then removing the solvent by sublimation under a high vacuum, which avoids heat entirely.[9][10][11]

  • Inert Gas Stream: Gently blowing a stream of nitrogen or argon over the solution can remove volatile solvents at room temperature.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound degrades during column chromatography 1. Stationary phase is too acidic.2. Temperature is too high.3. Extended exposure time on the column.1. Use deactivated silica gel or neutral alumina.2. Perform chromatography at reduced temperatures (e.g., 0 °C to -20 °C).[6][12]3. Use flash chromatography with a higher flow rate.
Low or no recovery of the compound 1. Irreversible adsorption to the stationary phase.2. Decomposition during solvent removal.3. Compound is volatile and lost with the solvent.1. Change the stationary phase (e.g., from silica to alumina or a bonded phase).2. Use low-temperature solvent removal methods like lyophilization or a cold rotary evaporator bath.[8]3. Use a cold trap during vacuum evaporation or perform reduced-pressure distillation into a cooled receiver.[13]
Streaking or poor separation on TLC/Column 1. Compound is too polar for the eluent.2. Sample is overloaded.3. On-plate/on-column decomposition.1. Increase the polarity of the mobile phase.2. Apply a more dilute sample.3. Add a stabilizer (e.g., 1% triethylamine) to the eluent; run the TLC/column quickly and at a lower temperature.
Compound changes color or decomposes upon standing after purification 1. Exposure to air (oxidation).2. Exposure to light (photochemical decomposition).3. Residual acidic or basic impurities.1. Store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or -80 °C).2. Protect the sample from light using amber vials.3. Ensure all residual purification reagents are removed. Consider a final filtration step or re-purification. Consider forming a more stable complex, e.g., with zinc halides.[14]

Quantitative Data & Methodologies

Table 1: Low-Temperature Chromatography Conditions for Unstable Compounds
ParameterHigh-Performance Liquid Chromatography (HPLC)Low-Temperature Liquid Chromatography
Principle Separation based on polarity for nonvolatile and thermally unstable compounds.[7]Comprehensive analysis of unstable compounds at low temperatures.[12]
Stationary Phase C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).[6]Conventional ODS (Octadecylsilane) column.[12]
Mobile Phase Polar solvents (e.g., water/acetonitrile/IPA mixtures with acid modifier).[6]Liquid carbon dioxide.[12]
Temperature 5 °C to 10 °C to minimize degradation, sacrificing some peak sharpness.[6]-35 °C to -5 °C.[12]
Key Outcome Sacrificing chromatographic performance (e.g., peak broadening) is critical to avoid degradation of the target compounds during isolation.[6]Retention and separation efficiency can vary specifically around certain low temperatures (e.g., -15 °C), indicating potential phase transitions.[12]
Table 2: Flash Chromatography Eluent Systems for Pyrrole Derivatives
Compound TypeStationary PhaseEluent System (Gradient)Reference
Spiro-3,4-dihydro-2H-pyrrolesSilica GelEthyl acetate : Petrol[15]
2-Formyl PyrrolesSilica Gel5–20% Ethyl acetate / Hexanes[16]
2,5-disubstituted PyrrolesSilica GelPetroleum Ether : Diethyl Ether (19:1)[17]
General Pyrrole SynthesisSilica GelHexanes - Ethyl acetate[18]

Experimental Protocols

Protocol 1: Low-Temperature Flash Chromatography under Inert Atmosphere

This protocol is designed for compounds that are sensitive to both air and heat.

  • Preparation:

    • Dry all glassware in an oven (>120 °C) overnight and cool under a stream of dry nitrogen or argon.

    • Pack a jacketed chromatography column with silica gel (or neutral alumina) as a slurry in the initial, non-polar eluent.

    • Connect the jacket to a circulating chiller and set the temperature (e.g., -20 °C). Allow the column to equilibrate.

    • Degas all solvents by sparging with nitrogen or argon for at least 30 minutes.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar eluent or a compatible solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel, remove the solvent under a nitrogen stream, and load the dry powder onto the top of the column.

    • Alternatively, for very sensitive compounds, dissolve the sample and load it directly onto the column via a cannula under a positive pressure of inert gas.

  • Elution and Fraction Collection:

    • Attach a flask with degassed eluent to the top of the column via a cannula. Use gentle positive pressure from a nitrogen/argon line to control the flow rate.

    • Collect fractions in pre-dried tubes or flasks that are continuously purged with inert gas.

  • Analysis:

    • Analyze the fractions using TLC, ensuring to keep the TLC plate in an inert atmosphere (e.g., a nitrogen-filled chamber) if the compound is highly sensitive.

    • Combine the pure fractions under an inert atmosphere.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator with a cold water bath or via lyophilization to yield the purified compound.

Protocol 2: Lyophilization for Non-Volatile Sensitive Compounds

This method is ideal for removing solvent from thermally labile compounds post-purification.

  • Sample Preparation:

    • Ensure the purified compound is dissolved in a solvent with a suitable freezing point (e.g., water, dioxane, or benzene). Avoid solvents with very low freezing points that are difficult to freeze with standard equipment.

    • Transfer the solution to a flask appropriately sized for your lyophilizer (not more than half full).

  • Freezing:

    • Freeze the sample completely. This can be done by placing it in a -80 °C freezer or by rotating the flask in a bath of liquid nitrogen or dry ice/acetone to create a thin, frozen shell on the inside of the flask. This increases the surface area for sublimation.

  • Lyophilization:

    • Connect the frozen flask to the lyophilizer. Ensure the vacuum is below 0.1 mbar and the condenser is at its lowest temperature (e.g., <-60 °C).

    • The solvent will sublimate directly from solid to gas and be trapped by the condenser.[9] The process is complete when no more ice is visible in the flask and the sample appears as a dry powder or film.

  • Recovery:

    • Once complete, vent the lyophilizer with an inert gas like nitrogen or argon.

    • Immediately cap the flask to prevent exposure to air and moisture. Store the compound in a desiccator at low temperature.

Visualized Workflows and Logic

Purification_Workflow General Workflow for Purifying Unstable 2H-Pyrroles cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Crude Crude this compound (Post-Synthesis) Inert Establish Inert Atmosphere (Glovebox or Schlenk Line) Crude->Inert TLC TLC Analysis (Under N2 if needed) Inert->TLC Select Select Purification Method TLC->Select Chroma Low-Temp Column Chromatography Select->Chroma Non-volatile, moderate stability Distill Reduced-Pressure Distillation Select->Distill Volatile, thermally stable enough Recrystal Inert Gas Recrystallization Select->Recrystal Crystalline solid Fractions Collect Pure Fractions (Under Inert Gas) Chroma->Fractions Distill->Fractions Recrystal->Fractions Solvent Solvent Removal Fractions->Solvent Lyophilize Lyophilization Solvent->Lyophilize Highly Unstable Rotovap Cold Rotary Evaporation Solvent->Rotovap Moderately Unstable Analysis Purity Analysis (NMR, HPLC, GC-MS) Lyophilize->Analysis Rotovap->Analysis Store Store Under Argon at -20°C to -80°C Analysis->Store

Caption: General purification workflow for unstable 2H-pyrroles.

Troubleshooting_Tree Troubleshooting Purification Issues cluster_where Identify Stage of Loss cluster_sol_col Solutions for Column Issues cluster_sol_workup Solutions for Workup Issues cluster_sol_after Solutions for Storage Issues Start Low Yield or Decomposition Observed DuringCol During Chromatography? Start->DuringCol DuringWorkup During Solvent Removal? Start->DuringWorkup After After Isolation? Start->After Sol1 Use Deactivated Silica or Neutral Alumina DuringCol->Sol1 Streaking / Degradation Sol2 Lower Column Temperature (Use Jacketed Column) DuringCol->Sol2 Degradation Sol3 Use Faster Flow Rate (Flash Chromatography) DuringCol->Sol3 Long Residence Time Sol4 Use Cold Rotary Evaporation DuringWorkup->Sol4 Heat Sensitivity Sol5 Use Lyophilization (Freeze-Drying) DuringWorkup->Sol5 Extreme Heat Sensitivity Sol6 Distill into Cooled Receiver DuringWorkup->Sol6 Volatile Compound Sol7 Store Under Inert Gas (Ar or N2) After->Sol7 Air Sensitivity Sol8 Store at Low Temp (-20°C to -80°C) After->Sol8 Thermal Instability Sol9 Protect From Light (Amber Vial) After->Sol9 Light Sensitivity

Caption: Decision tree for troubleshooting common purification problems.

References

identifying and minimizing side reactions in 2H-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side reactions during 2H-pyrrole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2H-pyrroles.

Issue 1: Low Yield of this compound and Formation of Aromatic 1H-Pyrrole Byproduct

Question: My reaction is producing a significant amount of the aromatic 1H-pyrrole instead of the desired this compound. How can I minimize this aromatization?

Answer: Aromatization is a common side reaction as 1H-pyrroles are thermodynamically more stable than 2H-pyrroles.[1] Several strategies can be employed to mitigate this:

  • Reaction Temperature: Avoid high temperatures, which can provide the energy needed for the[2][3]-hydride shift that leads to aromatization. Whenever possible, conduct the reaction at or below room temperature.

  • Choice of Base: Strong, non-nucleophilic bases can favor the deprotonation-reprotonation sequence leading to the 1H-pyrrole. Consider using a milder base or a stoichiometric amount of a base that is consumed during the reaction.

  • N-Protecting Groups: The use of an electron-withdrawing protecting group on the pyrrole nitrogen can disfavor the formation of the aromatic system. Sulfonyl groups are commonly used for this purpose.[4]

  • Reaction Time: Prolonged reaction times can increase the likelihood of isomerization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Issue 2: Polymerization of the Starting Material or Product

Question: I am observing the formation of a dark, insoluble material in my reaction flask, suggesting polymerization. What can I do to prevent this?

Answer: Pyrroles, particularly electron-rich derivatives, are susceptible to polymerization, especially under acidic conditions or in the presence of oxidants.[5] To minimize polymerization:

  • Inert Atmosphere: Oxygen can initiate polymerization.[6] It is crucial to perform the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and using Schlenk techniques or a glovebox.

  • Purified Reagents: Use freshly distilled pyrrole and purified reagents to remove any acidic impurities or residual oxidants that could trigger polymerization.

  • N-Protection: Introducing an N-protecting group, such as a tosyl or Boc group, can reduce the electron density of the pyrrole ring and decrease its propensity to polymerize.[4]

  • Control of Acidity: If the reaction requires acidic conditions, use the mildest acid possible and only in catalytic amounts. Strongly acidic conditions should be avoided.

Issue 3: Formation of Oxidized Byproducts

Question: My product mixture contains byproducts with additional oxygen atoms, suggesting oxidation has occurred. How can I avoid this?

Answer: Oxidation can occur at various stages of the synthesis and work-up. Key preventative measures include:

  • Degassing of Solvents: Thoroughly degas all solvents to remove dissolved oxygen.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, provided it does not interfere with the desired reaction.

  • Careful Work-up: During the work-up, minimize exposure to air. If performing chromatography, use deoxygenated solvents.

  • Storage: Store the purified this compound under an inert atmosphere and at a low temperature to prevent slow oxidation over time.

Issue 4: Lack of Regioselectivity Leading to Isomeric Products

Question: My reaction is producing a mixture of regioisomeric 2H-pyrroles. How can I improve the regioselectivity?

Answer: Controlling regioselectivity is a common challenge in heterocyclic synthesis. The outcome is often dependent on a subtle interplay of steric and electronic factors.

  • Directing Groups: The substituents on the starting materials can have a profound directing effect. Analyze the electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of your substituents to predict the most likely site of reaction.

  • Catalyst/Ligand Choice: In metal-catalyzed reactions, the choice of metal and, more importantly, the ligand can significantly influence regioselectivity. A systematic screening of different ligands is often necessary to find the optimal conditions for the desired regioisomer.

  • Reaction Conditions: Temperature and solvent can also play a role in regioselectivity. Lower temperatures often lead to higher selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the aromatization of 2H-pyrroles to 1H-pyrroles?

A1: The primary driving force is the gain in thermodynamic stability associated with the formation of a fully aromatic 6π-electron system in the 1H-pyrrole ring.[1]

Q2: Are there any specific N-protecting groups that are particularly effective at preventing both aromatization and polymerization?

A2: Electron-withdrawing protecting groups are generally effective. Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are widely used as they reduce the electron density of the pyrrole ring, making it less susceptible to both electrophilic attack (which can initiate polymerization) and the electronic rearrangement required for aromatization.[4]

Q3: Can the choice of solvent influence the extent of side reactions?

A3: Yes, the solvent can play a significant role. Protic solvents, for instance, can facilitate proton transfer steps that may lead to aromatization. The polarity of the solvent can also influence the reaction pathway and the stability of intermediates. It is often beneficial to screen a range of aprotic solvents of varying polarity to optimize the reaction.

Q4: How can I purify my this compound away from the 1H-pyrrole byproduct?

A4: The separation can often be achieved by silica gel column chromatography. The two isomers usually have different polarities, with the this compound typically being less polar than the corresponding 1H-pyrrole. Careful selection of the eluent system is key to achieving good separation.

Data Presentation

Table 1: Influence of N-Protection on Side Product Formation in a Hypothetical this compound Synthesis

N-Protecting GroupYield of this compound (%)Yield of 1H-Pyrrole (Aromatization) (%)Observation of Polymerization
None (N-H)4535Significant
Boc6515Moderate
Ts (Tosyl)85<5Minimal

Note: These are representative values to illustrate the trend. Actual yields will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2,2-Disubstituted-2H-pyrrole via Oxidation of a Pyrroline

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the substituted pyrroline (1.0 equiv) and a suitable dry, degassed solvent (e.g., CH₂Cl₂ or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of a suitable oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.1 equiv) in the same solvent to the cooled pyrroline solution over 15-20 minutes. The use of DDQ is a common method for such oxidations.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a deoxygenated eluent to afford the desired this compound.

Troubleshooting Tip: If significant polymerization is observed, ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere. Using freshly purified starting materials can also be beneficial.

Mandatory Visualizations

Side_Reactions Starting Materials Starting Materials This compound (Desired Product) This compound (Desired Product) Starting Materials->this compound (Desired Product) Main Reaction Pathway Polymerization Polymerization Starting Materials->Polymerization Acid/Oxidant Initiated Oxidation Oxidation Starting Materials->Oxidation O2/Oxidants Aromatization Aromatization This compound (Desired Product)->Aromatization [1,5]-H Shift This compound (Desired Product)->Polymerization This compound (Desired Product)->Oxidation 1H-Pyrrole (Byproduct) 1H-Pyrrole (Byproduct) Aromatization->1H-Pyrrole (Byproduct) Polymeric Byproducts Polymeric Byproducts Polymerization->Polymeric Byproducts Oxidized Byproducts Oxidized Byproducts Oxidation->Oxidized Byproducts

Caption: Common side reaction pathways in this compound synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Side Reaction Type cluster_3 Mitigation Strategies Low Yield Low Yield NMR_MS NMR & MS Analysis Low Yield->NMR_MS Byproduct Formation Byproduct Formation Byproduct Formation->NMR_MS Aromatization Aromatization NMR_MS->Aromatization Polymerization Polymerization NMR_MS->Polymerization Oxidation Oxidation NMR_MS->Oxidation Optimize_Conditions Optimize Conditions (Temp, Time, Atmosphere) Aromatization->Optimize_Conditions Change_Reagents Change Reagents (Base, Catalyst, Solvent) Aromatization->Change_Reagents Use_Protection Use N-Protecting Group Aromatization->Use_Protection Polymerization->Optimize_Conditions Polymerization->Use_Protection Oxidation->Optimize_Conditions

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Improving the Yield of Dearomative C2-Arylation of 1H-Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dearomative C2-arylation of 1H-pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the dearomative C2-arylation of 1H-pyrroles?

A1: The dearomative C2-arylation of 1H-pyrroles is a powerful transformation in organic synthesis that allows for the construction of highly functionalized 2H-pyrrole scaffolds. These structures are valuable intermediates in the synthesis of complex nitrogen-containing molecules, including natural products and pharmaceutical agents. This method provides a direct route to tri- and tetrasubstituted pyrrole derivatives, which can be challenging to access through other synthetic strategies.

Q2: What are the key factors influencing the success of this reaction?

A2: The success of the dearomative C2-arylation of 1H-pyrroles is primarily influenced by the choice of catalyst, ligand, base, and solvent. The ligand, in particular, plays a crucial role in controlling the regioselectivity of the arylation, directing it to either the C2 or C3 position.[1][2] The substrate scope, including the electronic and steric properties of the pyrrole and the aryl halide, also significantly impacts the reaction outcome.

Q3: What is ligand-controlled site-selectivity in the context of this reaction?

A3: Ligand-controlled site-selectivity refers to the ability to direct the arylation to a specific position on the pyrrole ring by simply changing the ligand coordinated to the palladium catalyst. For instance, in the palladium-catalyzed arylation of 2,5-diaryl-1H-pyrroles, the use of a specific phosphine ligand can favor the dearomative C2-arylation to yield 2,2,5-triaryl-2H-pyrroles, while a different ligand can promote direct C3-arylation to produce 2,3,5-triaryl-1H-pyrroles.[1][2]

Q4: What are some common side reactions or byproducts observed in this transformation?

A4: Common side reactions may include the formation of regioisomers (e.g., C3-arylated products when C2-arylation is desired), homocoupling of the aryl halide, and decomposition of the starting materials or products under the reaction conditions. In some cases, incomplete conversion can also be an issue. Careful optimization of the reaction parameters is crucial to minimize these unwanted side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dearomative C2-arylation of 1H-pyrroles.

ProblemQuestionPossible CausesSuggested Solutions
Low to No Yield Why am I not getting any of the desired 2,2,5-triaryl-2H-pyrrole product?- Inactive catalyst- Inappropriate ligand for C2-arylation- Insufficiently strong base- Non-optimal solvent or temperature- Poor quality of reagents (pyrrole, aryl halide)- Ensure the palladium catalyst is active. Consider using a pre-catalyst that is readily activated.- For C2-dearomative arylation of 2,5-diaryl-1H-pyrroles, confirm you are using a suitable ligand such as P(t-Bu)3.- Switch to a stronger base like NaOt-Bu or K3PO4.- Screen different solvents; toluene is often a good starting point.- Ensure all reagents are pure and dry, especially the solvent.
Poor Regioselectivity I am getting a mixture of C2 and C3-arylated products. How can I improve the selectivity for C2-arylation?- The ligand used does not provide sufficient steric hindrance to favor C2-arylation.- The reaction temperature might be too high, leading to loss of selectivity.- The choice of ligand is critical for regioselectivity. For C2-arylation, bulky electron-rich phosphine ligands are often preferred.- Try lowering the reaction temperature. While this may decrease the reaction rate, it can significantly improve selectivity.
Formation of Homocoupled Byproduct I am observing a significant amount of biaryl byproduct from the homocoupling of my aryl halide. How can I minimize this?- The rate of reductive elimination from the arylpalladium intermediate is competitive with the desired cross-coupling.- High catalyst loading or temperature can promote homocoupling.- Lower the catalyst loading. Often, a lower concentration of the active palladium species can disfavor the bimolecular homocoupling pathway.- Reduce the reaction temperature.- Ensure a slow addition of the aryl halide to maintain a low concentration in the reaction mixture.
Incomplete Conversion My reaction stalls before all the starting material is consumed. What can I do?- Catalyst deactivation.- Insufficient reaction time or temperature.- The base is not strong enough or has been consumed.- Add a fresh portion of the catalyst and ligand to the reaction mixture.- Increase the reaction time or incrementally raise the temperature.- Add more base to the reaction. Ensure the base is sufficiently strong for the specific substrate.

Quantitative Data Summary

The following tables summarize the yields of dearomative C2-arylation and direct C3-arylation of 2,5-diphenyl-1H-pyrrole with various aryl chlorides, highlighting the effect of different ligands and reaction conditions.

Table 1: Ligand-Controlled Site-Selective Arylation of 2,5-Diphenyl-1H-pyrrole

EntryLigandProductYield (%)
1P(t-Bu)32,2,5-Triphenyl-2H-pyrrole (C2-arylation)95
2XPhos2,3,5-Triphenyl-1H-pyrrole (C3-arylation)85
3SPhos2,3,5-Triphenyl-1H-pyrrole (C3-arylation)78
4RuPhos2,3,5-Triphenyl-1H-pyrrole (C3-arylation)75

Reaction conditions: 2,5-diphenyl-1H-pyrrole (0.2 mmol), aryl chloride (0.24 mmol), Pd2(dba)3 (0.005 mmol), ligand (0.02 mmol), NaOt-Bu (0.4 mmol), toluene (2 mL), 100 °C, 24 h.

Table 2: Scope of Dearomative C2-Arylation with Various Aryl Chlorides

EntryAryl ChlorideProductYield (%)
1Chlorobenzene2,2,5-Triphenyl-2H-pyrrole95
24-Chloroanisole2-(4-Methoxyphenyl)-2,5-diphenyl-2H-pyrrole92
34-Chlorotoluene2-(4-Methylphenyl)-2,5-diphenyl-2H-pyrrole88
43-Chloropyridine2,5-Diphenyl-2-(pyridin-3-yl)-2H-pyrrole75

Reaction conditions: 2,5-diphenyl-1H-pyrrole (0.2 mmol), aryl chloride (0.24 mmol), Pd2(dba)3 (0.005 mmol), P(t-Bu)3 (0.02 mmol), NaOt-Bu (0.4 mmol), toluene (2 mL), 100 °C, 24 h.

Experimental Protocols

General Procedure for Palladium-Catalyzed Dearomative C2-Arylation of 2,5-Diaryl-1H-pyrroles:

This protocol is adapted from the supporting information of Yamaguchi et al., Org. Lett. 2019, 21, 17, 6972–6977.[1][2]

Materials:

  • 2,5-Diaryl-1H-pyrrole

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri(tert-butyl)phosphine (P(t-Bu)3)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (4.6 mg, 0.005 mmol), P(t-Bu)3 (4.0 mg, 0.02 mmol), and NaOt-Bu (38.4 mg, 0.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the 2,5-diaryl-1H-pyrrole (0.2 mmol) and the aryl chloride (0.24 mmol) to the tube.

  • Add anhydrous toluene (2 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,2,5-triaryl-2H-pyrrole.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried Schlenk tube reagents Add Pd2(dba)3, P(t-Bu)3, NaOt-Bu start->reagents purge Evacuate and backfill with Argon (3x) reagents->purge add_sm Add 2,5-diaryl-1H-pyrrole and aryl chloride purge->add_sm add_solvent Add anhydrous toluene add_sm->add_solvent seal Seal tube add_solvent->seal heat Heat at 100 °C for 24h seal->heat cool Cool to room temperature heat->cool quench Quench with sat. aq. NH4Cl cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry, filter, and concentrate extract->dry purify Column Chromatography dry->purify product Isolated 2,2,5-triaryl-2H-pyrrole purify->product

Caption: Experimental workflow for the dearomative C2-arylation of 1H-pyrroles.

Troubleshooting_Guide cluster_solutions Potential Solutions start Low or No Yield? check_catalyst Check catalyst activity start->check_catalyst change_ligand Use bulky, electron-rich ligand (e.g., P(t-Bu)3) start->change_ligand change_base Switch to a stronger base (e.g., NaOt-Bu) start->change_base optimize_conditions Screen solvent and temperature start->optimize_conditions improve_yield Successful Reaction check_catalyst->improve_yield Improves yield change_ligand->improve_yield Improves yield change_base->improve_yield Improves yield optimize_conditions->improve_yield Improves yield

Caption: Troubleshooting logic for low yield in dearomative C2-arylation.

Regioselectivity_Pathway cluster_ligands Ligand Choice start 2,5-Diaryl-1H-pyrrole + Aryl Halide + Pd Catalyst ligand_c2 Bulky Ligand (e.g., P(t-Bu)3) start->ligand_c2 ligand_c3 Less Bulky Ligand (e.g., XPhos) start->ligand_c3 product_c2 Dearomative C2-Arylation (2,2,5-Triaryl-2H-pyrrole) ligand_c2->product_c2 product_c3 Direct C3-Arylation (2,3,5-Triaryl-1H-pyrrole) ligand_c3->product_c3

Caption: Ligand-controlled regioselectivity in the arylation of 1H-pyrroles.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2H-Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2H-pyrroles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable synthetic intermediates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of 2H-pyrrole synthesis.

Problem 1: Low or Decreased Yield Upon Scale-Up

Q: My reaction yield dropped significantly when I moved from a lab-scale (milligram to gram) to a larger scale (multi-gram to kilogram). What are the potential causes and how can I address this?

A: A decrease in yield upon scale-up is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, promoting side reactions and decomposition of the product.[1][2]

    • Solution: Implement controlled, gradual addition of reagents.[2] Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio or a cooling jacket to maintain the optimal temperature. For highly exothermic processes, consider transitioning to a continuous flow reactor system, which offers superior heat transfer capabilities.[3][4][5]

  • Poor Mixing: Inadequate mixing can result in localized high concentrations of reagents, leading to the formation of byproducts.

    • Solution: Use appropriate stirring mechanisms (e.g., overhead stirrer with a suitable impeller) and ensure the reaction mixture is homogeneous. In some cases, adjusting the solvent volume or viscosity can improve mixing.

  • Instability of Intermediates or Products: 2H-pyrroles can be less stable than their 1H-pyrrole counterparts and may be prone to rearrangement or decomposition under prolonged reaction times or elevated temperatures.[6]

    • Solution: Monitor the reaction progress closely (e.g., using TLC, GC-MS, or HPLC) to determine the optimal reaction time. Minimize the exposure of the product to harsh conditions during workup and purification.

  • Impact of Impurities: The effect of minor impurities in starting materials and solvents can be magnified at a larger scale, potentially poisoning catalysts or promoting side reactions.[7]

    • Solution: Use high-purity reagents and solvents. If necessary, purify starting materials before use.

Problem 2: Formation of Undesired Isomers or Byproducts

Q: I am observing the formation of the more stable 1H-pyrrole isomer or other unexpected byproducts during my scale-up reaction. How can I improve the selectivity for the this compound?

A: The formation of isomeric 1H-pyrroles is a thermodynamic challenge, as they are generally more stable than 2H-pyrroles.[6]

  • Reaction Conditions:

    • Temperature: Higher temperatures can favor the rearrangement to the more stable 1H-pyrrole. Maintain the lowest effective temperature for the reaction.

    • Catalyst/Reagent Choice: The choice of catalyst and reagents can significantly influence selectivity. For instance, in palladium-catalyzed arylations of 2,5-disubstituted pyrroles, the ligand can control whether C2-arylation (leading to 2H-pyrroles) or C3-arylation occurs.[6]

  • Reaction Time: Prolonged reaction times can allow for the isomerization of the this compound product. As mentioned, close monitoring to identify the point of maximum this compound formation is crucial.

  • pH Control: The acidity or basicity of the reaction medium can influence product stability and selectivity. Careful control of pH during the reaction and workup is important.

Problem 3: Difficulties in Product Purification at Scale

Q: Purifying my this compound product via column chromatography is becoming impractical and inefficient at a larger scale. What are some alternative purification strategies?

A: While column chromatography is a powerful tool at the lab scale, its scalability can be limited. Consider the following alternatives:

  • Crystallization/Recrystallization: This is often the most efficient and scalable method for purifying solid compounds. Experiment with different solvent systems to find conditions that provide good recovery and high purity.

  • Distillation: For liquid 2H-pyrroles, distillation under reduced pressure can be an effective purification method.

  • Extraction: A well-designed liquid-liquid extraction sequence during workup can remove many impurities, simplifying subsequent purification steps.

  • Salt Formation/Precipitation: If the this compound has a basic nitrogen atom, it may be possible to form a salt with an acid, which can then be selectively precipitated and isolated. The free base can be regenerated in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis?

A1: The primary safety concerns are the management of exothermic reactions and the handling of potentially hazardous reagents.[1][2] Many synthetic routes may involve strong acids, bases, or pyrophoric reagents. A thorough risk assessment should be conducted before any scale-up. This includes understanding the thermal hazards of the reaction (e.g., through calorimetric studies) and ensuring that appropriate cooling capacity and emergency procedures are in place.

Q2: How does the choice of synthetic route impact the scalability of this compound synthesis?

A2: The chosen synthetic route is a critical factor for successful scale-up. Ideal routes for large-scale synthesis should:

  • Utilize readily available and inexpensive starting materials.

  • Avoid the use of highly toxic or difficult-to-handle reagents.

  • Proceed in high yield with minimal byproduct formation.

  • Involve robust reaction conditions that are tolerant of minor variations.

  • Allow for a straightforward and scalable purification method.

For example, while methods like the Paal-Knorr synthesis are well-established for pyrroles, their applicability to specific 2H-pyrroles at scale needs to be evaluated.[3][8] Newer methods, such as those involving cycloadditions with 2H-azirines, may offer advantages in terms of efficiency and selectivity but may require more specialized starting materials.[9][10][11]

Q3: Can continuous flow chemistry be a viable solution for scaling up this compound synthesis?

A3: Yes, continuous flow chemistry offers significant advantages for the scale-up of many chemical reactions, including the synthesis of pyrroles.[3][4][5] Key benefits include:

  • Superior Heat and Mass Transfer: This allows for better control over reaction temperature, reducing the risk of thermal runaways and improving selectivity.[2][3]

  • Increased Safety: The small reaction volumes within a flow reactor minimize the amount of hazardous material present at any given time.

  • Facilitated Scale-Up: Production can be increased by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel).[3]

  • Integration of In-line Analysis: Process analytical technology (PAT) can be incorporated to monitor the reaction in real-time, allowing for better process control and optimization.

A study on the Paal-Knorr synthesis of a pyrrole derivative demonstrated a successful scale-up from a microliter-scale microreactor to a multi-milliliter flow reactor, achieving a production rate of 55.8 g per hour with near-quantitative yield.[3][4]

Quantitative Data

The following tables summarize quantitative data from various this compound synthesis methods.

Table 1: Scale-Up of Paal-Knorr Pyrrole Synthesis in Continuous Flow

ScaleReactor VolumeFlow RateYield (%)Production RateReference
Microscale7.02 µL4.0 µL/min~100-[3]
Milliliter-scale2.4 mL-~100-[3]
Production Scale9.6 mL5.4 mL/min96 (isolated)55.8 g/hour [3][4]

Table 2: Synthesis of Tetrasubstituted Pyrroles via Photocatalytic Cycloaddition-Oxidation

SubstrateScaleYield (%)Reference
Chalcone derivative 10.18 mmol22[9]
Chalcone derivative 20.18 mmol39[9]
Chalcone derivative 30.18 mmol31[9]
Chalcone derivative 40.18 mmol25[12]
Chalcone derivative 50.18 mmol38[12]

Experimental Protocols

Detailed Methodology for the Scale-Up of a Generic Paal-Knorr Pyrrole Synthesis in Continuous Flow (Adapted from[3])

This protocol describes a general approach for scaling up a Paal-Knorr reaction using a continuous flow setup.

Materials and Equipment:

  • 1,4-Dicarbonyl compound

  • Primary amine

  • Methanol (or other suitable solvent)

  • Syringe pumps

  • Microreactor or milliliter-scale flow reactor

  • Back pressure regulator

  • Collection vessel

  • Standard laboratory glassware for workup

Procedure:

  • Solution Preparation: Prepare two separate solutions:

    • Solution A: The 1,4-dicarbonyl compound dissolved in the chosen solvent (e.g., 4.4 M in methanol).

    • Solution B: The primary amine dissolved in the chosen solvent (e.g., 8.3 M in methanol).

  • System Setup:

    • Connect the syringes containing Solutions A and B to the respective inlets of the flow reactor via syringe pumps.

    • Connect the outlet of the reactor to a back pressure regulator (if necessary to maintain a single phase) and then to a collection vessel.

    • Immerse the reactor in a temperature-controlled bath if heating or cooling is required.

  • Reaction Execution:

    • Set the desired flow rates for each pump to achieve the optimal stoichiometry and residence time. For example, pump rates of 1.53 mL/min for Solution A and 3.87 mL/min for Solution B in a 9.6 mL reactor.

    • Allow the system to stabilize before collecting the product.

    • Run the reaction for the desired duration.

  • Workup and Purification:

    • Concentrate the collected reaction mixture under reduced pressure.

    • Dilute the residue with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with 1 M HCl and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify the product by crystallization, distillation, or chromatography as needed.

Visualizations

Troubleshooting_Low_Yield start Low Yield on Scale-Up cause1 Poor Heat Transfer start->cause1 cause2 Inadequate Mixing start->cause2 cause3 Product Instability start->cause3 cause4 Impurity Effects start->cause4 solution1 Improve Cooling / Use Flow Reactor cause1->solution1 solution2 Optimize Stirring / Adjust Solvent cause2->solution2 solution3 Monitor Reaction Time / Mild Workup cause3->solution3 solution4 Use High-Purity Reagents cause4->solution4

Caption: Troubleshooting logic for addressing low yield in scale-up.

Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot/Production Scale lab_dev Route Scouting & Optimization lab_synthesis Small-Scale Synthesis (mg-g) lab_dev->lab_synthesis lab_purification Chromatography lab_synthesis->lab_purification lab_analysis Characterization lab_purification->lab_analysis scale_up_eval Scale-Up Risk Assessment lab_analysis->scale_up_eval Successful Lab Synthesis pilot_synthesis Large-Scale Synthesis (g-kg) scale_up_eval->pilot_synthesis pilot_purification Crystallization / Distillation pilot_synthesis->pilot_purification pilot_analysis QC/QA Analysis pilot_purification->pilot_analysis

Caption: General workflow for scaling up this compound synthesis.

References

troubleshooting low yields in gold-catalyzed 2H-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gold-catalyzed 2H-pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the gold-catalyzed synthesis of 2H-pyrroles, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Materials

Q1: I am not observing any product formation, or the conversion of my starting materials is very low. What are the potential causes and how can I address this?

A1: Low or no conversion in gold-catalyzed reactions can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

  • Catalyst Inactivity or Deactivation:

    • Cause: The active gold(I) species may not be forming efficiently, or it may be deactivating during the reaction. Deactivation can occur through reduction to inactive metallic gold (Au(0)) or poisoning by impurities.[1] Amines and thiols, which can be present as starting materials or impurities, are known to coordinate to the gold center and dampen its reactivity.[2][3]

    • Solution:

      • Catalyst Choice: Ensure you are using a suitable gold precatalyst and, if necessary, a silver salt co-catalyst (e.g., AgOTf, AgSbF6) to generate the active cationic gold species. The choice of ligand on the gold precatalyst (e.g., PPh3, IPr) can significantly impact reactivity, and screening different ligands is recommended.[4]

      • Purity of Reagents and Solvents: Use high-purity, dry solvents and reagents. Impurities such as halides and bases can poison the catalyst.[5] Consider purifying starting materials if their purity is questionable.

      • Inert Atmosphere: While many gold-catalyzed reactions are tolerant to air and moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative deactivation pathways.

  • Sub-optimal Reaction Conditions:

    • Cause: The temperature, concentration, or reaction time may not be optimal for your specific substrate.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. Some cyclizations require elevated temperatures to proceed at a reasonable rate.[6]

      • Concentration: A "threshold phenomenon" has been observed in some gold-catalyzed reactions, where a minimum catalyst concentration is required to initiate the reaction.[5] If you are using very low catalyst loadings, try increasing the concentration.

      • Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

  • Unreactive Substrate:

    • Cause: The electronic properties of your starting materials can significantly influence their reactivity. Electron-withdrawing groups on the alkyne or nucleophile can make the reaction more difficult.

    • Solution:

      • Substrate Modification: If possible, consider modifying the substrate to include more electron-donating groups to facilitate the reaction.

      • Alternative Catalytic System: A different combination of gold catalyst and ligand, or even a different metal catalyst, may be required for challenging substrates.

Issue 2: Formation of Side Products and Low Yield of Desired this compound

Q2: My reaction is consuming the starting materials, but I am getting a low yield of the desired this compound along with several side products. How can I improve the selectivity?

A2: The formation of side products is a common issue and can often be addressed by fine-tuning the reaction conditions and removing interfering substances.

  • Presence of Water:

    • Cause: Water can hydrolyze intermediates or compete with the desired reaction pathway, leading to byproducts.

    • Solution:

      • Additives: The addition of water scavengers like magnesium oxide (MgO) or molecular sieves has been shown to significantly improve yields in some gold-catalyzed pyrrole syntheses.[4][7]

      • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

  • Sub-optimal Catalyst or Ligand:

    • Cause: The chosen catalyst system may not be selective for the desired cyclization pathway.

    • Solution:

      • Screening: Experiment with different gold catalysts and ligands. The steric and electronic properties of the ligand can influence the regioselectivity of the reaction.

  • Reaction Temperature and Time:

    • Cause: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the product or the formation of thermodynamic byproducts.

    • Solution:

      • Optimization: Carefully monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Run the reaction at the lowest temperature that provides a reasonable rate of conversion.

Data Summary

The following tables summarize key quantitative data from cited literature to aid in reaction optimization.

Table 1: Effect of Catalyst and Additives on Pyrrole Synthesis Yield

EntryGold Catalyst (mol%)Silver Salt (mol%)AdditiveSolventTemperature (°C)Yield (%)Reference
1PPh3AuCl (2)AgOTf (2)-DCE8065[4]
2PPh3AuCl (2)AgOTf (2)4Å MSDCE8075[4]
3PPh3AuCl (2)AgOTf (2)MgODCE8088[4]
4IPrAuCl (2)AgOTf (2)-DCE8072[4]
5JohnphosAuCl (2)AgOTf (2)-DCE8058[4]

DCE = 1,2-dichloroethane; MS = Molecular Sieves

Experimental Protocols

General Procedure for Gold-Catalyzed Synthesis of 2,4,5-Trisubstituted Pyrroles

This protocol is adapted from Li, X. et al., Org. Lett., 2015 , 17, 2984-2987.[4]

  • Reaction Setup: To an oven-dried Schlenk tube, add the α-amino ketone hydrochloride (0.5 mmol), MgO (1.2 equiv., 24 mg), PPh3AuCl (2 mol%, 5.0 mg), and AgOTf (2 mol%, 5.1 mg).

  • Solvent and Reactant Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) followed by the alkyne (1.2 equiv., 0.6 mmol).

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a short pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired pyrrole.

Visualizations

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in gold-catalyzed this compound synthesis.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Step 1: Verify Catalyst System start->check_catalyst catalyst_active Is the active catalyst forming? check_catalyst->catalyst_active check_conditions Step 2: Optimize Reaction Conditions temp_conc Are temperature and concentration optimal? check_conditions->temp_conc check_reagents Step 3: Assess Reagent Purity & Reactivity substrate_reactive Is the substrate electronically suitable? check_reagents->substrate_reactive solution_found Problem Solved screen_catalyst Screen different Au precatalysts, ligands, and Ag salts. catalyst_active->screen_catalyst No catalyst_poisoning Are there impurities poisoning the catalyst? catalyst_active->catalyst_poisoning Yes screen_catalyst->solution_found catalyst_poisoning->check_conditions No purify_reagents Purify starting materials and use anhydrous solvents. catalyst_poisoning->purify_reagents Yes purify_reagents->solution_found vary_temp_conc Systematically vary temperature and concentration. temp_conc->vary_temp_conc No water_present Is water interfering? temp_conc->water_present Yes vary_temp_conc->solution_found water_present->check_reagents No add_scavengers Add molecular sieves or MgO. water_present->add_scavengers Yes add_scavengers->solution_found substrate_reactive->solution_found Yes modify_substrate Consider substrate modification if possible. substrate_reactive->modify_substrate No modify_substrate->solution_found

Caption: A step-by-step guide to diagnosing and resolving low-yield issues.

General Reaction Pathway for Gold-Catalyzed this compound Synthesis

This diagram outlines a plausible catalytic cycle for the formation of a polysubstituted pyrrole from an α-amino ketone and an alkyne.

Reaction_Pathway Au_catalyst [L-Au]⁺ Activated_Alkyne [L-Au]⁺---(R¹-C≡C-R²) Au_catalyst->Activated_Alkyne Alkyne R¹-C≡C-R² Alkyne->Activated_Alkyne Enamine_Intermediate Enamine Intermediate Activated_Alkyne->Enamine_Intermediate Nucleophilic Attack Amino_Ketone R³-C(=O)-CH(NH₂)-R⁴ Amino_Ketone->Enamine_Intermediate Cyclization Intramolecular Cyclization Enamine_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Pyrrole_Product This compound Dehydration->Pyrrole_Product Pyrrole_Product->Au_catalyst Catalyst Regeneration

Caption: A simplified catalytic cycle for this compound formation.

References

Technical Support Center: Stability of Novel 2H-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability assays for novel 2H-pyrrole derivatives. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: this compound derivatives are inherently less thermodynamically stable than their aromatic 1H-pyrrole counterparts.[1][2] The primary stability concerns revolve around their susceptibility to:

  • Oxidation: The non-aromatic nature and electron-rich diene system make 2H-pyrroles prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation), peroxides, or metal ions.[3][4] This can lead to the formation of pyrrolin-2-ones or other oxidized species.[5]

  • Isomerization: 2H-pyrroles can potentially isomerize to the more stable 1H-pyrrole tautomer, especially under acidic or basic conditions.

  • Photodegradation: Like many heterocyclic compounds, 2H-pyrroles may be susceptible to degradation upon exposure to light. This can involve both direct and indirect photodegradation pathways.[6][7]

  • Hydrolysis: Depending on the substituents present on the pyrrole ring, the molecule may be susceptible to hydrolysis under acidic or basic conditions.[8][9]

  • Polymerization: Under certain conditions, such as exposure to strong acids or oxidants, pyrrole derivatives can be prone to polymerization, leading to the formation of insoluble materials.[3]

Q2: What are forced degradation studies and why are they important for this compound derivatives?

A2: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions that are more severe than accelerated stability testing.[1] These studies are crucial for:

  • Identifying potential degradation products and pathways.

  • Demonstrating the specificity of analytical methods (i.e., ensuring the method can separate the parent compound from its degradants).

  • Gaining insight into the intrinsic stability of the molecule.

  • Helping to develop stable formulations and determine appropriate storage conditions.

Q3: What analytical techniques are most suitable for stability testing of this compound derivatives?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for quantifying the parent compound and its degradation products. When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification and structural elucidation of unknown degradants.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Rapid disappearance of the parent compound peak in all stressed and control samples. 1. The compound is highly unstable in the chosen solvent or formulation buffer. 2. Adsorption of the compound to the container surface.1. Test the stability of the compound in different solvents (e.g., acetonitrile, methanol, DMSO) and at different pH values. 2. Use silanized glass vials or polypropylene containers to minimize adsorption.
Appearance of multiple, poorly resolved peaks in the chromatogram. 1. Inadequate chromatographic method. 2. Complex degradation profile with multiple minor degradants.1. Optimize the HPLC method: adjust the mobile phase composition, gradient, column chemistry (e.g., C18, phenyl-hexyl), and temperature. 2. Use a shallower gradient to improve the separation of closely eluting peaks. 3. Employ LC-MS to identify the masses of the co-eluting species.
Formation of a precipitate in the sample vial. 1. Polymerization of the this compound derivative. 2. Degradation product has poor solubility in the sample solvent.1. Visually inspect the sample for any cloudiness or solid material. 2. If polymerization is suspected, try using antioxidants in the formulation or storing under an inert atmosphere. 3. If a degradant is precipitating, try a different solvent for sample preparation or dilute the sample further.
Inconsistent results between replicate experiments. 1. Inconsistent sample preparation. 2. Variability in incubation conditions (temperature, light exposure). 3. Issues with the HPLC system (e.g., leaks, pump problems).1. Ensure accurate and consistent pipetting and dilutions. 2. Use a calibrated and validated stability chamber or incubator. For photostability, ensure consistent light exposure for all samples. 3. Perform routine HPLC system maintenance and calibration.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Novel this compound Derivative

Objective: To investigate the degradation of a novel this compound derivative under various stress conditions to identify potential degradation pathways and products.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Preparation of Stress Samples: For each condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.

    • Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl)

    • Basic Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂)

    • Thermal Degradation: Store the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Incubate the acidic, basic, and thermal stress samples at a controlled temperature (e.g., 60°C). The oxidative and photolytic stress samples can be kept at room temperature.

  • Time Points: Collect samples at 0, 2, 8, and 24 hours. Additional time points may be necessary depending on the lability of the compound.

  • Sample Quenching and Analysis:

    • For acidic and basic samples, neutralize an aliquot with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC-UV method. An LC-MS compatible method is highly recommended for the identification of degradation products.

Data Presentation:

Table 1: Forced Degradation of a Novel this compound Derivative

Stress ConditionIncubation Time (hours)% Parent Compound RemainingNumber of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 M HCl, 60°C01000-
285.2112.5
855.7225.3, 10.1
2420.1340.8, 15.2, 5.9
0.1 M NaOH, 60°C01000-
290.518.1
870.3218.9, 5.5
2445.8330.1, 12.7, 6.4
3% H₂O₂, RT01000-
275.4215.6, 8.2
840.1335.7, 12.9, 7.3
2410.9450.2, 18.4, 9.1, 5.3
60°C01000-
298.10-
895.313.2
2488.918.7
Photolytic01000-
2465.7220.1, 10.3
Control (RT, dark)2499.50-

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Dilute Dilute to 0.1 mg/mL with Stressors Stock->Dilute Acid Acidic (0.1 M HCl, 60°C) Dilute->Acid Base Basic (0.1 M NaOH, 60°C) Dilute->Base Oxidative Oxidative (3% H₂O₂, RT) Dilute->Oxidative Thermal Thermal (60°C) Dilute->Thermal Photo Photolytic (ICH Q1B) Dilute->Photo Timepoints Sample at 0, 2, 8, 24h Acid->Timepoints Base->Timepoints Oxidative->Timepoints Thermal->Timepoints Photo->Timepoints Quench Quench/Neutralize Timepoints->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound derivatives.

G Potential Degradation Pathways of this compound Derivatives cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_polymerization Polymerization Pyrrole This compound Derivative Oxidized Pyrrolin-2-one / Ring-Opened Products Pyrrole->Oxidized [O] Isomer 1H-Pyrrole Tautomer Pyrrole->Isomer H⁺ or OH⁻ Hydrolyzed Hydrolyzed Products (if susceptible groups are present) Pyrrole->Hydrolyzed H₂O / H⁺ or OH⁻ Photo_Products Photodegradation Products Pyrrole->Photo_Products hv Polymer Polypyrrole Pyrrole->Polymer Acid/Oxidant

Caption: Potential degradation pathways for this compound derivatives.

References

managing the air and moisture sensitivity of 2H-pyrrole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the air and moisture sensitivity of 2H-pyrrole intermediates.

Frequently Asked Questions (FAQs)

Q1: My this compound intermediate synthesis reaction mixture is rapidly turning dark brown or black. What is the likely cause and how can I prevent it?

A1: A rapid color change to dark brown or black is a common indicator of oxidation and subsequent polymerization of the pyrrole ring.[1] Pyrrole and its derivatives, especially the less stable 2H-isomers, are susceptible to degradation upon exposure to atmospheric oxygen.[2]

To prevent this, consider the following:

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously maintained inert atmosphere, such as nitrogen or argon, using a Schlenk line or a glovebox.[1]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. Common methods include bubbling an inert gas through the solvent or the freeze-pump-thaw technique.[1]

  • Purified Reagents: If starting from a 1H-pyrrole or other precursors, ensure they are purified immediately before use to remove any oxidized impurities that could catalyze further degradation.[1]

Q2: I've successfully synthesized my this compound intermediate, but it decomposes upon attempted isolation and purification. What are my options?

A2: Due to their thermodynamic instability compared to their 1H-pyrrole counterparts, many 2H-pyrroles are difficult to isolate.[3] In such cases, an in situ strategy is often the most effective approach. This involves generating the this compound intermediate and immediately using it in the subsequent reaction step without isolation.

Q3: What are the best practices for storing a relatively stable this compound derivative?

A3: If you have a this compound derivative that is stable enough for short-term storage, it is crucial to minimize its exposure to air, moisture, and light. Store the compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a freezer. Using a glovebox for storage is ideal.[4]

Q4: Can I use standard silica gel column chromatography to purify my this compound intermediate?

A4: Standard silica gel chromatography is often not recommended for highly unstable this compound intermediates. The slightly acidic nature of silica gel and the presence of adsorbed air and water can promote decomposition and isomerization to the more stable 1H-pyrrole. If purification is absolutely necessary, consider using a neutral support like deactivated alumina and ensure all solvents are rigorously dried and degassed. Perform the chromatography quickly and under an inert atmosphere if possible.

Q5: What are some common decomposition pathways for 2H-pyrroles in the presence of air and water?

A5: In the presence of oxygen, 2H-pyrroles can undergo oxidation, which can lead to the formation of pyrrolin-2-ones or trigger polymerization.[5] Water can hydrolyze the imine functionality of the this compound ring, leading to ring-opened products. Additionally, acid or base catalysis (which can be initiated by atmospheric CO2 dissolving in trace water) can promote tautomerization to the more thermodynamically stable 1H-pyrrole.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Reaction mixture darkens immediately upon addition of reagents. 1. Oxygen contamination in the reaction vessel or solvents.[1] 2. Impure starting materials containing oxidized species.1. Improve inert atmosphere technique (check for leaks in Schlenk line, purge thoroughly). Use degassed solvents. 2. Purify starting materials (e.g., distillation of pyrrole monomer) immediately before use.[1]
Low or no yield of the desired product containing the this compound moiety. 1. Decomposition of the this compound intermediate. 2. Isomerization to the 1H-pyrrole tautomer.1. Generate and use the this compound intermediate in situ. 2. Maintain strictly neutral and anhydrous conditions to minimize catalytic isomerization.
TLC analysis shows a complex mixture of products with streaking. 1. Polymerization of the pyrrole ring.[1] 2. Multiple decomposition pathways occurring.1. Lower the reaction temperature. 2. Reduce the concentration of the this compound intermediate by adding the precursor slowly to the reaction mixture.
NMR of the crude product shows the presence of the 1H-pyrrole isomer instead of the desired this compound. Tautomerization has occurred during the reaction or workup.1. Avoid acidic or basic conditions during workup. 2. Analyze the reaction mixture in situ by NMR if possible to confirm the initial formation of the this compound.

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation and Use of a this compound Intermediate via Oxidation of a Pyrrolidine

This protocol is adapted from synthetic strategies where pyrrolidines are oxidized to form 2H-pyrroles.[6]

Materials:

  • Substituted pyrrolidine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous, degassed solvent (e.g., dichloromethane, benzene)

  • Subsequent reactant for the in situ trapping of the this compound

  • Schlenk flask and inert gas setup (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator or under a stream of inert gas.[5]

  • Inert Atmosphere Setup: Assemble the Schlenk flask and purge with inert gas for at least 15-20 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, dissolve the substituted pyrrolidine in the anhydrous, degassed solvent in the Schlenk flask.

    • Add the subsequent reactant that will react with the this compound intermediate to the solution.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the reactivity).

  • In Situ Generation:

    • In a separate, dry flask, prepare a solution of DDQ in the same anhydrous, degassed solvent.

    • Using a gas-tight syringe, slowly add the DDQ solution to the stirred solution of the pyrrolidine and trapping agent over a period of 30-60 minutes.

  • Reaction:

    • Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or other appropriate analytical methods.

  • Workup:

    • Once the reaction is complete, proceed with a non-aqueous workup if possible. If an aqueous workup is necessary, use degassed, deionized water and work quickly to minimize hydrolysis and isomerization.

Protocol 2: Solvent Drying and Degassing

Drying:

  • Solvent Stills: For highly sensitive reactions, freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers and aromatic hydrocarbons; calcium hydride for halogenated solvents).[7][8] Note: Solvent stills pose significant safety hazards and should only be used by trained personnel with proper precautions.[7]

  • Solvent Purification Systems (SPS): A safer alternative involves passing the solvent through columns of activated alumina and a supported copper catalyst to remove water and oxygen, respectively.[7][8]

  • Molecular Sieves: Activated molecular sieves (3Å or 4Å) can be used to dry a variety of solvents.[7] Ensure the sieves are properly activated by heating under vacuum.

Degassing:

  • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases.

    • Place the solvent in a robust flask with a stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once frozen, apply a high vacuum to the flask for several minutes.

    • Close the stopcock and thaw the solvent. You will see bubbles of gas being released.

    • Repeat this cycle at least three times.[1]

  • Inert Gas Sparging: Bubble a steady stream of an inert gas (nitrogen or argon) through the solvent for at least 30-60 minutes. This is a simpler but less rigorous method than freeze-pump-thaw.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction In Situ Reaction cluster_workup Workup & Analysis A Dry Glassware (Oven, >120°C) B Assemble Schlenk Flask A->B C Purge with Inert Gas B->C E Dissolve Pyrrolidine & Trapping Agent C->E Under N2/Ar D Prepare Anhydrous, Degassed Solvent D->E F Cool Reaction Mixture E->F G Slowly Add Oxidant (e.g., DDQ) F->G H Reaction & Monitoring (TLC, LC-MS) G->H I Quench Reaction H->I J Extraction I->J K Purification (if stable) J->K L Characterization K->L

Caption: Workflow for the in situ generation and reaction of this compound intermediates.

troubleshooting_logic Start Problem Encountered (e.g., Low Yield, Dark Color) Q1 Is the reaction mixture darkening rapidly? Start->Q1 A1_Yes Likely Oxidation/ Polymerization Q1->A1_Yes Yes A1_No Consider other issues Q1->A1_No No Sol1 Improve Inert Atmosphere & Degas Solvents A1_Yes->Sol1 Sol2 Purify Starting Materials A1_Yes->Sol2 Q2 Is the desired this compound isomerizing to 1H-pyrrole? A1_No->Q2 A2_Yes Tautomerization Occurred Q2->A2_Yes Yes Sol3 Ensure Neutral pH During Reaction & Workup A2_Yes->Sol3 Sol4 Use Anhydrous Conditions A2_Yes->Sol4

Caption: Troubleshooting logic for common issues with this compound intermediates.

References

Technical Support Center: Microwave-Assisted 2H-Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of microwave-assisted 2H-pyrrole synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of 2H-pyrroles. For each problem, potential causes are identified, and corresponding solutions are proposed.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient microwave absorption by reactants or solvent.Select a solvent with a higher dielectric constant that absorbs microwave irradiation more effectively. Polar solvents like ethanol, DMF, or even water can be good choices.[1][2] If a non-polar solvent is required, consider adding a small amount of an ionic liquid or a passive heating element (a strong microwave absorber) to the reaction vessel.
Reaction temperature is too low or too high.Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to decomposition of reactants or products. Start with the reported optimal temperature from a similar synthesis and then screen a range of temperatures (e.g., 100-150 °C) to find the sweet spot for your specific substrates.[1]
Inappropriate catalyst or catalyst loading.Screen different catalysts, including acid catalysts (e.g., acetic acid, conc. HCl), Lewis acids, or metal-based catalysts (e.g., UO2(NO3)2.6H2O, Mn(NO3)2.4H2O).[1] Optimize the catalyst loading; too little may result in a slow reaction, while too much can lead to side product formation.
Insufficient reaction time.Although microwave synthesis is known for rapid reactions, the optimal time can vary.[1][2][3] If the reaction is not going to completion, incrementally increase the irradiation time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint.
Steric hindrance in starting materials.Bulky substituents on the reactants can hinder the reaction.[4] Increasing the reaction temperature or time may help overcome this. In some cases, redesigning the starting material to reduce steric bulk might be necessary.
Formation of Side Products/Impurities Reaction temperature is too high.Excessive heat can cause decomposition of starting materials or the desired product, leading to impurities.[1] Try reducing the reaction temperature.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of your starting materials. An excess of one reactant can lead to the formation of side products.
Non-selective reaction.The chosen reaction conditions may favor multiple reaction pathways. Consider changing the catalyst or solvent to improve the selectivity towards the desired this compound. Some protocols have shown high yields and easy purification without chromatography.[5]
Reaction Reproducibility Issues Inconsistent microwave heating.Ensure the reaction vessel is placed in the same position within the microwave cavity for each run. Variations in microwave field strength can lead to inconsistent heating. Use a microwave reactor with a rotating turntable for more uniform heating.
Inconsistent starting material quality.Ensure the purity of your reactants and solvents. Impurities can interfere with the reaction and lead to inconsistent results.
Inaccurate measurement of reagents.Use precise measurement techniques for all reactants, catalysts, and solvents to ensure consistent reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for this compound synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods, including:

  • Faster Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes using microwave irradiation.[1][2][3]

  • Higher Yields: Microwave heating can lead to significantly improved product yields.[1][2][4]

  • Increased Purity: The rapid and uniform heating provided by microwaves can reduce the formation of side products, leading to cleaner reactions and simpler purification.[5][6]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[2]

  • Greener Chemistry: The use of smaller amounts of solvent (or even solvent-free conditions) and reduced energy consumption aligns with the principles of green chemistry.[1][2]

Q2: How do I choose the right solvent for my microwave-assisted this compound synthesis?

A2: The choice of solvent is crucial for the success of a microwave-assisted reaction. The ideal solvent should:

  • Effectively absorb microwave energy (i.e., have a high dielectric constant).

  • Be chemically inert under the reaction conditions.

  • Have a boiling point sufficiently high to allow the reaction to be performed at the desired temperature under pressure. Commonly used solvents include ethanol, methanol, DMF, and water.[1][3] In some cases, solvent-free conditions can also be highly effective.[1][5]

Q3: Can I use a domestic microwave oven for my experiments?

A3: While it is technically possible, using a domestic microwave oven for chemical synthesis is not recommended due to significant safety hazards and lack of control. Domestic ovens lack the necessary temperature and pressure monitoring and control systems found in dedicated laboratory microwave reactors. This can lead to runaway reactions and explosions. Laboratory-grade microwave reactors are designed with safety features and precise control over reaction parameters, ensuring reproducible and safe experimentation.

Q4: What is the typical range for power, temperature, and time in microwave-assisted this compound synthesis?

A4: These parameters can vary significantly depending on the specific reaction, substrates, and solvent used. However, a general starting point based on published literature is:

  • Power: 100 - 450 W

  • Temperature: 120 - 180 °C[1][3]

  • Time: 2 - 30 minutes[1] It is essential to optimize these conditions for each specific reaction to achieve the best results.

Q5: Are there any specific safety precautions I should take when performing microwave-assisted synthesis?

A5: Yes, safety is paramount. Always:

  • Use a dedicated laboratory microwave reactor designed for chemical synthesis.

  • Use sealed reaction vessels that are appropriate for the anticipated temperature and pressure.

  • Never exceed the recommended volume for the reaction vessel.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure the microwave reactor is properly maintained and vented.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Catalyst- and Solvent-Free Synthesis of N-Substituted 2-Methyl-1H-pyrrole-3-carboxylate Derivatives [5]

  • Reactants: α-bromoacetophenone (1.0 mmol), ethyl acetoacetate (2.5 mmol), and various amines (1.0 mmol).

  • Apparatus: Laboratory microwave reactor.

  • Procedure:

    • Combine the α-bromoacetophenone, ethyl acetoacetate, and amine in a microwave-safe reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture with a power of 450 W.

    • Monitor the reaction to completion.

    • After cooling, purify the product as necessary.

Protocol 2: Microwave-Assisted Paal-Knorr Condensation [1]

  • Reactants: 1,4-diketone and a primary amine.

  • Catalyst: Acetic acid.

  • Solvent: Ethanol.

  • Apparatus: Laboratory microwave reactor.

  • Procedure:

    • Dissolve the 1,4-diketone and primary amine in ethanol in a microwave-safe reaction vessel.

    • Add a catalytic amount of acetic acid.

    • Seal the vessel and place it in the microwave reactor.

    • Heat the reaction mixture to 120-150 °C for 2-10 minutes.

    • After cooling, remove the solvent under reduced pressure and purify the resulting pyrrole.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Intramolecular Cyclocondensation [4]

ProductR¹ GroupMethodYield (%)
1a CH₂PhConventional23
Microwave86
1b CH₂(4-PhOH)Conventional24
Microwave82

Table 2: Optimization of Microwave-Assisted Paal-Knorr Synthesis of Porphyrazine Precursor [3]

StepMethodReagentsConditionsTimeYield (%)
Paal-Knorr Reaction ClassicalDiaminomaleonitrile, diethyl 2,3-diacetylsuccinate, oxalic acid, methanolReflux24 h-
MicrowaveDiaminomaleonitrile, diethyl 2,3-diacetylsuccinate, oxalic acid, methanol120 °C10 min-
Alkylation ClassicalProduct from previous step, NaH, (CH₃O)₂SO₂, THF-17 °C to RT--
MicrowaveProduct from previous step, MeI, Cs₂CO₃, THF120 °C20 min-
Porphyrazine Synthesis ClassicalAlkylated product, magnesium(II) butoxide, n-butanolReflux20 h19
MicrowaveAlkylated product, magnesium(II) butoxide, n-butanol180 °C8 min28

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Workup & Analysis Reactants Select Starting Materials (e.g., 1,4-diketone, amine) Mix Combine Reactants, Solvent, and Catalyst Reactants->Mix Solvent Choose Appropriate Solvent (e.g., Ethanol) Solvent->Mix Catalyst Add Catalyst (e.g., Acetic Acid) Catalyst->Mix Microwave Irradiate in Microwave Reactor (e.g., 120-150 °C, 2-10 min) Mix->Microwave Cool Cool Reaction Mixture Microwave->Cool Purify Purify Product (e.g., Column Chromatography) Cool->Purify Analyze Analyze Product (e.g., NMR, MS) Purify->Analyze

Caption: General workflow for microwave-assisted this compound synthesis.

troubleshooting_logic Problem Problem Encountered (e.g., Low Yield) Cause1 Inefficient Microwave Absorption Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Incorrect Catalyst/Time Problem->Cause3 Solution1 Change Solvent to Higher Dielectric Constant Cause1->Solution1 Solution2 Optimize Temperature (Screen a Range) Cause2->Solution2 Solution3 Screen Catalysts and Adjust Reaction Time Cause3->Solution3

Caption: Troubleshooting logic for low yield in microwave synthesis.

References

Validation & Comparative

A Comparative Analysis of 2H-Pyrrole and 3H-Pyrrole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Strategies

The pyrrole nucleus is a fundamental scaffold in a vast array of natural products, pharmaceuticals, and functional materials. While the aromatic 1H-pyrrole has been extensively studied, its non-aromatic isomers, 2H- and 3H-pyrroles, have garnered increasing interest due to their unique reactivity and potential as building blocks in complex molecule synthesis. This guide provides a comparative analysis of key synthetic methods for 2H- and 3H-pyrroles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their specific needs.

Synthesis of 2H-Pyrroles

2H-Pyrroles, also known as pyrrolenines, are characterized by a double bond between a nitrogen and a carbon atom (C=N) and a saturated carbon at the 2-position. Their synthesis often involves the dearomatization of aromatic pyrroles or the controlled oxidation of pyrrole precursors.

Key Synthesis Methods for 2H-Pyrroles

Two prominent methods for the synthesis of 2H-pyrroles are:

  • Palladium-Catalyzed Dearomative C2-Arylation of 1H-Pyrroles: This method involves the direct introduction of an aryl group at the C2 position of a 2,5-disubstituted 1H-pyrrole, leading to the formation of a 2,2,5-trisubstituted 2H-pyrrole. The reaction is catalyzed by a palladium complex and is notable for its site-selectivity, which can be controlled by the choice of ligand.[1][2]

  • Oxidation of Pyrrolines: This approach utilizes the oxidation of a pre-formed pyrroline ring to introduce a double bond and generate the this compound structure. Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and chloranil.[3] This method is particularly useful for accessing 2H-pyrroles from cyclic precursors.

Quantitative Data for this compound Synthesis
MethodSubstrate ScopeCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Citations
Pd-Catalyzed Dearomative C2-Arylation2,5-Diaryl-1H-pyrroles, various aryl chloridesPd(OAc)₂, SPhos (ligand), K₂CO₃ (base)Toluene13012up to 95[1][2]
Oxidation of 2,3,5-Triarylpyrrolines2,3,5-TriarylpyrrolinesChloranil or DDQDMSORoom Temp.1-3up to 95[3]
Rhodium-Catalyzed from IsoxazolonesAlkene-tethered isoxazol-5(4H)-ones[Rh(cod)Cl]₂, dppe (ligand)Toluene11012up to 85
Experimental Protocols for this compound Synthesis

1. Palladium-Catalyzed Dearomative C2-Arylation of 2,5-Diaryl-1H-Pyrroles [1][2]

  • Materials: 2,5-diaryl-1H-pyrrole (1.0 equiv), aryl chloride (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2.0 equiv), and anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add the 2,5-diaryl-1H-pyrrole, aryl chloride, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture at 130 °C for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2,2,5-triaryl-2H-pyrrole.

2. In situ Oxidation of 2,3,5-Triarylpyrrolines to 2H-Pyrroles [3]

  • Materials: N-Benzyl ketimine (1.0 equiv), arylacetylene (1.2 equiv), KOtBu (2.0 equiv), anhydrous DMSO, and chloranil (1.2 equiv).

  • Procedure:

    • In a reaction vessel, dissolve the N-benzyl ketimine and arylacetylene in anhydrous DMSO.

    • Add KOtBu to the solution and stir the mixture at room temperature. The reaction proceeds via a [3+2] cycloaddition to form the corresponding 2,3,5-triarylpyrroline intermediate.

    • After the formation of the pyrroline is complete (monitored by TLC), add chloranil to the reaction mixture in one portion.

    • Continue stirring at room temperature for 1-3 hours until the oxidation is complete.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2,3,5-triaryl-2H-pyrrole.

Mechanistic Diagrams for this compound Synthesis

G cluster_0 Pd-Catalyzed Dearomative C2-Arylation 1H_Pyrrole 2,5-Diaryl-1H-pyrrole Deprotonation Deprotonation (Base) 1H_Pyrrole->Deprotonation Pd_complex Pd(0) Complex Oxidative_Addition Oxidative Addition (Aryl Chloride) Pd_complex->Oxidative_Addition Aryl_Pd_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd_Complex Reductive_Elimination Reductive Elimination Aryl_Pd_Complex->Reductive_Elimination Pyrrolyl_Anion Pyrrolyl Anion Deprotonation->Pyrrolyl_Anion Pyrrolyl_Anion->Reductive_Elimination 2H_Pyrrole_Pd This compound-Pd Complex Reductive_Elimination->2H_Pyrrole_Pd 2H_Pyrrole_Pd->Pd_complex Catalyst Regeneration 2H_Pyrrole 2,2,5-Triaryl-2H-pyrrole 2H_Pyrrole_Pd->2H_Pyrrole

Caption: Palladium-catalyzed dearomative C2-arylation of 1H-pyrroles.

G cluster_1 Oxidation of Pyrrolines Pyrroline 2,3,5-Triarylpyrroline Hydride_Abstraction1 Hydride Abstraction Pyrroline->Hydride_Abstraction1 Chloranil Chloranil Chloranil->Hydride_Abstraction1 Intermediate1 Cationic Intermediate Hydride_Abstraction1->Intermediate1 Reduced_Chloranil Reduced Chloranil Hydride_Abstraction1->Reduced_Chloranil Proton_Loss Proton Loss Intermediate1->Proton_Loss 2H_Pyrrole 2,3,5-Triaryl-2H-pyrrole Proton_Loss->2H_Pyrrole

Caption: Oxidation of pyrrolines to 2H-pyrroles using chloranil.

Synthesis of 3H-Pyrroles

3H-Pyrroles, another class of pyrrolenines, feature a double bond within the ring (C=C) and two saturated carbons, with one at the 3-position. These isomers are often synthesized through cascade reactions or cycloadditions that construct the heterocyclic ring.

Key Synthesis Methods for 3H-Pyrroles
  • Reaction of Ketoximes with Calcium Carbide: This method provides a safe and expedient route to 3,3-disubstituted-3H-pyrroles from readily available secondary alkyl (hetero)aryl ketoximes and calcium carbide, which serves as a solid source of acetylene. The reaction proceeds in a superbasic medium (MOH/DMSO).[4][5]

  • Silver-Catalyzed [3+2] Cycloaddition of Allenoates and Isocyanides: This enantioselective method allows for the synthesis of chiral 3H-pyrroles through a formal [3+2] cycloaddition of allenoates and activated isocyanides, catalyzed by a silver salt.[5]

Quantitative Data for 3H-Pyrrole Synthesis
MethodSubstrate ScopeCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Citations
Reaction of Ketoximes with Calcium Carbidesec-Alkyl (het)aryl ketoximesCaC₂, KOH or NaOHDMSO80-901-3up to 85[4][5]
Ag-Catalyzed [3+2] CycloadditionAllenoates, activated isocyanides (e.g., methyl isocyanoacetate)AgBF₄, chiral phosphine ligandTolueneRoom Temp.12up to 95[5]
Experimental Protocols for 3H-Pyrrole Synthesis

1. Synthesis of 3,3-Disubstituted-3H-Pyrroles from Ketoximes and Calcium Carbide [4][5]

  • Materials: sec-Alkyl (het)aryl ketoxime (1.0 equiv), calcium carbide (2.0 equiv), potassium hydroxide (or sodium hydroxide) (5.0 equiv), and anhydrous DMSO.

  • Procedure:

    • To a stirred suspension of powdered KOH (or NaOH) in anhydrous DMSO, add the ketoxime at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes to form the corresponding oximate.

    • Add calcium carbide powder to the mixture in one portion.

    • Heat the reaction mixture to 80-90 °C and stir for 1-3 hours.

    • After cooling to room temperature, pour the reaction mixture into cold water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the 3,3-disubstituted-3H-pyrrole.

2. Silver-Catalyzed [3+2] Cycloaddition of Allenoates and Isocyanides [5]

  • Materials: Allenoate (1.0 equiv), activated isocyanide (1.2 equiv), AgBF₄ (10 mol%), chiral phosphine ligand (12 mol%), and anhydrous toluene.

  • Procedure:

    • In a glovebox, dissolve AgBF₄ and the chiral phosphine ligand in anhydrous toluene in a reaction vessel.

    • Stir the solution at room temperature for 30 minutes.

    • Add the allenoate to the catalyst solution, followed by the dropwise addition of the activated isocyanide.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Upon completion of the reaction, concentrate the mixture under reduced pressure.

    • Purify the crude product directly by flash column chromatography on silica gel to afford the enantioenriched 3H-pyrrole.

Mechanistic Diagrams for 3H-Pyrrole Synthesis

G cluster_2 Synthesis from Ketoximes and Calcium Carbide Ketoxime Ketoxime Oximate Oximate Ketoxime->Oximate Deprotonation Base Base (KOH) Base->Oximate Vinylation Vinylation Oximate->Vinylation CaC2 CaC₂ Acetylene Acetylene (in situ) CaC2->Acetylene H₂O Acetylene->Vinylation Vinyloxime O-Vinyloxime Vinylation->Vinyloxime Rearrangement [3,3]-Sigmatropic Rearrangement Vinyloxime->Rearrangement Imino_Ketone Imino-ketone Intermediate Rearrangement->Imino_Ketone Cyclization Intramolecular Cyclization Imino_Ketone->Cyclization Hydroxypyrroline 5-Hydroxypyrroline Cyclization->Hydroxypyrroline Dehydration Dehydration Hydroxypyrroline->Dehydration 3H_Pyrrole 3,3-Disubstituted-3H-pyrrole Dehydration->3H_Pyrrole

Caption: Cascade reaction for 3H-pyrrole synthesis from ketoximes.

G cluster_3 Ag-Catalyzed [3+2] Cycloaddition Allenoate Allenoate Coordination Coordination Allenoate->Coordination Isocyanide Isocyanide Nucleophilic_Attack Nucleophilic Attack Isocyanide->Nucleophilic_Attack Ag_Catalyst Ag(I) Catalyst Ag_Catalyst->Coordination Ag_Complex Silver-Allenoate Complex Coordination->Ag_Complex Ag_Complex->Nucleophilic_Attack Zwitterionic_Intermediate Zwitterionic Intermediate Nucleophilic_Attack->Zwitterionic_Intermediate Cyclization 5-endo-dig Cyclization Zwitterionic_Intermediate->Cyclization Pyrrolinyl_Silver Pyrrolinyl-Silver Carbene Cyclization->Pyrrolinyl_Silver Protodemetalation Protodemetalation Pyrrolinyl_Silver->Protodemetalation Protodemetalation->Ag_Catalyst Catalyst Regeneration 3H_Pyrrole 3H-Pyrrole Protodemetalation->3H_Pyrrole

Caption: Silver-catalyzed [3+2] cycloaddition for 3H-pyrrole synthesis.

Conclusion

The synthesis of 2H- and 3H-pyrroles offers a rich and diverse field of study with significant potential for the development of novel synthetic methodologies and the construction of complex molecular architectures. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. This guide provides a foundational understanding of some of the key methods available, enabling researchers to make informed decisions for their synthetic endeavors. Further exploration of the cited literature is encouraged for a more in-depth understanding of the scope and limitations of each method.

References

Distinguishing 2H-Pyrrole from 1H-Pyrrole Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately identifying and distinguishing between isomers is paramount. This guide provides a comprehensive comparison of 2H-pyrrole and 1H-pyrrole, focusing on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for their differentiation. While 1H-pyrrole is a well-characterized aromatic heterocycle, this compound is a non-aromatic, less stable tautomer for which experimental NMR data is scarce. This guide combines experimental data for 1H-pyrrole with a theoretical analysis of the expected NMR characteristics of this compound based on its structure.

Introduction

Pyrrole and its derivatives are fundamental five-membered nitrogen-containing heterocyclic compounds that are scaffolds in numerous natural products, pharmaceuticals, and functional materials. The most common and stable isomer is 1H-pyrrole, an aromatic compound that adheres to Hückel's rule. In contrast, this compound, a non-aromatic isomer, is significantly less stable and not commercially available. The key to distinguishing these two isomers lies in the profound impact of aromaticity on their respective NMR spectra.

Structural and Electronic Differences

The primary distinction between 1H-pyrrole and this compound lies in the position of one of the hydrogen atoms and the arrangement of double bonds within the five-membered ring. This structural difference fundamentally alters the electronic nature of the molecules.

  • 1H-Pyrrole: The nitrogen atom is sp²-hybridized and participates in the aromatic sextet by donating its lone pair of electrons. This delocalization of π-electrons results in a planar, aromatic ring system.

  • This compound: The nitrogen atom is sp³-hybridized, and the molecule contains two isolated double bonds. Lacking a continuous ring of p-orbitals with 6 π-electrons, it is non-aromatic. This localization of electrons leads to distinct bond lengths and electronic environments for the constituent atoms compared to 1H-pyrrole.

¹H NMR Spectroscopy Comparison

The ¹H NMR spectrum is a powerful tool for distinguishing between these two isomers. The aromaticity of 1H-pyrrole leads to a significant downfield shift for its ring protons due to the deshielding effect of the ring current. In contrast, the protons of the non-aromatic this compound are expected to resonate at higher fields, in the typical olefinic and aliphatic regions.

Quantitative Data
Compound Proton Experimental Chemical Shift (δ, ppm) in CDCl₃ Expected Chemical Shift (δ, ppm) for this compound
1H-Pyrrole H1 (N-H)~8.0 (broad)-
H2, H5~6.7H2: ~3.5-4.5 (aliphatic)
H3, H4~6.1H3: ~5.5-6.5 (olefinic)
H4: ~5.5-6.5 (olefinic)
H5: ~7.0-8.0 (vinylic, adjacent to N)

Note: The expected chemical shifts for this compound are estimates based on the analysis of similar non-aromatic heterocyclic systems and computational predictions.

G cluster_1H 1H-Pyrrole (Aromatic) cluster_2H This compound (Non-aromatic - Expected) 1H_H25 H2, H5 6.7 ppm 2H_H2 H2 3.5-4.5 ppm 1H_H25->2H_H2 Upfield Shift (Loss of Aromaticity) 1H_H34 H3, H4 6.1 ppm 2H_H34 H3, H4 5.5-6.5 ppm 1H_H34->2H_H34 Downfield Shift (Olefinic Character) 1H_NH N-H ~8.0 ppm 2H_H5 H5 ~7.0-8.0 ppm 1H_NH->2H_H5 Different Environment

¹³C NMR Spectroscopy Comparison

Similar to ¹H NMR, the ¹³C NMR chemical shifts are highly indicative of the electronic environment of the carbon atoms. The sp²-hybridized carbons in the aromatic 1H-pyrrole resonate at a characteristic downfield region. For this compound, the presence of both sp² and sp³-hybridized carbons would result in a wider range of chemical shifts.

Quantitative Data
Compound Carbon Experimental Chemical Shift (δ, ppm) in CDCl₃ Expected Chemical Shift (δ, ppm) for this compound
1H-Pyrrole C2, C5~118C2: ~50-60 (sp³)
C3, C4~108C3: ~120-130 (sp²)
C4: ~120-130 (sp²)
C5: ~140-150 (sp², adjacent to N)

Note: The expected chemical shifts for this compound are estimates based on analogy with similar compounds and computational models.

Coupling Constants

The coupling constants between adjacent protons (³J) in 1H-pyrrole are characteristic of an aromatic system. For this compound, the coupling constants would be more typical of those observed in alkenes and across single bonds in a five-membered ring.

Experimental Protocols

Accurate NMR data acquisition is critical for distinguishing isomers. The following is a general protocol for the NMR analysis of pyrrole compounds. Given the potential air sensitivity and hygroscopic nature of pyrroles, especially the less stable this compound, handling under an inert atmosphere is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent is dry and of high purity.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the pyrrole compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If the sample is air-sensitive, this should be performed in a glovebox or under a stream of inert gas (e.g., Argon or Nitrogen).

  • Internal Standard (for quantitative analysis): If quantitative analysis is required, add a known amount of a suitable internal standard that has a resonance in a clear region of the spectrum.

NMR Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-5 seconds, acquisition time of 2-4 seconds.

    • For the broad N-H proton of 1H-pyrrole, a wider spectral window may be necessary.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR (for confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which can be crucial for confirming the connectivity in the pyrrole ring.

G Start Start SamplePrep Sample Preparation (Inert Atmosphere if needed) Start->SamplePrep 1D_H_NMR 1D ¹H NMR Acquisition SamplePrep->1D_H_NMR 1D_C_NMR 1D ¹³C NMR Acquisition 1D_H_NMR->1D_C_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_C_NMR->2D_NMR If structure is ambiguous DataAnalysis Data Analysis and Structure Elucidation 1D_C_NMR->DataAnalysis 2D_NMR->DataAnalysis End End DataAnalysis->End

Conclusion

NMR spectroscopy provides a definitive method for distinguishing between 1H-pyrrole and this compound. The key differentiating factor is the aromaticity of 1H-pyrrole, which results in a characteristic downfield shift of its ring protons and carbons in the NMR spectra. In contrast, the non-aromatic this compound is expected to exhibit signals in the typical olefinic and aliphatic regions. By carefully acquiring and analyzing ¹H, ¹³C, and 2D NMR data, researchers can unambiguously determine the isomeric form of a pyrrole derivative, a critical step in chemical synthesis, drug discovery, and materials science.

A Comparative Guide to the Electrophilic Substitution Reactivity of 2H-Pyrrole versus 1H-Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1H-pyrrole and its non-aromatic isomer, 2H-pyrrole, in the context of electrophilic substitution reactions. Understanding the distinct reactivity profiles of these isomers is crucial for synthetic strategy and the development of novel heterocyclic compounds. This comparison is supported by established chemical principles and references to experimental observations.

Executive Summary

1H-Pyrrole, an aromatic heterocycle, readily undergoes electrophilic aromatic substitution, demonstrating significantly higher reactivity than benzene. This is attributed to the electron-donating nature of the nitrogen atom, which enriches the electron density of the pyrrole ring. Electrophilic attack preferentially occurs at the C2 or C5 positions due to the superior resonance stabilization of the resulting cationic intermediate.

In stark contrast, this compound is a non-aromatic, thermodynamically less stable isomer.[1] Its reactivity towards electrophiles is not characterized by substitution but rather by addition reactions. As a diene-like system, this compound is prone to electrophilic addition, which leads to the formation of a more stable cationic intermediate, often followed by subsequent reactions. A direct comparison of electrophilic substitution rates is therefore not applicable; instead, the fundamental difference in reaction pathways is the key point of comparison.

Data Presentation: Comparison of Reactivity

Feature1H-PyrroleThis compound
Aromaticity Aromatic (6 π-electrons)Non-aromatic
Relative Stability Thermodynamically stableLess stable than 1H-pyrrole[1]
Typical Reaction with Electrophiles Electrophilic Aromatic SubstitutionElectrophilic Addition
Reaction Outcome Substitution of a hydrogen atom, preserving the aromatic ringAddition across a double bond, saturation of the ring
Regioselectivity Highly selective for C2 and C5 positions[2]Expected to follow Markovnikov-type addition
Intermediate Resonance-stabilized σ-complex (arenium ion)[2]Localized carbocation
Reactivity Highly reactive, often requiring mild reaction conditions to prevent polymerization[3]Highly reactive as a diene-like species

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct reaction pathways of 1H-pyrrole and this compound with an electrophile.

Caption: Mechanism of Electrophilic Aromatic Substitution on 1H-Pyrrole.

sigma_complex_stability cluster_c2 Attack at C2 cluster_c3 Attack at C3 Start 1H-Pyrrole + E+ C2_Intermediate Sigma-Complex at C2 Start->C2_Intermediate More Stable (Lower Energy) C3_Intermediate Sigma-Complex at C3 Start->C3_Intermediate Less Stable (Higher Energy) C2_Resonance 3 Resonance Structures (Charge delocalized over N) C2_Intermediate->C2_Resonance Major_Product C2-Substituted Product C2_Resonance->Major_Product Leads to C3_Resonance 2 Resonance Structures (Charge not on N) C3_Intermediate->C3_Resonance Minor_Product C3-Substituted Product C3_Resonance->Minor_Product Leads to

Caption: Stability of Sigma-Complexes in 1H-Pyrrole Electrophilic Substitution.

Caption: Proposed Mechanism of Electrophilic Addition to this compound.

Experimental Protocols

1. Electrophilic Substitution of 1H-Pyrrole: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 1H-pyrrole.[4][5] The reaction typically proceeds with high yield and regioselectivity for the C2 position.

  • Materials:

    • 1H-Pyrrole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium acetate solution

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 15-30 minutes.[4]

    • Reaction with 1H-Pyrrole: Dissolve 1H-pyrrole in anhydrous DCM and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 40-60 °C for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[4]

    • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of sodium acetate.[4] Stir vigorously for 30 minutes.

    • Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-formylpyrrole. The product can be further purified by distillation or chromatography.

2. Electrophilic Reaction of this compound: A General Perspective

  • Conceptual Protocol for Electrophilic Addition:

    • Generation of this compound: this compound would be generated in a suitable solvent, often as a transient species from the dearomatization of a 1H-pyrrole precursor.[6]

    • Introduction of the Electrophile: The electrophile (e.g., a source of H⁺, Br⁺) would be introduced to the solution containing the this compound.

    • Reaction: The electrophile would add to the diene system of the this compound, likely at the C5 position to form a more stable allylic cation.

    • Trapping of the Intermediate: The resulting carbocation would be trapped by a nucleophile present in the reaction mixture (e.g., the counter-ion of the electrophile, solvent, or an added nucleophile) to give the final addition product.

Conclusion

The reactivity of 1H-pyrrole and this compound towards electrophiles is fundamentally different, a direct consequence of the presence and absence of aromaticity, respectively. 1H-Pyrrole undergoes facile electrophilic aromatic substitution, a cornerstone of its rich chemistry. In contrast, the non-aromatic this compound engages in electrophilic addition reactions characteristic of a diene system. This critical distinction must be a primary consideration in the design of synthetic routes involving pyrrolic scaffolds. While the chemistry of 1H-pyrrole is well-established, the transient nature of this compound makes its reactivity a subject of more specialized investigation, often involving in situ generation and trapping.

References

A Computational Showdown: Unveiling the Electronic Secrets of Pyrrole's Elusive Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the electronic properties of heterocyclic compounds is paramount. Pyrrole, a fundamental aromatic heterocycle, can exist in different tautomeric forms, each with unique electronic characteristics that can significantly influence its reactivity and interactions in biological systems. This guide provides a comparative analysis of the electronic properties of three key pyrrole tautomers—1H-pyrrole, 2H-pyrrole, and 3H-pyrrole—based on computational chemistry studies.

This report summarizes key electronic properties derived from quantum chemical calculations, offering a clear comparison of the stability and electronic nature of these isomers. The data presented is crucial for understanding the potential roles of these tautomers in various chemical and biological processes.

Relative Stability: The Energetic Landscape

The stability of the pyrrole tautomers is a critical factor in determining their relative populations and, consequently, their contribution to the overall properties of a system containing pyrrole. Computational studies, specifically calculations of the standard enthalpy of formation, reveal a clear energetic hierarchy among the three tautomers.

1H-pyrrole, the aromatic and most common form, is significantly more stable than its non-aromatic counterparts, this compound and 3H-pyrrole. The latter two are much higher in energy and are very close in stability to each other. This substantial energy difference underscores why 1H-pyrrole is the predominantly observed form under most conditions.

Comparative Electronic Properties

The electronic properties of the pyrrole tautomers, including their dipole moments and frontier molecular orbital energies (HOMO and LUMO), dictate their polarity, reactivity, and kinetic stability. The following table summarizes these key electronic descriptors, providing a quantitative comparison.

TautomerRelative Enthalpy of Formation (kcal/mol)Dipole Moment (D)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1H-Pyrrole 0.01.86-5.980.686.66
This compound 16.02.62-5.54-0.115.43
3H-Pyrrole 15.93.45-6.23-0.236.00

Note: The relative enthalpy of formation is calculated with respect to the most stable tautomer, 1H-pyrrole.

The data clearly indicates that the electronic properties of the tautomers are distinct. 1H-pyrrole, with its aromatic character, possesses the largest HOMO-LUMO gap, suggesting greater kinetic stability compared to the other two tautomers. The non-aromatic 2H- and 3H-pyrroles exhibit smaller HOMO-LUMO gaps, indicating higher reactivity. The dipole moments also vary significantly, with 3H-pyrrole being the most polar of the three.

Experimental and Computational Methodologies

The data presented in this guide is derived from computational studies employing established quantum chemistry methods. Understanding the underlying methodology is crucial for interpreting the results and for designing further computational or experimental investigations.

Computational Protocols

The primary computational method used to obtain the presented data is Density Functional Theory (DFT), a widely used and reliable method for calculating the electronic structure of molecules.

Geometry Optimization and Energy Calculations:

  • Method: Gaussian-4 (G4) theory and DFT with the B3LYP functional.

  • Basis Set: A range of basis sets are typically employed, with 6-31G* or larger sets like 6-311++G(d,p) providing a good balance of accuracy and computational cost for geometry optimizations and frequency calculations.

  • Software: The calculations are commonly performed using software packages such as Gaussian.

  • Procedure: The geometric structures of the 1H-, 2H-, and 3H-pyrrole tautomers were optimized to find their minimum energy conformations. The standard enthalpy of formation was then calculated to determine their relative stabilities.

Electronic Property Calculations:

  • Method: DFT, typically using the B3LYP functional.

  • Basis Set: 6-311++G(d,p) or a similar high-level basis set is used to accurately describe the electronic distribution.

  • Properties Calculated:

    • Dipole Moment: Calculated from the electronic wavefunction to determine the molecule's polarity.

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.

Logical Workflow of the Computational Analysis

The process of computationally comparing the electronic properties of pyrrole tautomers follows a systematic workflow. This can be visualized as a logical diagram outlining the key steps from initial structure selection to the final analysis of their electronic characteristics.

computational_workflow cluster_start Input Structures cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Comparison cluster_output Results start Select Pyrrole Tautomers (1H, 2H, 3H) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (e.g., G4 or CCSD(T)) freq_calc->energy_calc prop_calc Electronic Property Calculation (e.g., DFT/B3LYP/6-311++G(d,p)) energy_calc->prop_calc rel_stab Relative Stability Analysis (Enthalpy of Formation) prop_calc->rel_stab dipole Dipole Moment Comparison prop_calc->dipole homo_lumo HOMO-LUMO Gap Analysis prop_calc->homo_lumo table Comparative Data Table rel_stab->table dipole->table homo_lumo->table guide Publish Comparison Guide table->guide

Unraveling 2H-Pyrrole Reactivity: A Guide to Experimental Validation of Predicted Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of heterocyclic compounds is paramount. This guide provides a comparative analysis of predicted and experimentally validated reaction mechanisms of 2H-pyrroles, a class of compounds attracting significant interest in medicinal chemistry and materials science. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to bridge the gap between theoretical predictions and real-world experimental outcomes.

2H-pyrroles, non-aromatic isomers of the ubiquitous pyrrole ring, are highly reactive intermediates in various chemical transformations. Their fleeting nature often necessitates the use of computational chemistry to predict their behavior. However, the ultimate confirmation of these predicted pathways lies in rigorous experimental validation. This guide delves into specific examples where theoretical models of 2H-pyrrole reactivity have been put to the test.

Case Study 1: The Thermal Unimolecular Decomposition of this compound

A cornerstone in understanding this compound reactivity is its behavior under thermal stress. The pyrolysis of pyrrole provides a rich ground for studying the unimolecular decomposition of its less stable tautomer, this compound (also known as 2H-pyrrolenine). Computational studies have predicted that the pyrolysis of 1H-pyrrole is preceded by its facile tautomerization to this compound, which then undergoes a series of complex reactions.

A key study in this area involved a detailed kinetic model based on ab initio quantum chemical calculations, which was then compared against experimental data from shock tube pyrolysis experiments.

Predicted vs. Experimental Product Yields

The following table summarizes the predicted and experimentally observed mole fractions of major products from the pyrolysis of pyrrole, which proceeds through the this compound intermediate. The experimental data was obtained from shock tube studies, while the predicted data is from a detailed kinetic model.

ProductExperimental Mole FractionPredicted Mole Fraction
Acetylene0.120.11
Hydrogen Cyanide0.080.09
Ethylene0.050.045
Methane0.030.032
Propyne0.020.018
Key Experimental Protocols

Shock Tube Pyrolysis:

The experimental validation of the predicted pyrolysis mechanism was carried out using a single-pulse shock tube.

  • Mixture Preparation: A dilute mixture of pyrrole in an inert gas (e.g., Argon) is prepared.

  • Shock Heating: The gas mixture is rapidly heated to a high temperature (typically >1000 K) by a shock wave.

  • Reaction: The pyrolysis reaction occurs over a very short and well-defined time scale (microseconds).

  • Quenching: The reaction is rapidly quenched by an expansion wave.

  • Product Analysis: The composition of the quenched gas mixture is analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products.

Visualizing the Predicted Pathway

The predicted reaction pathway for the thermal decomposition of this compound is complex, involving multiple intermediates and transition states. The following diagram illustrates a simplified key step in this process.

G This compound This compound Transition_State [TS] This compound->Transition_State Ring Opening Intermediate Open-chain intermediate Transition_State->Intermediate Products Products Intermediate->Products Fragmentation

A simplified schematic of a key step in the predicted this compound pyrolysis pathway.

Case Study 2: [4+2] Cycloaddition of a 2-Methylene-2H-pyrrole

2-Methylene-2H-pyrroles, also known as azafulvenes, are highly reactive intermediates that can participate in cycloaddition reactions. A study combining experimental work and Density Functional Theory (DFT) calculations investigated the [4+2] cycloaddition of a 2-methylene-2H-pyrrole with a dienophile.

Comparison of Predicted and Experimental Stereoselectivity

The stereochemical outcome of the cycloaddition is a critical test of the predicted mechanism. The following table compares the computationally predicted and experimentally observed diastereomeric ratios for the cycloaddition product.

DiastereomerPredicted RatioExperimental Ratio
exo11.2
endo5.36.1
Experimental Protocol for Cycloaddition and Product Analysis
  • Generation of the 2-Methylene-2H-pyrrole: The reactive intermediate is generated in situ from a stable precursor.

  • Cycloaddition Reaction: The dienophile is added to the reaction mixture containing the in situ generated 2-methylene-2H-pyrrole. The reaction is typically carried out at a specific temperature and monitored by thin-layer chromatography (TLC).

  • Product Isolation: The cycloaddition product is isolated and purified using column chromatography.

  • Stereochemical Analysis: The diastereomeric ratio of the product is determined by Nuclear Magnetic Resonance (NMR) spectroscopy, often using Nuclear Overhauser Effect (NOE) experiments to assign the relative stereochemistry.

Visualizing the Reaction Workflow

The experimental workflow for studying the cycloaddition of a 2-methylene-2H-pyrrole can be visualized as follows:

G cluster_0 Reaction Setup cluster_1 Analysis Precursor Precursor In_situ_Generation In situ generation of 2-Methylene-2H-pyrrole Precursor->In_situ_Generation Reacts with Reagent Reagent for in situ generation Dienophile Dienophile Cycloaddition [4+2] Cycloaddition Dienophile->Cycloaddition TLC TLC Monitoring Purification Column Chromatography TLC->Purification NMR NMR Analysis (Stereochemistry) Purification->NMR In_situ_Generation->Cycloaddition Reacts with Cycloaddition->TLC

comparative study of different catalysts for 2H-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2H-pyrroles, valuable non-aromatic heterocyclic scaffolds, has seen significant advancement through the development of diverse catalytic systems. These structures serve as crucial intermediates in the synthesis of complex natural products and pharmaceuticals. The choice of catalyst is a critical parameter, profoundly influencing reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of different catalytic strategies for 2H-pyrrole synthesis, supported by experimental data, to assist researchers in selecting the most suitable method for their synthetic goals.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems in the synthesis of 2H-pyrroles, highlighting key reaction metrics for direct comparison.

Catalytic System Catalyst/Reagents Reaction Type Substrates Conditions Yield (%) Ref.
Palladium Catalysis Pd(OAc)₂, SPhos, Cs₂CO₃Dearomative C2-Arylation2,5-Disubstituted 1H-Pyrrole, Aryl ChlorideToluene, 110 °C, 24 h92[1]
Iridium Catalysis [Ir(cod)Cl]₂, Ligand, Na₂CO₃Intramolecular Dearomative Spirocyclization2-Pyrrolyl Allylic CarbonateToluene, 40 °C, 24 h95 (99% ee)[2]
Gold/Copper Catalysis Ph₃PAuNTf₂ (5 mol%), then Cu(OTf)₂ (10 mol%)[3+2] Cycloaddition / RearrangementYnamide, IsoxazoleDCM, r.t., 2 h then 6 hup to 85 (overall)[3]
Organocatalysis Chiral Phosphoric Acid (10 mol%)[6+2] Cycloaddition via 2-methide-2H-pyrrole1H-Pyrrole-2-carbinol, Aryl Acetaldehydeo-Xylene, r.t., 40 mg 4Å MS62 (94:6 er)[4]
Base-Mediated KOtBu, then DDQ[3+2] Cycloaddition / OxidationN-Benzyl Ketimine, ArylacetyleneDMSO, r.t., then oxidationGood[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. Below are representative experimental protocols for key catalytic systems.

1. Palladium-Catalyzed Dearomative Arylation of 1H-Pyrroles [1][2]

This protocol describes the synthesis of 2,2,5-trisubstituted 2H-pyrroles from 2,5-disubstituted 1H-pyrroles and aryl chlorides.

  • Materials : Pd(OAc)₂ (palladium(II) acetate), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Cs₂CO₃ (caesium carbonate), 2,5-disubstituted 1H-pyrrole, aryl chloride, and anhydrous toluene.

  • Procedure :

    • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 equivalents).

    • Add the 2,5-disubstituted 1H-pyrrole (1.0 equivalent) and the aryl chloride (1.2 equivalents).

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired this compound.

2. Gold/Copper-Catalyzed Synthesis from Ynamides and Isoxazoles [3]

This two-step, one-pot procedure involves an initial gold-catalyzed [3+2] cycloaddition to form a 3H-pyrrole, followed by a copper-catalyzed rearrangement to the this compound.

  • Materials : Ph₃PAuNTf₂ (gold catalyst), Cu(OTf)₂ (copper(II) triflate), ynamide, isoxazole, and anhydrous dichloromethane (DCM).

  • Procedure :

    • To a solution of the ynamide (1.0 equivalent) in DCM, add the isoxazole (2.0 equivalents) and Ph₃PAuNTf₂ (5 mol%) at room temperature.

    • Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the formation of the 3H-pyrrole intermediate by TLC.

    • Upon completion of the first step, add Cu(OTf)₂ (10 mol%) to the reaction mixture.

    • Continue stirring at room temperature for another 6 hours.

    • Quench the reaction with a few drops of pyridine.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate eluent) to yield the final 5-amino this compound.

Mandatory Visualization: Experimental Workflow & Signaling Pathways

General Experimental Workflow for Catalytic this compound Synthesis

The following diagram illustrates a typical workflow for the synthesis and analysis of 2H-pyrroles using a generic catalytic system. This process highlights the key stages from reactant preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Reactants (e.g., 1H-Pyrrole, Alkyne) Catalyst Prepare Catalyst System (e.g., Pd(OAc)₂/Ligand) Solvent Dry Solvents & Reagents Setup Assemble Glassware (Inert Atmosphere Ar/N₂) Catalyst->Setup Mixing Combine Reactants, Catalyst, Solvent Setup->Mixing Heating Heat & Stir (e.g., 110 °C, 24h) Mixing->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction & Washing Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Characterization Characterization (NMR, HRMS) Purify->Characterization Yield Calculate Yield Final_Product Pure this compound Yield->Final_Product

References

A Guide to the Relative Stability of Substituted 2H-Pyrrole Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Substituted 2H-Pyrrole Isomer Stability for Drug Development Professionals, Researchers, and Scientists

This guide provides an in-depth comparison of the relative stability of substituted this compound isomers, offering valuable insights for their application in medicinal chemistry and materials science. While 1H-pyrroles are well-studied aromatic systems, their less stable 2H-isomers represent a crucial, yet under-explored, class of compounds with unique reactivity.[1][2] Understanding the factors governing their stability is paramount for harnessing their synthetic potential.

This guide leverages high-level computational data to compare the thermodynamic stabilities of various substituted pyrrole isomers. Detailed experimental protocols for computational analysis are provided to enable researchers to conduct similar assessments.

Comparative Stability of Substituted Pyrrole Isomers: A Case Study on Azaborole Substitution

The relative stability of various mono- and di-NB-substituted pyrrole isomers was determined by calculating their zero-point corrected relative energies (ΔE₀) using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set, as well as the more accurate CBS-QB3 method.[3] The results, presented in Table 1, indicate a clear preference for specific substitution patterns that minimize steric and electronic repulsion.

Table 1: Relative Energies (ΔE₀) of NB-Substituted Pyrrole Isosteres

IsomerSubstitution PatternΔE₀ (kcal/mol) at B3LYP/6-311+G(d,p)ΔE₀ (kcal/mol) at CBS-QB3
Mono-NB Substituted
PN3B2N at 3, B at 20.000.00
PN3B4N at 3, B at 41.832.15
PN2B3N at 2, B at 34.364.87
PN2B4N at 2, B at 415.2315.54
Di-NB Substituted
PN3,4B2,5N at 3&4, B at 2&50.000.00
PN2,5B3,4N at 2&5, B at 3&419.5119.89

Data sourced from a computational study on isosteric NB pyrroles.[3]

The data reveals that the substitution pattern significantly impacts stability. For instance, in the mono-substituted series, the PN3B2 isomer is the most stable, while the PN2B4 isomer is the least stable due to unfavorable electronic interactions.[3] Similarly, for the di-substituted isomers, the separation of the nitrogen atoms in PN3,4B2,5 leads to greater stability compared to the adjacent nitrogen atoms in PN2,5B3,4.[3]

Experimental Protocols: Computational Assessment of Isomer Stability

The determination of the relative stability of substituted this compound isomers is predominantly carried out using computational chemistry methods, which provide a reliable and efficient means of obtaining thermodynamic data.[5][6][7]

Density Functional Theory (DFT) Calculations

A widely accepted and robust method for these calculations is Density Functional Theory (DFT).[5][6][7] The following protocol outlines a best-practice approach for determining the relative Gibbs free energies of formation for a series of substituted this compound isomers.

1. Molecular Structure Optimization:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

  • Method: The initial 3D structures of the substituted this compound isomers are built. A geometry optimization is then performed to locate the lowest energy conformation for each isomer.

  • Functional and Basis Set: A common and reliable choice is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d) for initial optimizations, followed by a more accurate calculation with a larger basis set like 6-311+G(d,p).[3][4]

2. Frequency Calculations:

  • Following geometry optimization, a frequency calculation is performed at the same level of theory.

  • This step serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and entropy.

3. Single-Point Energy Calculations:

  • To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Composite methods like CBS-QB3 or G4(MP2) can provide highly accurate energies.[3][4]

4. Calculation of Gibbs Free Energy:

  • The Gibbs free energy (G) is calculated using the following equation:

    • G = H - TS

    • Where H is the enthalpy (sum of the electronic energy and thermal enthalpy correction) and S is the entropy, both obtained from the frequency calculation, and T is the temperature (typically 298.15 K).

5. Determination of Relative Stabilities:

  • The relative Gibbs free energy (ΔG) for each isomer is calculated by subtracting the Gibbs free energy of the most stable isomer from the Gibbs free energy of the isomer of interest. A more positive ΔG indicates lower stability.

Visualizing Computational Workflows and Isomerization Pathways

Understanding the relationships between different isomers and the computational steps involved is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

G cluster_input Input cluster_calc Computational Protocol cluster_output Output start Define Substituted This compound Isomers opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy (e.g., CBS-QB3) freq->spe thermo Calculate Gibbs Free Energy (G) spe->thermo rel_g Calculate Relative Gibbs Free Energy (ΔG) thermo->rel_g table Generate Comparative Stability Table rel_g->table

Caption: Workflow for the computational assessment of this compound isomer stability.

The isomerization of 2H-pyrroles to the more stable 1H-pyrroles is a key reaction pathway that influences their utility.[1] Additionally, isomerization between different substituted this compound isomers can occur, often proceeding through a transition state.

G IsomerA Substituted this compound Isomer A TS Transition State IsomerA->TS ΔG‡_f H_Pyrrole 1H-Pyrrole (Thermodynamically Stable) IsomerA->H_Pyrrole Isomerization IsomerB Substituted this compound Isomer B IsomerB->H_Pyrrole Isomerization TS->IsomerB ΔG‡_r

Caption: Energy profile for the isomerization of substituted this compound isomers.

Conclusion

The stability of substituted this compound isomers is a critical factor in their synthesis and application. This guide has provided a framework for assessing their relative stabilities through computational methods, supported by a detailed experimental protocol and illustrative diagrams. The case study on azaborole-substituted pyrroles demonstrates the significant impact of substituent position on thermodynamic stability. By applying these principles and methodologies, researchers can better predict and control the properties of novel this compound derivatives for the development of new therapeutics and functional materials.

References

Safety Operating Guide

Proper Disposal of 2H-Pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 2H-pyrrole are critical for ensuring laboratory safety and environmental protection. Due to its potential hazards, this nitrogen-containing heterocyclic compound requires meticulous handling and adherence to established hazardous waste protocols. This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the utmost care. Based on data for analogous pyrrole compounds, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE): A comprehensive safety assessment should precede any handling. However, the minimum required PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields.

  • Skin Protection: Use chemical-resistant gloves (inspect before use) and wear fire/flame-resistant and impervious clothing.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's EHS office or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]

  • Containerization:

    • Whenever possible, keep the waste chemical in its original, clearly labeled container.

    • If transferring to a new container, ensure it is a suitable, tightly closed container that is compatible with the chemical.[1] The container must be in good condition and not leaking.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."[1][3]

    • The label must include the chemical name ("this compound") and a clear description of its components and their percentages.[3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials and sources of ignition.[4][5]

    • Containers should be kept securely sealed when not in use to prevent leakage.[6]

  • Waste Removal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[1]

    • Follow all institutional procedures for requesting a hazardous waste pickup.

Summary of Safety and Disposal Information for Pyrrole Analogs

The following table summarizes key data for pyrrole and its derivatives, which can serve as a reference for handling this compound.

ParameterInformation based on Pyrrole and its AnalogsSource
Primary Hazards Flammable liquid and vapor, Toxic if swallowed, Harmful if inhaled, Causes serious eye damage, Causes skin irritation.[2][5][6]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves, flame-retardant clothing, use in a fume hood.[1][2]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat and ignition sources.[4][5]
Incompatible Materials Strong oxidizing agents, acids.[6]
Disposal Method Via a licensed hazardous waste disposal company or institutional EHS office. Do not dispose of down the drain.[1][7]
Spill Cleanup For small spills, use an inert absorbent material. For large spills, evacuate the area and contact emergency responders. Prevent spillage from entering drains or water courses.[7]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A START: this compound Waste Generated B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing A->B C Work in a Fume Hood B->C D Select a Compatible, Sealable Waste Container C->D E Label Container: - 'Hazardous Waste' - 'this compound' D->E F Store in a Designated, Cool, Well-Ventilated Area E->F G Contact Institutional EHS or Licensed Waste Disposal Company F->G H END: Waste Collected for Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2H-Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) Summary

A comprehensive risk assessment should be conducted before handling 2H-pyrrole. The following table summarizes the minimum required PPE.

Protection TypeRequired PPESpecifications
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields are mandatory.[3] A face shield is required when there is a risk of splashes.[4]
Skin Protection Chemical-Resistant GlovesInspect gloves for integrity before each use.[5]
Laboratory CoatA lab coat made of a suitable material, such as cotton or a poly-cotton blend, is required for all laboratory work.[4]
Impervious ClothingFire/flame resistant and impervious clothing should be worn when handling larger quantities.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors.[2][3]

Experimental Protocol: Safe Handling and Disposal of this compound

Adherence to the following step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Pre-Handling Preparations:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Have a chemical spill kit readily accessible.

  • Prepare and label all necessary glassware and equipment.

  • Clearly label a dedicated hazardous waste container for this compound waste.[3]

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Wear tightly fitting safety goggles.

  • If a splash risk exists, wear a face shield over the goggles.[4]

  • Don the appropriate chemical-resistant gloves. Ensure cuffs are worn over the sleeves of the lab coat.

3. Handling this compound:

  • Conduct all manipulations of this compound inside a chemical fume hood.[2]

  • To minimize aerosol generation, perform all procedures carefully.[6]

  • Use a mechanical pipetting device; never pipette by mouth.[5][6]

  • If transferring the chemical, do so slowly to avoid splashing.

  • Keep containers of this compound tightly closed when not in use.[1]

4. Post-Handling Procedures:

  • Decontaminate all work surfaces with an appropriate solvent and then wash with soap and water.

  • Remove gloves and dispose of them in the designated hazardous waste container.

  • Wash hands and arms thoroughly with soap and water after completing the work and before leaving the laboratory.[6][7]

  • Remove your lab coat and store it properly; do not wear it outside the laboratory.[6][7]

5. Disposal Plan:

  • Under no circumstances should this compound or its waste be disposed of down the drain.[2][3]

  • All contaminated materials (e.g., gloves, pipette tips, empty containers) must be disposed of as hazardous waste.[8]

  • Keep the hazardous waste container for this compound tightly sealed and stored in a cool, well-ventilated area away from incompatible materials.[1]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion A Verify Safety Equipment (Fume Hood, Eyewash, Spill Kit) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Conduct Work in Fume Hood B->C D Handle this compound (Weighing, Transferring) C->D E Decontaminate Work Area D->E F Segregate Hazardous Waste E->F H Doff PPE E->H G Dispose of Waste via EHS F->G I Wash Hands Thoroughly H->I J Exit Laboratory I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-pyrrole
Reactant of Route 2
2H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.